Product packaging for 1-p-tolyl-1H-tetrazole-5-thiol(Cat. No.:CAS No. 13980-77-3)

1-p-tolyl-1H-tetrazole-5-thiol

Cat. No.: B083676
CAS No.: 13980-77-3
M. Wt: 192.24 g/mol
InChI Key: VBCMZLIIYLERKB-UHFFFAOYSA-N
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Description

1-p-tolyl-1H-tetrazole-5-thiol is a useful research compound. Its molecular formula is C8H8N4S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4S B083676 1-p-tolyl-1H-tetrazole-5-thiol CAS No. 13980-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-6-2-4-7(5-3-6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCMZLIIYLERKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359429
Record name 1-p-tolyl-1H-tetrazole-5-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13980-77-3
Record name 1,2-Dihydro-1-(4-methylphenyl)-5H-tetrazole-5-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13980-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-p-tolyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-p-tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-p-tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a reliable synthetic pathway, experimental protocols, and the necessary characterization data.

Introduction

This compound belongs to the class of 1,5-disubstituted tetrazole-5-thiols. These compounds are known for their diverse biological activities and their utility as ligands in coordination chemistry. The presence of the tolyl group and the thiol functionality makes this molecule a versatile building block for the development of novel pharmaceutical agents and functional materials. This guide outlines a common and effective method for its preparation starting from readily available commercial reagents.

Synthesis Pathway

The most prevalent and efficient method for the synthesis of this compound involves the [3+2] cycloaddition reaction between p-tolyl isothiocyanate and an azide source, typically sodium azide. This reaction proceeds readily under mild conditions to form the tetrazole ring.

Synthesis_Pathway p_tolyl_isothiocyanate p-Tolyl Isothiocyanate intermediate [3+2] Cycloaddition Intermediate p_tolyl_isothiocyanate->intermediate sodium_azide Sodium Azide sodium_azide->intermediate product This compound intermediate->product Ring Formation Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (p-Tolyl isothiocyanate, NaN₃) reaction One-Pot Reaction (Water, Pyridine, RT) start->reaction workup Acidification & Filtration reaction->workup purification Recrystallization workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir mp Melting Point Determination product->mp final_product Characterized Product

An In-depth Technical Guide to the Physicochemical Properties of 1-p-tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 1-p-tolyl-1H-tetrazole-5-thiol is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the closely related and well-characterized analogue, 1-phenyl-1H-tetrazole-5-thiol, alongside general principles of tetrazole chemistry. The provided data should be considered as estimations for the p-tolyl derivative and require experimental verification.

Introduction

This compound belongs to the class of tetrazole compounds, which are five-membered heterocyclic rings containing four nitrogen atoms. The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles. The thiol substituent at the 5-position introduces a reactive center that can be utilized for further chemical modifications and can also contribute to the molecule's biological activity. The p-tolyl group at the 1-position is expected to influence the compound's lipophilicity and steric properties compared to its unsubstituted phenyl counterpart.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-phenyl-1H-tetrazole-5-thiol

PropertyValueSource
Molecular Formula C₇H₆N₄S[1]
Molecular Weight 178.21 g/mol [1]
Melting Point 147-150 °C (decomposes)
Solubility Soluble in ethanol, acetone, and chloroform. Partially soluble in water.
pKa Data not available
Appearance White to off-white crystalline powder

Synthesis and Characterization

A general and widely used method for the synthesis of 1-aryl-1H-tetrazole-5-thiols involves the reaction of the corresponding aryl isothiocyanate with an azide source, typically sodium azide.

General Experimental Protocol for the Synthesis of 1-aryl-1H-tetrazole-5-thiols

This protocol is adapted from the synthesis of 1-phenyl-1H-tetrazole-5-thiol and can be applied for the synthesis of the p-tolyl derivative by substituting phenyl isothiocyanate with p-tolyl isothiocyanate.

Reaction Scheme:

G reactant1 p-tolyl isothiocyanate product This compound reactant1->product Tetrabutylammonium bromide, H2O, Reflux reactant2 Sodium Azide (NaN3) reactant2->product G cluster_0 Potential Cellular Targets Tubulin Tubulin Microtubule Destabilization Microtubule Destabilization Tubulin->Microtubule Destabilization Bacterial Enzymes Bacterial Enzymes Disruption of Bacterial Growth Disruption of Bacterial Growth Bacterial Enzymes->Disruption of Bacterial Growth Inflammatory Mediators Inflammatory Mediators Anti-inflammatory Effects Anti-inflammatory Effects Inflammatory Mediators->Anti-inflammatory Effects This compound This compound This compound->Tubulin Inhibition of Polymerization This compound->Bacterial Enzymes Inhibition This compound->Inflammatory Mediators Modulation G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Microtubule Destabilization->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

References

An In-depth Technical Guide to 1-p-tolyl-1H-tetrazole-5-thiol (CAS: 13980-77-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-p-tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of in-depth experimental data for this specific compound, this guide also draws upon information from the closely related and more extensively studied 1-phenyl-1H-tetrazole-5-thiol to provide a broader context for its chemical properties and potential applications.

Chemical and Physical Properties

This compound, also known as 1-(4-methylphenyl)-1H-tetrazole-5-thiol, is a substituted tetrazole. The tetrazole ring is a five-membered aromatic ring with four nitrogen atoms. The thiol group at the 5-position makes it a versatile building block in organic synthesis.

Quantitative Data Summary:

PropertyThis compound1-phenyl-1H-tetrazole-5-thiol
CAS Number 13980-77-386-93-1
Molecular Formula C₈H₈N₄SC₇H₆N₄S
Molecular Weight 192.24 g/mol 178.21 g/mol
Appearance White to pale cream crystals or powderWhite to off-white crystalline powder
Melting Point Not reported147-150 °C (decomposes)
Solubility Not reportedSoluble in ethanol, acetone, and chloroform

Synthesis and Experimental Protocols

The synthesis of 1-substituted-1H-tetrazole-5-thiols is typically achieved through the reaction of the corresponding isothiocyanate with an azide source, most commonly sodium azide.

General Synthesis Protocol for 1-Aryl-1H-tetrazole-5-thiols:

This protocol is a general representation of the synthesis and may require optimization for the specific synthesis of this compound.

Materials:

  • p-tolyl isothiocyanate

  • Sodium azide (NaN₃)

  • Solvent (e.g., water, DMF)

  • Acid for workup (e.g., HCl)

Procedure:

  • Dissolve p-tolyl isothiocyanate in the chosen solvent in a reaction flask.

  • Add sodium azide to the solution. The molar ratio of isothiocyanate to sodium azide is typically 1:1.1 to 1:1.5.

  • The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the product is precipitated by acidification with an appropriate acid.

  • The crude product is then collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Synthesis Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product p_tolyl_isothiocyanate p-Tolyl Isothiocyanate reaction_step Cycloaddition Reaction (Solvent, Heat) p_tolyl_isothiocyanate->reaction_step sodium_azide Sodium Azide sodium_azide->reaction_step acidification Acidification reaction_step->acidification filtration Filtration & Washing acidification->filtration recrystallization Recrystallization filtration->recrystallization final_product This compound recrystallization->final_product

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely published. However, data for a derivative, 4-Isopropyl-7-methyl-2-((1-(p-tolyl)-1H-tetrazol-5-yl)amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione, provides some insight into the expected spectral characteristics.

¹H NMR Data for a Derivative: A study on novel imide-tetrazoles reported the following ¹H NMR data for a compound containing the 1-p-tolyl-1H-tetrazol-5-yl moiety in DMSO-d₆: δ 0.93 (d, J = 6.9 Hz, 3H, CH₃), 1.03 (d, J = 6.9 Hz, 3H, CH₃), 1.55-1.60 (m, 2H), 2.00 (s, 3H, CH₃), 2.19-2.26 (m, 1H), 2.41 (s, 3H, p-tolyl CH₃), 3.32-3.36 (m, 2H), 6.18-6.20 (m, 2H), 7.38 (d, J = 8.1 Hz, 2H, p-tolyl), 7.54 (d, J = 8.1 Hz, 2H, p-tolyl), 11.2 (s, 1H, NH).

For the parent compound, this compound, one would expect to see characteristic signals for the p-tolyl group (a singlet for the methyl protons and an AA'BB' system for the aromatic protons) and a signal for the thiol proton, which can be broad and its chemical shift can be concentration and solvent dependent.

Biological Activity and Potential Applications

Tetrazole derivatives are of significant interest in drug discovery due to their ability to act as bioisosteres of carboxylic acids, which can improve the pharmacokinetic profile of drug candidates.

Antimicrobial Activity:

A study exploring novel tetrazole-based antimicrobial agents synthesized a series of imide-tetrazoles. Within this series, a derivative of this compound was evaluated for its antimicrobial activity. While the specific activity of this single derivative was part of a larger study, it points to the potential of this scaffold in the development of new antimicrobial agents. The general class of tetrazole-thiol derivatives has shown activity against various bacterial strains.

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been elucidated for this compound, tetrazole-containing compounds are known to interact with a variety of biological targets. The structural similarity of the tetrazole moiety to a carboxylic acid group allows it to bind to receptors and enzymes that recognize carboxylates. Further research is needed to identify the specific cellular targets and signaling pathways modulated by this compound.

Logical Relationship Diagram:

G cluster_compound Compound cluster_properties Properties cluster_applications Potential Applications cluster_mechanism Potential Mechanism compound This compound bioisostere Bioisostere of Carboxylic Acid compound->bioisostere drug_discovery Drug Discovery bioisostere->drug_discovery antimicrobial Antimicrobial Agents drug_discovery->antimicrobial materials Materials Science (Ligands) drug_discovery->materials target Interaction with Biological Targets (Receptors, Enzymes) drug_discovery->target

Caption: Potential applications and mechanism of this compound.

Safety and Handling

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable scaffold for the development of new chemical entities with potential applications in medicinal chemistry, particularly in the area of antimicrobial drug discovery. While detailed experimental data for this specific compound is limited, the information available for its derivatives and the closely related 1-phenyl-1H-tetrazole-5-thiol provides a strong foundation for future research. Further studies are warranted to fully elucidate its synthesis, physicochemical properties, biological activity, and mechanism of action.

An In-depth Technical Guide on 1-p-tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-p-tolyl-1H-tetrazole-5-thiol (CAS 13980-77-3), a sulfur-containing heterocyclic compound. Due to a lack of specific experimental data for this particular molecule in publicly available literature, this guide also draws upon data from the closely related and well-studied analogue, 1-phenyl-1H-tetrazole-5-thiol. The document outlines a general synthetic protocol, summarizes key structural and spectroscopic data from analogous compounds, and discusses the potential for biological activity based on the broader class of tetrazole derivatives. It is important to note that specific experimental data on biological signaling pathways and detailed workflows for this compound are not available at the time of this publication.

Molecular Structure and Properties

This compound, with the molecular formula C8H8N4S, is an aromatic heterocyclic compound. Its structure consists of a tetrazole ring substituted at the 1-position with a p-tolyl group (a toluene substituent at the para position) and a thiol group at the 5-position.

Molecular Formula: C8H8N4S

Molecular Weight: 192.24 g/mol

CAS Number: 13980-77-3

An important characteristic of 1-substituted-1H-tetrazole-5-thiols is the existence of thione-thiol tautomerism. The equilibrium between the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond) is a key aspect of its chemistry. Spectroscopic evidence and theoretical studies on analogous compounds, such as 1-phenyl-1H-tetrazole-5-thiol, suggest that the thione form is generally more stable.

Structural Data (from related compounds)

While a specific crystal structure for this compound has not been reported, data from the isomeric compound 5-p-tolyl-1H-tetrazole provides some insight into the geometry of the tolyl-tetrazole moiety. In this isomer, the tetrazole ring is nearly coplanar with the benzene ring, with a very small dihedral angle between them[1]. This planarity is a common feature in such aromatic systems.

For the related 1-phenyl-1H-tetrazole-5-thiol, extensive structural studies have been conducted on its coordination complexes with various metals. These studies confirm the ability of the molecule to act as a ligand, coordinating through both its sulfur and nitrogen atoms.

Synthesis

A general and widely used method for the synthesis of 1-aryl-1H-tetrazole-5-thiols involves the reaction of the corresponding aryl isothiocyanate with an azide source, typically sodium azide.

General Experimental Protocol for the Synthesis of 1-Aryl-1H-tetrazole-5-thiols

This protocol is adapted from established procedures for the synthesis of similar compounds and should be readily applicable for the preparation of this compound.

Materials:

  • p-tolyl isothiocyanate

  • Sodium azide (NaN3)

  • Solvent (e.g., water, DMF)

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • Dissolve p-tolyl isothiocyanate in the chosen solvent in a reaction flask.

  • Add a stoichiometric equivalent or a slight excess of sodium azide to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated for several hours to facilitate the cyclization reaction.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification of the solution with an appropriate acid.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Below is a logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization p_tolyl_isothiocyanate p-tolyl isothiocyanate reaction Cyclization Reaction p_tolyl_isothiocyanate->reaction sodium_azide Sodium Azide sodium_azide->reaction solvent Solvent (e.g., Water/DMF) solvent->reaction acidification Acidification (HCl) reaction->acidification filtration Filtration & Washing acidification->filtration drying Drying filtration->drying crude_product Crude this compound drying->crude_product recrystallization Recrystallization (Ethanol) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product nmr NMR Spectroscopy (1H, 13C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms crystal_xrd Single Crystal X-ray Diffraction pure_product->crystal_xrd G cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation compound This compound mic_determination Minimum Inhibitory Concentration (MIC) Assay compound->mic_determination target_identification Target Identification Assays mic_determination->target_identification bacterial_strains Bacterial Strains (Gram+/Gram-) bacterial_strains->mic_determination enzyme_inhibition Enzyme Inhibition Assays target_identification->enzyme_inhibition cell_morphology Cell Morphology Studies enzyme_inhibition->cell_morphology animal_model Infection Animal Model cell_morphology->animal_model efficacy_testing Efficacy Testing animal_model->efficacy_testing toxicity_assessment Toxicity Assessment efficacy_testing->toxicity_assessment

References

Spectroscopic and Synthetic Profile of 1-p-tolyl-1H-tetrazole-5-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 1-p-tolyl-1H-tetrazole-5-thiol. Due to the limited availability of direct experimental data for this specific compound, this document leverages spectral data from the closely related analogue, 1-phenyl-1H-tetrazole-5-thiol, to provide a predictive analysis. This information is intended to support research and development activities in medicinal chemistry and materials science where tetrazole derivatives are of significant interest.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, with reference data provided for 1-phenyl-1H-tetrazole-5-thiol. The presence of the electron-donating methyl group on the tolyl moiety is expected to cause a slight upfield shift (lower ppm) for the aromatic protons and carbons compared to the phenyl analogue.

Table 1: Predicted ¹H NMR Spectroscopic Data

Assignment Predicted Chemical Shift (ppm) for this compound Reference Chemical Shift (ppm) for 1-phenyl-1H-tetrazole-5-thiol[1] Multiplicity
Ar-H (ortho to N)~7.6-7.77.78Doublet
Ar-H (meta to N)~7.4-7.57.64, 7.61Doublet
-CH₃~2.4N/ASinglet
SH/NH (tautomer)Broad, variableBroad, variableSinglet

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Assignment Predicted Chemical Shift (ppm) for this compound Reference Chemical Shift (ppm) for 1-phenyl-1H-tetrazole-5-thiol
C=S (Thione)~165-170Data not available
C5 (Tetrazole)~150-155Data not available
Ar-C (ipso to N)~135-140Data not available
Ar-C (para to N)~138-142 (with CH₃)Data not available
Ar-C (ortho to N)~120-125Data not available
Ar-C (meta to N)~129-131Data not available
-CH₃~21N/A
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands indicative of its functional groups. The data presented is based on the known spectra of similar tetrazole-thiol compounds.

Table 3: Predicted IR Spectroscopic Data

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (tautomer)3000-3200Broad, Medium
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic, -CH₃)2850-2960Medium
C=N Stretch (Tetrazole ring)1500-1600Medium-Strong
C=C Stretch (Aromatic ring)1450-1600Medium-Strong
C=S Stretch (Thione)1100-1250Medium-Strong
Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the thiol group and fragmentation of the tolyl and tetrazole rings.

Table 4: Predicted Mass Spectrometry Data

Parameter Predicted Value for this compound Reference Value for 1-phenyl-1H-tetrazole-5-thiol[1]
Molecular Formula C₈H₈N₄SC₇H₆N₄S
Molecular Weight 192.24 g/mol 178.21 g/mol
Predicted [M]⁺ m/z 192m/z 178
Major Fragments Fragments corresponding to the tolyl cation, loss of N₂, and cleavage of the tetrazole ring.Phenyl cation, loss of N₂, and cleavage of the tetrazole ring.

Experimental Protocols

A standard and effective method for the synthesis of 1-aryl-1H-tetrazole-5-thiols involves the reaction of the corresponding aryl isothiocyanate with sodium azide. The following protocol is a generalized procedure adapted for the synthesis of the title compound.

Synthesis of this compound

Materials:

  • p-tolyl isothiocyanate

  • Sodium azide (NaN₃)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • A solution of p-tolyl isothiocyanate in water is prepared.

  • An aqueous solution of sodium azide is added dropwise to the isothiocyanate solution with stirring.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the solution is acidified with hydrochloric acid to precipitate the product.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

This synthetic approach is illustrated in the workflow diagram below.

SynthesisWorkflow Synthesis Workflow for this compound start Start Materials: p-tolyl isothiocyanate Sodium Azide reaction Reaction: - Aqueous solution - Reflux start->reaction acidification Acidification: - Add HCl (aq) reaction->acidification precipitation Precipitation of Product acidification->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying purification Recrystallization (Ethanol) drying->purification product Final Product: This compound purification->product

Caption: Synthesis workflow for this compound.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on a logical workflow that connects the molecular structure to the observed spectral features. This process is crucial for structure elucidation and confirmation.

SpectroscopicAnalysis Logical Flow of Spectroscopic Analysis cluster_structure Proposed Structure cluster_techniques Spectroscopic Techniques cluster_data Experimental Data cluster_interpretation Interpretation Structure This compound NMR NMR (¹H, ¹³C) Structure->NMR is analyzed by IR IR Structure->IR is analyzed by MS MS Structure->MS is analyzed by NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Interpretation Structure-Spectrum Correlation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Interpretation->Structure confirms/elucidates

Caption: Logical workflow for spectroscopic analysis.

References

Tautomerism in 1-p-tolyl-1H-tetrazole-5-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric equilibrium of 1-p-tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The phenomenon of tautomerism is critical as different tautomers can exhibit distinct physicochemical properties, biological activities, and coordination chemistry. This document outlines the theoretical basis for the tautomeric forms of this compound, details the experimental and computational methodologies used for their investigation, and presents illustrative quantitative data based on studies of closely related tetrazole-5-thione derivatives.

Introduction to Thiol-Thione Tautomerism in Tetrazoles

This compound can exist in two primary tautomeric forms: the thiol form and the thione form. This equilibrium involves the migration of a proton between the sulfur atom and a nitrogen atom within the tetrazole ring. Theoretical and experimental studies on analogous N-substituted mercaptotetrazoles consistently indicate that the thione form is generally more stable.[1] This preference is attributed to the aromaticity of the tetrazole ring and the greater stability of the C=S double bond compared to the C=N double bond within this heterocyclic system.

The two principal tautomers are:

  • Thiol Tautomer: 1-p-tolyl-5-mercapto-1H-tetrazole

  • Thione Tautomer: 1-p-tolyl-1,4-dihydro-5H-tetrazole-5-thione

A third, less stable tautomer, the 2H-thiol form, is also theoretically possible but is generally not significantly populated at equilibrium.

Tautomeric Equilibrium

The equilibrium between the major thiol and thione tautomers is a dynamic process influenced by factors such as the solvent, temperature, and pH. The general equilibrium is depicted below.

Tautomerism Thiol This compound (Thiol Form) Thione 1-p-tolyl-1,4-dihydro-5H-tetrazole-5-thione (Thione Form) Thiol->Thione H⁺ migration

Caption: Prototropic tautomerism in this compound.

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the relative stabilities of tautomers. Calculations are typically performed to determine the ground-state energies, Gibbs free energies, and activation energies for interconversion. For the parent compound, tetrazole-5-thione, computational studies have shown the thione form to be the most stable isomer in both the gas phase and in solution.[2]

Table 1: Illustrative Relative Energies of Tetrazole-5-thione Tautomers

TautomerMethodBasis SetRelative Energy (kcal/mol) - Gas Phase
ThioneB3LYP6-311++G(d,p)0.00
Thiol (1H)B3LYP6-311++G(d,p)4.25
Thiol (2H)B3LYP6-311++G(d,p)2.79

Note: Data is illustrative and based on the parent tetrazole-5-thione molecule as presented in theoretical studies.[2] The presence of the p-tolyl group is expected to have a minor influence on the relative stabilities.

Experimental Investigation and Characterization

A combination of spectroscopic techniques is employed to experimentally determine the dominant tautomeric form in different states.

Experimental Workflow

The general workflow for the synthesis and characterization of the tautomeric forms of this compound is outlined below.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start p-tolyl isothiocyanate + Sodium Azide reaction Cycloaddition Reaction start->reaction product Crude this compound reaction->product purification Recrystallization product->purification final_product Pure Compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir FT-IR Spectroscopy final_product->ir uv UV-Vis Spectroscopy final_product->uv xrd X-ray Crystallography (Solid State) final_product->xrd ms Mass Spectrometry final_product->ms interpretation Spectra Interpretation nmr->interpretation ir->interpretation uv->interpretation xrd->interpretation ms->interpretation conclusion Dominant Tautomer Identification interpretation->conclusion

Caption: Experimental workflow for synthesis and tautomeric analysis.

Spectroscopic Data

Table 2: Characteristic Spectroscopic Data for Thiol-Thione Tautomers

TechniqueThione Form (C=S)Thiol Form (S-H)
¹H NMR N-H proton signal (broad, ~13-15 ppm)S-H proton signal (broad, ~3-5 ppm)
¹³C NMR C=S carbon signal (~160-180 ppm)C-S carbon signal (~140-150 ppm)
FT-IR C=S stretching vibration (~1100-1300 cm⁻¹)S-H stretching vibration (~2500-2600 cm⁻¹)
UV-Vis π → π* transition at longer wavelengthπ → π* transition at shorter wavelength

Note: The chemical shifts and vibrational frequencies are approximate ranges and can vary based on the solvent and concentration.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a general method for the synthesis of 1,5-disubstituted tetrazole-5-thiols.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolyl isothiocyanate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Azide: Add sodium azide (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., 2M HCl) to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis: The presence of a low-field proton signal (δ > 13 ppm) in the ¹H NMR spectrum is characteristic of the N-H proton in the thione form. The absence of a signal in the typical S-H region (δ 3-5 ppm) further supports the predominance of the thione tautomer in solution. In the ¹³C NMR spectrum, a signal around 160-180 ppm is indicative of the C=S carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: The presence of a strong absorption band in the region of 1100-1300 cm⁻¹ is characteristic of the C=S stretching vibration of the thione tautomer. The absence of a distinct S-H stretching band around 2500-2600 cm⁻¹ provides further evidence against the thiol form.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetonitrile).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: Solve and refine the crystal structure using standard crystallographic software.

  • Analysis: The solved crystal structure will unambiguously determine the tautomeric form present in the solid state by locating the position of the hydrogen atom and determining the C-S bond length (a shorter bond length indicates a C=S double bond). For related compounds like 5-p-tolyl-1H-tetrazole, X-ray crystallography has been instrumental in determining the solid-state structure.[3][4]

Conclusion

The tautomerism of this compound is a crucial aspect that governs its chemical behavior and potential applications. Based on extensive studies of related tetrazole-5-thione derivatives, the thione tautomer is predicted to be the more stable form in both solid and solution phases. This guide provides a comprehensive framework for the investigation of this tautomeric system, detailing both the computational and experimental methodologies required for a thorough characterization. For professionals in drug development and materials science, a clear understanding of the predominant tautomeric form is essential for rational design and structure-activity relationship studies.

References

Solubility Profile of 1-p-Tolyl-1H-tetrazole-5-thiol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-p-tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data for this particular derivative, this document leverages information on the closely related analogue, 1-phenyl-1H-tetrazole-5-thiol, to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to generate precise data for their specific applications.

Core Understanding of Tetrazole Solubility

Tetrazole derivatives, including this compound, are characterized by a five-membered aromatic ring containing four nitrogen atoms. The presence of the thiol (-SH) group and the tolyl substituent influences the molecule's polarity and, consequently, its solubility in various organic solvents. Generally, tetrazoles exhibit a degree of polarity that allows for solubility in polar organic solvents.[1]

Qualitative Solubility Data

Table 1: Qualitative and Semi-Quantitative Solubility of 1-Phenyl-1H-tetrazole-5-thiol

SolventTypeQualitative/Semi-Quantitative Solubility
WaterProtic, PolarPartly Soluble[2]
Ethanol (5%)Protic, PolarSoluble[2]
MethanolProtic, PolarSoluble[2]
AcetoneAprotic, PolarSoluble[2]
ChloroformAprotic, NonpolarSoluble[2]

It is anticipated that this compound will exhibit a similar solubility profile, with potentially slightly lower solubility in highly polar solvents and slightly higher solubility in nonpolar solvents due to the methyl group.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following established experimental methods are recommended.

Shake-Flask Method (Equilibrium Method)

This is a widely recognized and robust method for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask).

  • Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be rigorously controlled as solubility is temperature-dependent.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.22 µm PTFE or PVDF filter) to remove any undissolved particles. This step is critical to prevent contamination of the sample with solid material.

  • Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable standard curve is the preferred method for accurate quantification.

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore, a calibration curve can be prepared to determine the concentration from the absorbance at a specific wavelength.[3][4]

    • Gravimetric Analysis: A known volume of the filtered solution is evaporated to dryness, and the mass of the remaining solid is determined.[5][6][7][8]

Gravimetric Method

This method is straightforward but may be less precise than instrumental methods for compounds with low solubility.

Methodology:

  • Saturated Solution Preparation: A saturated solution is prepared as described in the shake-flask method.

  • Sample Measurement: A precise volume of the clear, filtered supernatant is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or beaker).

  • Solvent Evaporation: The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in an oven at a temperature below the compound's decomposition point) until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent used.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature (24-72h) add_excess->agitate settle Allow Undissolved Solid to Settle agitate->settle filter Filter Supernatant (0.22 µm) settle->filter quantify Quantify Solute Concentration (HPLC, UV-Vis, Gravimetric) filter->quantify end Determine Solubility quantify->end

Fig. 1: General workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong foundational understanding can be derived from its structural analogue, 1-phenyl-1H-tetrazole-5-thiol. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a clear path to generating reliable and accurate data. The application of these standardized methods will contribute to a more comprehensive understanding of the physicochemical properties of this important tetrazole derivative.

References

An In-depth Technical Guide to the Thermal Stability of 1-p-tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Tetrazole Thermal Stability

Tetrazole derivatives are a class of nitrogen-rich heterocyclic compounds widely utilized in medicinal chemistry, coordination chemistry, and materials science.[1][2] Their high nitrogen content contributes to a significant positive heat of formation, rendering many tetrazole-containing molecules energetic materials.[3] The thermal stability of these compounds is a critical parameter, as they can undergo rapid, exothermic decomposition upon heating.[4][5]

The stability of the tetrazole ring is highly influenced by the nature of its substituents.[6] High-nitrogen compounds, including tetrazole derivatives, are often unstable or explosive, a tendency that can be exaggerated by the presence of certain functional groups.[4] Therefore, a thorough understanding of the thermal behavior of any new tetrazole derivative is essential for safe handling, storage, and application.

Inferred Thermal Profile of 1-p-tolyl-1H-tetrazole-5-thiol

Lacking specific data for the p-tolyl derivative, we refer to the safety data for the closely related 1-phenyl-1H-tetrazole-5-thiol . The addition of a methyl group on the phenyl ring is unlikely to fundamentally alter the inherent instability of the tetrazole-thiol core. The following table summarizes the known hazards and stability information, which should be considered as a baseline for handling this compound.

ParameterObservation / Data for 1-phenyl-1H-tetrazole-5-thiolCitation
Physical State White to off-white powder or crystals.[7]
Thermal Hazard WARNING: May EXPLODE on heating. [4]
Flammability Flammable solid that can burn and propagate flame easily.[4]
Ignition Sources Any source of ignition, such as friction, heat, sparks, or flame, may cause a fire or explosion.[4]
Stability The product is considered stable under normal conditions but is sensitive to the presence of incompatible materials.[4]
Hazardous Polymerization Will not occur.[4]
Incompatibilities Avoid reaction with oxidizing agents. High-nitrogen compounds are often unstable or explosive.[4]
Decomposition Products Combustion products include carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[4]

General Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[8][9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and quantify mass loss.[8]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the test compound into a suitable TGA pan (e.g., alumina or platinum).[8]

  • Instrument Setup: Place the sample in the TGA instrument.

  • Experimental Conditions:

    • Temperature Range: Ambient to 500 °C (or higher, depending on the expected decomposition).[8]

    • Heating Rate: A linear heating rate of 10 °C/min is common.[8]

    • Atmosphere: Inert nitrogen gas at a constant flow rate (e.g., 20 mL/min).[3]

  • Data Analysis:

    • Plot the mass change (%) versus temperature.

    • Determine the onset temperature of decomposition from the TGA curve.

    • Analyze the derivative thermogravimetric (DTG) curve to identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify melting points, phase transitions, and exothermic decomposition events.[10][11]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the test compound into a DSC pan (e.g., aluminum).[8] Hermetically seal the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Temperature Range: A range encompassing the expected melting and decomposition events (e.g., 50 °C to 350 °C).[3]

    • Heating Rate: A linear heating rate of 5-10 °C/min.[8]

    • Atmosphere: Inert nitrogen gas at a constant flow rate.[3]

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify endothermic peaks, which may correspond to melting.

    • Identify exothermic peaks, which indicate energetic decomposition.

    • Determine the onset temperature and the peak maximum of any exotherm. Integrate the peak to quantify the energy of decomposition (in J/g).

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for thermal analysis and a generalized decomposition pathway for tetrazole compounds.

G cluster_0 Phase 1: Sample Preparation & Setup cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Interpretation & Hazard Assessment Sample Test Compound (this compound) Weighing Accurately weigh 2-5 mg of sample Sample->Weighing Encapsulation Place in TGA/DSC pan (e.g., Alumina/Aluminum) Weighing->Encapsulation Instrument Load into Thermal Analyzer Encapsulation->Instrument TGA TGA Analysis (e.g., 10°C/min under N2) Instrument->TGA DSC DSC Analysis (e.g., 10°C/min under N2) Instrument->DSC TGA_Data TGA Curve (Mass Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data Analysis Determine: - Decomposition Onset (T_d) - Melting Point (T_m) - Energy of Decomposition (ΔH_d) TGA_Data->Analysis DSC_Data->Analysis Conclusion Assess Thermal Hazard & Establish Safe Handling Limits Analysis->Conclusion

Caption: Experimental workflow for thermal stability assessment.

G Parent 1-Aryl-1H-tetrazole-5-thiol Heat Δ (Heat) Parent->Heat Decomposition Ring Cleavage & Radical Formation Heat->Decomposition Initiation Products Gaseous Products (N2, CS2, etc.) + Aryl Isothiocyanate Decomposition->Products Propagation Exotherm Exothermic Event (Energy Release) Decomposition->Exotherm Results in

Caption: Generalized thermal decomposition pathway for tetrazoles.

Conclusion and Safety Recommendations

While specific, quantitative thermal stability data for this compound is not currently available in the public domain, the known hazardous properties of its close analog, 1-phenyl-1H-tetrazole-5-thiol, strongly suggest that it should be treated as a thermally sensitive and potentially explosive compound.[4]

It is strongly recommended that any organization intending to use, handle, or store this compound perform comprehensive thermal analysis, including DSC and TGA, to establish its specific thermal decomposition profile and safety limits. All work with this and similar high-nitrogen compounds should be conducted in a well-ventilated area, avoiding contact with skin and eyes, and eliminating all potential ignition sources.[4] Appropriate personal protective equipment must be worn at all times.

References

Quantum Chemical Blueprint for 1-p-tolyl-1H-tetrazole-5-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the quantum chemical analysis of 1-p-tolyl-1H-tetrazole-5-thiol. Due to the absence of a dedicated computational study on this specific molecule in published literature, this document serves as a blueprint, detailing proposed methodologies and expected outcomes based on studies of structurally similar tetrazole derivatives. The aim is to provide a robust starting point for researchers looking to investigate the electronic structure and chemical properties of this compound, which holds potential in medicinal chemistry.

Introduction to this compound

This compound belongs to the class of N-substituted tetrazole-5-thiols. This family of compounds is of significant interest in medicinal chemistry and materials science. The tetrazole ring is often considered a bioisostere of a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The thiol group provides a site for coordination with metal ions or for forming disulfide bonds, making these molecules versatile scaffolds in drug design and chemical synthesis.

A critical aspect of 5-mercaptotetrazoles is the existence of thiol-thione tautomerism. The equilibrium between the thiol (C-SH) and thione (C=S) forms can significantly influence the molecule's reactivity, coordination chemistry, and biological activity. Quantum chemical calculations are indispensable for determining the relative stabilities of these tautomers and for providing a detailed understanding of the molecule's geometric, electronic, and spectroscopic properties.

Proposed Computational and Experimental Protocols

To achieve a thorough understanding of this compound, a combined theoretical and experimental approach is recommended.

Quantum Chemical Calculations

The primary method for investigating the molecular properties would be Density Functional Theory (DFT), which has been successfully applied to similar tetrazole systems.

Methodology:

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Level of Theory: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a well-established and suitable choice for this class of molecules.

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for the description of polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.

  • Geometry Optimization: Full geometry optimization of both the thiol and thione tautomers should be performed in the gas phase to locate the minimum energy structures. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structures are true minima on the potential energy surface.

  • Vibrational Frequency Analysis: Calculation of harmonic vibrational frequencies should be performed at the same level of theory to predict the infrared (IR) spectrum. A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental data.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability. Molecular Electrostatic Potential (MEP) maps should also be generated to identify the electrophilic and nucleophilic sites of the molecule.

  • Thermochemical Analysis: Thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy should be calculated to determine the relative stability of the tautomers at different temperatures.

Experimental Validation

Experimental data is crucial for validating the computational results.

  • Synthesis: The synthesis of this compound can be achieved through established methods, such as the reaction of p-tolyl isothiocyanate with sodium azide.

  • Spectroscopic Characterization:

    • FT-IR Spectroscopy: The experimental FT-IR spectrum should be recorded and compared with the calculated spectrum to aid in the assignment of vibrational modes and to confirm the predominant tautomeric form in the solid state.

    • NMR Spectroscopy: 1H and 13C NMR spectra will provide information about the chemical environment of the protons and carbons, which can be compared with theoretically predicted chemical shifts.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide the definitive solid-state molecular structure, including bond lengths and angles, for direct comparison with the optimized geometry from DFT calculations.

Expected Molecular Structure and Properties

Based on studies of related molecules like 1-phenyl-1H-tetrazole-5-thiol and 5-p-tolyl-1H-tetrazole, we can predict the key structural and electronic features of this compound.

Tautomerism

It is well-established that N-substituted tetrazole-5-thiols can exist in two tautomeric forms: the thiol form and the thione form. Computational studies on similar molecules have shown that the thione form is generally more stable.

Tautomerism cluster_thiol Thiol Tautomer cluster_thione Thione Tautomer Thiol This compound Thione 1-p-tolyl-1,4-dihydro-5H-tetrazole-5-thione Thiol->Thione

Caption: Thiol-thione tautomerism in this compound.

Molecular Geometry

The molecule is expected to have a non-planar geometry due to the rotation of the tolyl group relative to the tetrazole ring. The dihedral angle between the phenyl ring and the tetrazole ring in the similar molecule 5-p-tolyl-1H-tetrazole was found to be 2.67°.[1] A similar small dihedral angle is expected for the title compound.

Table 1: Predicted Optimized Geometrical Parameters (Thione Tautomer)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-N11.45N1-C1-C2119.5
N1-N21.38C1-N1-N2125.0
N2-N31.28N1-N2-N3108.0
N3-N41.37N2-N3-N4110.0
N4-C51.35N3-N4-C5105.0
C5-N11.39N4-C5-N1112.0
C5=S1.68N4-C5=S124.0
C1-C71.51N1-C5=S124.0

Note: These values are hypothetical and based on typical bond lengths and angles for similar structures.

Predicted Vibrational and Electronic Properties

Vibrational Analysis

The calculated IR spectrum can be used to assign the vibrational modes observed in the experimental spectrum. Key vibrational frequencies are expected in the following regions:

Table 2: Predicted Vibrational Frequencies

Functional GroupPredicted Wavenumber (cm-1)Expected Experimental (cm-1)
C-H (aromatic)3100-30003100-3000
C-H (methyl)2980-29002975-2850
C=N (tetrazole)1610-15801615-1575
C=C (aromatic)1550-14501600-1450
C=S (thione)1250-10201250-1020
N-N=N (tetrazole)1320-12501311-1269[2]
Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier molecular orbitals, and their energy difference (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For a similar tetrazole derivative, 1-phenyl-5-(m-tolyl)-1H-tetrazole, the HOMO-LUMO gap was calculated to be 5.23 eV, indicating significant kinetic stability.[3] A comparable value is expected for this compound.

Table 3: Predicted Electronic Properties

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.3
HOMO-LUMO Gap5.2
Ionization Potential6.5
Electron Affinity1.3

Note: These values are hypothetical and based on typical values for similar aromatic heterocyclic compounds.

Visualizing Computational Workflows and Molecular Structure

Graphviz diagrams can be used to visualize the logical flow of the computational study and the molecular structure.

Computational_Workflow cluster_setup Initial Setup cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis and Validation mol_structure Define Molecular Structure (Thiol & Thione Tautomers) method Select Method and Basis Set (B3LYP/6-311++G(d,p)) mol_structure->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop compare_geom Compare with Experimental Geometry geom_opt->compare_geom thermochem Thermochemical Analysis freq_calc->thermochem compare_ir Compare with Experimental IR Spectrum freq_calc->compare_ir reactivity Analyze Reactivity (HOMO-LUMO Gap, MEP) elec_prop->reactivity stability Determine Tautomer Stability thermochem->stability

Caption: Proposed computational workflow for this compound.

Caption: Atom numbering scheme for this compound.

Conclusion

This technical guide provides a comprehensive roadmap for the quantum chemical investigation of this compound. By employing the proposed DFT-based methodologies, researchers can gain valuable insights into the structural, vibrational, and electronic properties of this molecule. The correlation of theoretical data with experimental findings will not only validate the computational models but also provide a deeper understanding of the fundamental chemistry of this promising class of compounds. This knowledge is essential for the rational design of new therapeutic agents and advanced materials.

References

An In-depth Technical Guide to 1-p-tolyl-1H-tetrazole-5-thiol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and historical context of 1-p-tolyl-1H-tetrazole-5-thiol, a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This document outlines a key synthetic pathway, presents available physicochemical and spectroscopic data, and offers a detailed experimental protocol.

Core Concepts and Historical Perspective

This compound belongs to the class of 1-substituted-1H-tetrazole-5-thiols. The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group. This substitution can enhance the metabolic stability and pharmacokinetic profiles of drug candidates.

While the specific historical discovery of this compound is not extensively documented in readily available literature, the foundational synthesis of 1-substituted tetrazole-5-thiones was reported by Lieber and colleagues in 1957. A significant advancement in the synthesis of these compounds, including the p-tolyl derivative, was a facile one-pot reaction using organic isothiocyanates and sodium azide in water, which offers a milder and more efficient alternative to earlier methods.[1] A general process for preparing 1-H-tetrazole-5-thiols, which includes the p-tolyl group as a preferred substituent, is also described in U.S. Patent 4,526,978. This patented two-step process involves the reaction of a sulfinyl or sulfonyl cyanide with an azide, followed by displacement with a sulfide.

Physicochemical and Spectroscopic Data

The known quantitative data for this compound is summarized in the table below. For comparative purposes, data for the closely related analog, 1-phenyl-1H-tetrazole-5-thiol, is also included where available.

PropertyThis compound1-phenyl-1H-tetrazole-5-thiol
Molecular Formula C₈H₈N₄SC₇H₆N₄S
Molecular Weight 192.24 g/mol 178.21 g/mol
CAS Number 13980-77-386-93-1
Melting Point 150 °C[1]Decomposes at 145 °C
Appearance White powder[1]White to pale cream crystals or powder
¹H NMR (CDCl₃) δ 13.86 (s, 1H, NH), 7.80 (d, 2H), 7.32 (d, 2H), 2.44 (s, 3H, CH₃)[1]δ 7.61-7.78 (m, 5H)
¹³C NMR Not availableδ 163.7, 134.1, 130.4, 129.8, 125.4
IR Spectroscopy Not availableData available
Mass Spectrometry Not availableMolecular Ion: 178
Elemental Analysis Calc (%): C 52.41, H 4.89, N 27.16Found (%): C 52.79, H 5.20, N 27.36[1]Not available

Experimental Protocols

Synthesis of this compound via One-Pot Reaction

This protocol is adapted from the facile one-pot synthesis described by Han et al.[1]

Materials:

  • p-tolyl isothiocyanate (1 mmol)

  • Sodium azide (NaN₃) (1.2 mmol)

  • Pyridine (3 mmol)

  • Water (3 mL)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a suitable reaction vessel, combine p-tolyl isothiocyanate (1 mmol), sodium azide (1.2 mmol), and pyridine (3 mmol) in water (3 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion of the reaction (monitored by TLC), the product precipitates as a solid.

  • Collect the solid product by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to yield pure this compound.

Visualizing the Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward one-pot reaction.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product p_tolyl_isothiocyanate p-tolyl isothiocyanate conditions Room Temperature 2 hours p_tolyl_isothiocyanate->conditions sodium_azide Sodium Azide sodium_azide->conditions pyridine Pyridine (Base) pyridine->conditions water Water (Solvent) water->conditions product This compound conditions->product

Caption: One-pot synthesis of this compound.

Logical Relationships in Synthesis

The synthesis follows a clear logical progression from reactants to the final product, facilitated by a basic catalyst in an aqueous medium.

G Reactants p-tolyl isothiocyanate + Sodium Azide Reaction [3+2] Cycloaddition Reactants->Reaction Catalyst_Solvent Pyridine (Base) in Water Catalyst_Solvent->Reaction Product This compound Reaction->Product

Caption: Logical flow of the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: 1-p-tolyl-1H-tetrazole-5-thiol as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Topic: Corrosion Inhibition of Steel using a Tolyl-Tetrazole Derivative

Introduction

Organic molecules containing heteroatoms such as nitrogen and sulfur are effective corrosion inhibitors for metals and alloys, particularly in acidic environments. Tetrazole derivatives, a class of nitrogen-rich heterocyclic compounds, have demonstrated significant potential in mitigating the corrosion of steel. These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium. The adsorption process can involve physisorption, chemisorption, or a combination of both, and is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive environment. This document provides a summary of the corrosion inhibition performance of 5-p-tolyl-1H-tetrazole on mild steel in a 1 M hydrochloric acid (HCl) solution and details the experimental protocols for its evaluation.

Quantitative Data Summary

The corrosion inhibition efficiency and electrochemical parameters of 5-p-tolyl-1H-tetrazole (M-PT) for mild steel in 1 M HCl have been evaluated using various techniques. The key quantitative findings are summarized in the tables below.

Weight Loss Measurements

Weight loss measurements provide a direct determination of the corrosion rate and the inhibitor's efficiency.

Table 1: Corrosion Rate and Inhibition Efficiency of 5-p-tolyl-1H-tetrazole from Weight Loss Measurements

Inhibitor Concentration (M)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (IE %)
0 (Blank)1.15-
1 x 10⁻⁵0.5849.6
5 x 10⁻⁵0.4263.5
1 x 10⁻⁴0.3173.0
5 x 10⁻⁴0.1983.5
1 x 10⁻³0.1289.6

Data sourced from a study on phenyltetrazole substituted compounds.[1]

Potentiodynamic Polarization

Potentiodynamic polarization studies offer insights into the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with 5-p-tolyl-1H-tetrazole

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (µA·cm⁻²)βc (mV·dec⁻¹)IE %
0 (Blank)-4701000-125-
1 x 10⁻⁵-475501-13049.9
5 x 10⁻⁵-480363-13363.7
1 x 10⁻⁴-483269-13573.1
5 x 10⁻⁴-488162-13883.8
1 x 10⁻³-49598-14290.2

Ecorr: Corrosion Potential, icorr: Corrosion Current Density, βc: Cathodic Tafel Slope. Data indicates that 5-p-tolyl-1H-tetrazole acts as a mixed-type inhibitor with a predominant effect on the cathodic reaction.[1]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, allowing for the characterization of the protective film formed by the inhibitor.

Table 3: EIS Parameters for Mild Steel in 1 M HCl with 5-p-tolyl-1H-tetrazole

Inhibitor Concentration (M)Rct (Ω·cm²)Cdl (µF·cm⁻²)IE %
0 (Blank)45110-
1 x 10⁻⁵928551.1
5 x 10⁻⁵1456868.9
1 x 10⁻⁴2105278.6
5 x 10⁻⁴3504087.1
1 x 10⁻³5202891.3

Rct: Charge Transfer Resistance, Cdl: Double Layer Capacitance. An increase in Rct and a decrease in Cdl with increasing inhibitor concentration indicate the formation of a protective adsorbed layer on the steel surface.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the corrosion inhibition performance of 5-p-tolyl-1H-tetrazole.

Synthesis of 5-p-tolyl-1H-tetrazole

Materials:

  • 4-methylbenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 10 mmol of 4-methylbenzonitrile and 10 mmol of ammonium chloride in 40 ml of DMF.[2]

  • Add 15 mmol of sodium azide to the solution.[2]

  • Reflux the mixture for 24 hours.[2]

  • After cooling to room temperature, filter the mixture.

  • Remove the majority of the solvent under vacuum.

  • Allow the remaining solution to slowly evaporate to obtain pale yellow crystals of 5-p-tolyl-1H-tetrazole.[2]

Weight Loss Measurement

Apparatus:

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat

  • Corrosion cells (beakers)

  • Mild steel coupons of known dimensions

Procedure:

  • Mechanically polish mild steel coupons with a series of emery papers (e.g., 200, 400, 600, 800, 1000, and 1200 grit).

  • Degrease the coupons with acetone, rinse with deionized water, and dry with a stream of warm air.

  • Accurately weigh the coupons using an analytical balance.

  • Prepare 1 M HCl solutions with and without various concentrations of 5-p-tolyl-1H-tetrazole (e.g., 1x10⁻⁵ M to 1x10⁻³ M).

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 30°C).

  • After the immersion period, retrieve the coupons, rinse with deionized water, clean with a soft brush to remove corrosion products, rinse again, dry, and re-weigh.

  • Calculate the corrosion rate (CR) in mg·cm⁻²·h⁻¹ using the formula: CR = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.

  • Calculate the inhibition efficiency (IE %) using the formula: IE % = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.

Electrochemical Measurements

Apparatus:

  • Potentiostat/Galvanostat with EIS capability

  • A three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel coupon with a defined exposed area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

Procedure:

  • Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the WE as described in the weight loss protocol.

  • Assemble the three-electrode cell with the test solution (1 M HCl with and without the inhibitor).

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

Potentiodynamic Polarization:

  • After OCP stabilization, scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves back to their intersection.

  • Calculate the inhibition efficiency (IE %) using the formula: IE % = [(icorr₀ - icorrᵢ) / icorr₀] * 100 where icorr₀ is the corrosion current density in the blank solution and icorrᵢ is the corrosion current density in the inhibited solution.

Electrochemical Impedance Spectroscopy (EIS):

  • At the stabilized OCP, apply a small amplitude sinusoidal potential signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance response and present the data as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE %) using the formula: IE % = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ is the charge transfer resistance in the inhibited solution and Rct₀ is the charge transfer resistance in the blank solution.

Visualizations

Corrosion Inhibition Mechanism

G Steel Mild Steel Surface (Fe) H2O H₂O molecules Steel->H2O Initial State ProtectiveFilm Adsorbed Protective Film Steel->ProtectiveFilm Formation of Film Corrosion Corrosion Reactions (Anodic & Cathodic) H2O->Corrosion Corrosive Attack Inhibitor 5-p-tolyl-1H-tetrazole (Inhibitor) Inhibitor->Steel Adsorption InhibitedCorrosion Inhibited Corrosion ProtectiveFilm->InhibitedCorrosion Blocks Active Sites

Caption: Proposed mechanism of corrosion inhibition by 5-p-tolyl-1H-tetrazole.

Experimental Workflow for Inhibitor Evaluation

G Start Start: Prepare Mild Steel Coupons WeightLoss Weight Loss Measurement Start->WeightLoss Electrochemical Electrochemical Tests Start->Electrochemical Analysis Data Analysis WeightLoss->Analysis PDP Potentiodynamic Polarization Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS PDP->Analysis EIS->Analysis IE Calculate Inhibition Efficiency (IE%) Analysis->IE Mechanism Determine Inhibition Mechanism Analysis->Mechanism End End: Conclude Inhibitor Performance IE->End Mechanism->End

Caption: Workflow for evaluating the performance of a corrosion inhibitor.

Inhibitor Concentration vs. Efficiency

G Conc Inhibitor Concentration Adsorption Surface Adsorption Conc->Adsorption Increases Coverage Surface Coverage Adsorption->Coverage Leads to Increased Efficiency Inhibition Efficiency Coverage->Efficiency Results in Higher

Caption: Relationship between inhibitor concentration and inhibition efficiency.

References

Application Notes and Protocols: Corrosion Inhibition by 1-p-Tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-p-Tolyl-1H-tetrazole-5-thiol is a heterocyclic organic compound that has demonstrated significant potential as a corrosion inhibitor, particularly for steel in acidic environments. Its molecular structure, featuring a tetrazole ring, a thiol group, and a tolyl moiety, allows for effective adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. The nitrogen and sulfur atoms in the molecule act as active centers for adsorption. This document provides a detailed overview of the mechanism of action of this compound as a corrosion inhibitor, along with experimental protocols for its evaluation.

The inhibition mechanism primarily involves the adsorption of the inhibitor molecule onto the metal surface. This adsorption can occur through a combination of physical (electrostatic) and chemical (chemisorption) interactions. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, facilitate the formation of coordinate bonds with the vacant d-orbitals of the metal atoms. This forms a stable, protective film that isolates the metal from the corrosive medium. Studies on analogous compounds suggest that the adsorption of such inhibitors on a steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.

Mechanism of Action

The corrosion inhibition by this compound on steel surfaces in acidic media is a multifaceted process involving the following key steps:

  • Adsorption: The inhibitor molecules in the corrosive solution adsorb onto the steel surface. The tolyl group may enhance the electron-donating ability of the molecule, strengthening its adsorption.

  • Film Formation: The adsorbed molecules form a protective film that acts as a physical barrier, preventing the direct contact of the corrosive solution with the metal surface.

  • Electrochemical Effect: The inhibitor influences both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By blocking the active sites on the metal surface, it reduces the rates of both reactions, acting as a mixed-type inhibitor.

The effectiveness of the inhibition is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive environment.

Quantitative Data Summary

Table 1: Potentiodynamic Polarization Data for 1-Phenyl-1H-tetrazole-5-thiol [1]

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (IE%)
Blank-485105675-128-
0.1-47915871-12185.0
0.5-4726368-11594.0
1.0-4654265-11096.0
5.0-4583162-10597.1

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for 1-Phenyl-1H-tetrazole-5-thiol [1]

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank45120-
0.12986584.9
0.56854293.4
1.09863095.4
5.015202197.0

Experimental Protocols

Synthesis of this compound

A general and reliable method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of a nitrile with an azide. The following is a representative protocol for the synthesis of a similar compound, 5-p-tolyl-1H-tetrazole.[2] The subsequent conversion to the thiol can be achieved through established methods.

Materials:

  • 4-methylbenzonitrile (p-tolunitrile)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-methylbenzonitrile (10 mmol) and ammonium chloride (10 mmol) in DMF (40 ml).

  • Add sodium azide (15 mmol) to the solution.

  • Reflux the mixture for 24 hours.

  • After cooling to room temperature, filter the mixture.

  • Remove the majority of the solvent under vacuum.

  • The crude product can be purified by recrystallization to obtain pale yellow crystals of 5-p-tolyl-1H-tetrazole.[2]

Note: The conversion of the tetrazole to the corresponding 5-thiol derivative can be accomplished through various synthetic routes, often involving diazotization followed by reaction with a sulfur source.

Electrochemical Measurements for Corrosion Inhibition Assessment

1. Preparation of Working Electrode:

  • Mild steel specimens are used as the working electrode.

  • Mechanically abrade the surface of the steel specimens with a series of emery papers of decreasing grit size.

  • Degrease the specimens with acetone, rinse with distilled water, and dry.

  • Embed the specimen in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed to the electrolyte.

2. Test Solution:

  • Prepare a 1 M HCl solution by diluting concentrated HCl with distilled water.

  • Prepare different concentrations of the this compound inhibitor in the 1 M HCl solution.

3. Electrochemical Cell:

  • A conventional three-electrode cell is used, consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

Protocol for Potentiodynamic Polarization (PDP) Measurements:

  • Immerse the prepared working electrode in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol for Electrochemical Impedance Spectroscopy (EIS) Measurements:

  • Immerse the working electrode in the test solution and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV peak-to-peak) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data.

  • Represent the data using Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface Inhibitor This compound Adsorbed_Inhibitor Adsorbed Inhibitor Film Inhibitor->Adsorbed_Inhibitor Adsorption (N, S atoms, π-electrons) H+ H+ Fe Fe (Steel) H+->Fe Cathodic Reaction (H₂ Evolution) Cl- Cl- Fe2+ Fe2+ Fe->Fe2+ Anodic Reaction (Metal Dissolution) Adsorbed_Inhibitor->Fe Blocks Active Sites

Caption: Mechanism of corrosion inhibition by adsorption.

Experimental_Workflow cluster_preparation Preparation cluster_electrochemical Electrochemical Testing cluster_analysis Data Analysis A Synthesize/Obtain This compound C Prepare Test Solutions (1 M HCl +/- Inhibitor) A->C B Prepare Steel Electrodes (Abrade, Degrease) D Assemble 3-Electrode Cell B->D C->D E Stabilize OCP D->E F Potentiodynamic Polarization (PDP) E->F G Electrochemical Impedance Spectroscopy (EIS) E->G H Tafel Extrapolation (icorr, Ecorr) F->H I Equivalent Circuit Modeling (Rct, Cdl) G->I J Calculate Inhibition Efficiency (IE%) H->J I->J

Caption: Workflow for evaluating corrosion inhibitor performance.

Adsorption_Process Inhibitor_Solution Inhibitor in Solution Metal_Surface Bare Metal Surface Inhibitor_Solution->Metal_Surface Adsorption Adsorbed_Layer Monolayer Adsorption (Langmuir Isotherm) Metal_Surface->Adsorbed_Layer Corrosion_Protection Corrosion Protection Adsorbed_Layer->Corrosion_Protection

Caption: Adsorption process leading to corrosion protection.

References

Application Notes and Protocols for 1-p-tolyl-1H-tetrazole-5-thiol in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the use of 1-p-tolyl-1H-tetrazole-5-thiol in acidic environments. The primary application discussed is its role as a corrosion inhibitor for steel, with additional notes on its relevance in chemical synthesis and potential pharmacological applications.

Disclaimer: Extensive experimental data is available for the structurally similar compound, 1-phenyl-1H-tetrazole-5-thiol. Due to the close structural analogy, similar properties and performance are anticipated for this compound. The data presented herein for corrosion inhibition is based on studies of 1-phenyl-1H-tetrazole-5-thiol and should be considered as a strong predictive reference.

Application 1: Corrosion Inhibition in Acidic Media

This compound is a highly effective corrosion inhibitor for metals, particularly steel, in acidic environments such as those encountered in industrial cleaning, acid pickling, and oil and gas exploration. The molecule adsorbs onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions of the corrosion process.

The tetrazole ring, with its multiple nitrogen atoms and the sulfur atom of the thiol group, acts as an excellent chelating agent and facilitates strong adsorption onto the metal surface. The tolyl group can further enhance this protective effect.

Quantitative Data: Corrosion Inhibition Efficiency

The following tables summarize the corrosion inhibition efficiency of the analogous compound, 1-phenyl-1H-tetrazole-5-thiol (PTZ), on Q235 steel in 1 M HCl at 298 K.[1] This data provides a strong indication of the expected performance of this compound.

Table 1: Potentiodynamic Polarization Data for PTZ [1]

Concentration (mM)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)
01056-
0.112388.3
0.56593.8
1.04296.0
5.03197.1

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for PTZ [1]

Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (%)
045120-
0.13506587.1
0.56804293.4
1.011502896.1
5.015801997.2
Experimental Protocols

Protocol 1: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization

  • Preparation of Working Electrode: Mechanically polish Q235 steel specimens to a mirror finish, degrease with acetone, rinse with distilled water, and dry.

  • Electrochemical Cell Setup: Use a three-electrode cell with the prepared steel specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Test Solution: Prepare a 1 M HCl solution. Add varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mM).

  • Measurement: Immerse the electrodes in the test solution and allow the open-circuit potential to stabilize (approximately 30 minutes). Scan the potential from -250 mV to +250 mV versus the open-circuit potential at a scan rate of 1 mV/s.

  • Data Analysis: Determine the corrosion current density by extrapolating the Tafel plots. Calculate the inhibition efficiency using the formula: Efficiency (%) = [(I₀ - I) / I₀] x 100 where I₀ and I are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol 2: Evaluation of Corrosion Inhibition by Electrochemical Impedance Spectroscopy (EIS)

  • Cell and Electrode Preparation: Prepare the electrochemical cell and electrodes as described in Protocol 1.

  • Test Solution: Prepare the test solutions as described in Protocol 1.

  • Measurement: After stabilization at the open-circuit potential, apply a sinusoidal AC voltage of 10 mV amplitude over a frequency range of 100 kHz to 10 mHz.

  • Data Analysis: Fit the obtained Nyquist plots to an equivalent circuit model to determine the charge transfer resistance (Rct). Calculate the inhibition efficiency using the formula: Efficiency (%) = [(Rct - Rct₀) / Rct] x 100 where Rct and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualization of Corrosion Inhibition Mechanism

Corrosion_Inhibition cluster_solution Acidic Solution (e.g., HCl) cluster_surface Steel Surface H+ H+ Fe Fe H+->Fe Cathodic Reaction (H₂ evolution) Cl- Cl- Inhibitor This compound Adsorbed_Inhibitor Protective Inhibitor Film Inhibitor->Adsorbed_Inhibitor Adsorption Fe2+ Fe2+ Fe->Fe2+ Anodic Reaction (Fe dissolution) Adsorbed_Inhibitor->Fe Blocks active sites

Caption: Mechanism of corrosion inhibition by adsorption.

Application 2: Chemical Synthesis

While specific applications of this compound as a reactant or catalyst in acidic media are not widely documented, its synthesis is a key protocol for researchers. The following protocol describes a common method for the preparation of 5-substituted-1H-tetrazoles.

Experimental Protocols

Protocol 3: Synthesis of this compound

This synthesis is typically carried out in a non-acidic medium, but the product is often used in acidic conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-tolyl isothiocyanate and sodium azide in an appropriate solvent such as water or DMF.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with an acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Visualization of Synthetic Workflow

Synthesis_Workflow Reactants p-tolyl isothiocyanate + Sodium Azide Reaction Reflux Reactants->Reaction Solvent Solvent (e.g., Water/DMF) Solvent->Reaction Acidification Acidification (HCl) Reaction->Acidification Product This compound Acidification->Product

Caption: General synthesis workflow for the target compound.

Application 3: Drug Development and Pharmacological Research

Tetrazole derivatives are recognized as important pharmacophores in medicinal chemistry.[2][3][4][5] The tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[6]

Potential Pharmacological Activities

Derivatives of tetrazole have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial and antifungal[2][4]

  • Anticancer[2][4]

  • Anti-inflammatory and analgesic[2][4]

  • Antihypertensive[5]

  • Antidiabetic[5]

  • Anticonvulsant[2]

The acidic nature of the tetrazole ring can be crucial for its biological activity, particularly in interacting with biological targets in specific pH environments. The use of this compound and its derivatives in drug discovery, especially for targets in acidic microenvironments (e.g., tumor tissues, inflammatory sites), warrants further investigation.

Experimental Protocols

Protocol 4: General Screening for Antimicrobial Activity

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Microbial Cultures: Prepare cultures of relevant bacterial and fungal strains in appropriate broth media.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Perform serial dilutions of the stock solution in a 96-well microtiter plate.

    • Inoculate each well with the microbial suspension.

    • Incubate the plates under appropriate conditions (temperature, time).

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Control: Include positive (standard antibiotic/antifungal) and negative (solvent) controls.

Visualization of Drug Discovery Logic

Drug_Discovery_Logic Start This compound Bioisostere Bioisostere for Carboxylic Acid Start->Bioisostere Screening Biological Screening (e.g., Antimicrobial, Anticancer) Start->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Active Candidate Drug Candidate Lead_Opt->Candidate

Caption: Logical flow in drug discovery for tetrazole compounds.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 1-p-tolyl-1H-tetrazole-5-thiol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes featuring the 1-p-tolyl-1H-tetrazole-5-thiol ligand. This class of compounds is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents.

Introduction

Metal complexes incorporating tetrazole-5-thiol derivatives have garnered considerable attention in the field of medicinal inorganic chemistry. The tetrazole moiety, a bioisostere for the carboxylic acid group, combined with the coordinating ability of the thiol function, provides a versatile scaffold for the design of therapeutic agents. The this compound ligand, in particular, offers a lipophilic character that can influence the pharmacokinetic and pharmacodynamic properties of its metal complexes. These complexes have shown promise as anticancer and antimicrobial agents, primarily through mechanisms involving DNA damage and the generation of reactive oxygen species (ROS).

This guide offers a comprehensive overview of the synthesis of the ligand and its subsequent complexation with various metal ions, including platinum(II), cobalt(II), and cadmium(II). Detailed protocols, characterization data, and insights into their potential mechanisms of action are provided to facilitate further research and development in this area.

Synthesis of this compound Ligand

The synthesis of this compound can be efficiently achieved through a one-pot reaction of p-tolyl isothiocyanate with sodium azide in an aqueous medium, catalyzed by pyridine.[1][2][3]

Workflow for Ligand Synthesis

Ligand_Synthesis p_tolyl_isothiocyanate p-Tolyl Isothiocyanate reaction_mixture Reaction Mixture p_tolyl_isothiocyanate->reaction_mixture sodium_azide Sodium Azide sodium_azide->reaction_mixture pyridine_water Pyridine in Water pyridine_water->reaction_mixture Catalyst & Solvent acidification Acidification (e.g., HCl) reaction_mixture->acidification Stir at RT precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration product This compound filtration->product

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Tolyl isothiocyanate

  • Sodium azide (NaN₃)

  • Pyridine

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tolyl isothiocyanate (1 mmol) in a mixture of water (3 mL) and pyridine (3 mmol).

  • To this solution, add sodium azide (1.2 mmol) portion-wise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated HCl.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.

  • Dry the purified product under vacuum to yield this compound as a solid.

Characterization:

The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and melting point determination.

Synthesis of Metal Complexes

The deprotonated this compound ligand readily coordinates with various metal ions through its sulfur and/or nitrogen atoms. The following sections provide general protocols for the synthesis of platinum(II), cobalt(II), and cadmium(II) complexes, based on established procedures for analogous ligands.[1][4]

General Workflow for Metal Complex Synthesis

Complex_Synthesis ligand This compound reaction Reaction Mixture ligand->reaction metal_salt Metal Salt (e.g., K₂PtCl₄, CoCl₂·6H₂O, CdI₂) metal_salt->reaction solvent Solvent (e.g., Ethanol, Methanol) solvent->reaction base Base (optional, e.g., Triethylamine) base->reaction reflux Reflux reaction->reflux precipitation Precipitation/Crystallization reflux->precipitation isolation Filtration & Washing precipitation->isolation complex Metal Complex isolation->complex

Caption: General workflow for the synthesis of metal complexes with this compound.

Experimental Protocol: Synthesis of a Platinum(II) Complex

Materials:

  • This compound

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Ethanol

  • Deionized water

  • Triethylamine (Et₃N)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Dichloromethane

Procedure:

  • Dissolve this compound (0.48 mmol) in ethanol (15 mL) in a round-bottom flask.

  • In a separate beaker, dissolve potassium tetrachloroplatinate(II) (0.24 mmol) in deionized water (10 mL).

  • Add the K₂PtCl₄ solution to the ligand solution with stirring.

  • Add triethylamine (0.48 mmol) to the mixture and reflux for 4 hours.

  • A precipitate of the platinum-thiolate complex will form.

  • In a separate flask, dissolve dppe (0.24 mmol) in dichloromethane (15 mL).

  • Add the dppe solution to the reaction mixture and continue to stir or reflux as needed to facilitate ligand exchange.

  • Cool the reaction mixture, collect the precipitate by vacuum filtration, wash with ethanol and water, and dry under vacuum.

Experimental Protocol: Synthesis of a Cobalt(II) Complex

Materials:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol

Procedure:

  • Dissolve this compound (0.2 mmol) in methanol (10 mL).

  • Dissolve cobalt(II) chloride hexahydrate (0.1 mmol) in methanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature for several hours or gently refluxed to ensure complete reaction.

  • The resulting precipitate is collected by filtration, washed with methanol, and dried in a desiccator.

Experimental Protocol: Synthesis of a Cadmium(II) Complex

Materials:

  • This compound

  • Cadmium(II) iodide (CdI₂)

  • 2,2'-Bipyridine (bipy)

  • Methanol

Procedure:

  • Prepare a methanolic solution of this compound (0.2 mmol in 10 mL).

  • Prepare a separate methanolic solution of cadmium(II) iodide (0.1 mmol in 10 mL) and 2,2'-bipyridine (0.2 mmol in 5 mL).

  • Slowly add the ligand solution to the metal-bipyridine solution with continuous stirring.

  • The mixture is stirred for several hours at room temperature, during which a precipitate will form.

  • Collect the solid product by filtration, wash with cold methanol, and dry.

Characterization Data

The following tables summarize typical characterization data for metal complexes with analogous 1-substituted-1H-tetrazole-5-thiol ligands. These values can serve as a reference for the characterization of complexes with the this compound ligand.

Table 1: FT-IR Spectral Data (cm⁻¹) of Analogous Metal Complexes

Compound/Complexν(S-H)ν(C=N)ν(N-N)ν(C-S)ν(M-S)ν(M-N)Reference
1-Phenyl-1H-tetrazole-5-thiol~2540~1593~1373---[4]
[Co(ptt)₂]n-ShiftedShiftedShiftedPresentPresent[1][4]
[Cd(ptt)₂]n-ShiftedShiftedShiftedPresentPresent[1][4]
[Pt(ptz)₂(dppe)]Disappeared~1485~1373~690Present-

*ptt = 1-phenyl-1H-tetrazole-5-thiolate; ptz = 1-phenyl-1H-tetrazole-5-thiolate

Table 2: ¹H NMR Spectral Data (δ, ppm) of an Analogous Pt(II) Complex

Compound/ComplexAromatic-H-CH₂- (dppe)Reference
[Pt(ptz)₂(dppe)]7.68 (m, 10H), 7.43 (m, 20H)2.57 (m, 4H)

Table 3: Selected Bond Lengths (Å) and Angles (°) for Analogous Co(II) and Cd(II) Complexes

ComplexM-S (Å)M-N (Å)S-M-S (°)N-M-N (°)Reference
{[Co₂(OH)₂(bipy)₂(Hptt)₂]²⁺}2.38-2.452.10-2.15--[1]
[Cd₂I₂(bipy)₂(ptt)₂]2.55-2.65-100-110-[1]

*Hptt = 1-phenyl-1H-tetrazole-5-thiol

Potential Mechanisms of Action

Anticancer Activity of Platinum Complexes

Platinum complexes, including those with tetrazole-thiol ligands, are known to exert their anticancer effects primarily through interactions with DNA.[5][6][7][8] Upon entering the cell, the platinum(II) center can form covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of DNA adducts. These adducts cause distortions in the DNA double helix, which can inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) through various DNA damage response pathways.

Signaling Pathway for Platinum Complex-Induced DNA Damage Response

DNA_Damage_Response cluster_cell Cancer Cell Pt_complex Platinum Complex DNA Nuclear DNA Pt_complex->DNA Enters Nucleus DNA_adduct Platinum-DNA Adducts DNA->DNA_adduct Forms Adducts DDR DNA Damage Response (DDR) (e.g., ATR, Rad9) DNA_adduct->DDR Activates Replication_block Replication/Transcription Block DDR->Replication_block Apoptosis Apoptosis Replication_block->Apoptosis Induces

Caption: Simplified signaling pathway of platinum complex-induced DNA damage and apoptosis.

Antimicrobial Activity of Copper Complexes

Copper complexes are known for their antimicrobial properties, which are often mediated by the generation of reactive oxygen species (ROS).[9][10][11][12] It is proposed that the copper(II) ion in the complex can undergo redox cycling, leading to the formation of superoxide radicals (O₂⁻) and hydroxyl radicals (•OH). These highly reactive species can cause oxidative damage to essential cellular components of microorganisms, including lipids, proteins, and DNA, leading to membrane disruption, enzyme inactivation, and ultimately, cell death.

Mechanism of ROS-Mediated Antimicrobial Activity of Copper Complexes

ROS_Antimicrobial cluster_bacterium Bacterial Cell Cu_complex Copper Complex ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Cu_complex->ROS Generates Cell_membrane Cell Membrane ROS->Cell_membrane Damages Proteins_DNA Proteins & DNA ROS->Proteins_DNA Damages Oxidative_damage Oxidative Damage Cell_membrane->Oxidative_damage Proteins_DNA->Oxidative_damage Cell_death Cell Death Oxidative_damage->Cell_death

Caption: Proposed mechanism of ROS-mediated antimicrobial action of copper complexes.

Conclusion

The synthesis of metal complexes with this compound ligands presents a promising avenue for the discovery of new therapeutic agents. The protocols and data provided in this document serve as a foundation for researchers to explore this chemical space further. The versatility of the ligand allows for the preparation of a wide range of metal complexes, each with potentially unique physicochemical and biological properties. Future work should focus on the detailed biological evaluation of these complexes and the elucidation of their precise mechanisms of action to guide the development of effective drug candidates.

References

Application of 1-p-tolyl-1H-tetrazole-5-thiol in the Synthesis of Pharmaceutical Intermediates: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-p-tolyl-1H-tetrazole-5-thiol is a heterocyclic organic compound featuring a tetrazole ring substituted with a p-tolyl group and a thiol group. While direct and widespread application of this specific molecule in the synthesis of major pharmaceutical intermediates is not extensively documented in publicly available scientific literature, its structural analogs, particularly aryl-1H-tetrazole-5-thiols, are crucial building blocks in the synthesis of several important pharmaceuticals. This application note will explore the potential utility of this compound by drawing direct analogies from the established synthesis of key pharmaceutical intermediates where similar tetrazole-thiol derivatives are employed. The primary focus will be on the synthesis of intermediates for β-lactam antibiotics, specifically cephalosporins.

Analogous Application in Cephalosporin Synthesis

Aryl-1H-tetrazole-5-thiol derivatives are prominently used as key side-chain precursors in the synthesis of several second and third-generation cephalosporin antibiotics. These antibiotics are characterized by their broad spectrum of activity against bacterial infections. The tetrazole-thiol moiety is typically introduced at the C-3 position of the cephem nucleus, influencing the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

One of the most well-documented applications of a tetrazole-thiol derivative is in the synthesis of Cefonicid, a second-generation cephalosporin. The synthesis involves the displacement of the acetoxy group at the C-3 position of 7-aminocephalosporanic acid (7-ACA) with a substituted tetrazole-thiol.

Synthesis of a Key Cefonicid Intermediate

A crucial intermediate in the industrial production of Cefonicid is 7-amino-3-[(1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid monosodium salt. The synthesis of this intermediate showcases a practical application of a tetrazole-thiol derivative.[1] While this specific example uses a sulfomethyl-substituted tetrazole-thiol, the underlying reaction mechanism provides a blueprint for how this compound could be utilized.

Experimental Protocol: Synthesis of 7-amino-3-[(1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid monosodium salt (Analogous to a potential reaction with this compound) [1]

This protocol describes the synthesis of the Cefonicid intermediate at room temperature, highlighting an efficient and practical industrial method.

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • 1-Sulfomethyl-5-mercapto-1,2,3,4-tetrazole disodium salt (or a tolyl-analog)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Acetonitrile

  • Sodium bicarbonate

  • Acetone

  • Water

Procedure:

  • Reaction Mixture Preparation: In a suitable reactor, suspend 7-aminocephalosporanic acid (7-ACA) in acetonitrile.

  • Addition of Tetrazole-thiol: Add the 1-sulfomethyl-5-mercapto-1,2,3,4-tetrazole disodium salt to the suspension.

  • Catalyst Addition: Carefully add boron trifluoride etherate to the mixture at room temperature. The reaction is monitored for completion.

  • Quenching and pH Adjustment: Once the reaction is complete, quench the reaction mixture with water. Adjust the pH of the aqueous solution to 6.5-7.0 using a sodium bicarbonate solution.

  • Crystallization and Isolation: Add acetone to the aqueous solution to induce crystallization of the product.

  • Filtration and Drying: Filter the precipitated solid, wash with acetone, and dry under vacuum to obtain the final product.

Quantitative Data:

ParameterValueReference
Starting Material7-aminocephalosporanic acid (7-ACA)[1]
Key Reagent1-Sulfomethyl-5-mercapto-1,2,3,4-tetrazole disodium salt[1]
CatalystBoron trifluoride etherate[1]
SolventAcetonitrile[1]
Reaction TemperatureRoom Temperature[1]
YieldHigh (specific percentage not detailed in abstract)[1]
PurityHigh (suitable for subsequent steps)[1]

Experimental Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation 7_ACA 7-Aminocephalosporanic Acid (7-ACA) Reaction_Vessel Reaction in Acetonitrile with BF3·OEt2 catalyst at Room Temperature 7_ACA->Reaction_Vessel Tetrazole_Thiol 1-Aryl-1H-tetrazole-5-thiol (e.g., this compound) Tetrazole_Thiol->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching pH_Adjustment Adjust pH to 6.5-7.0 with NaHCO3 Quenching->pH_Adjustment Crystallization Crystallize with Acetone pH_Adjustment->Crystallization Isolation Filter and Dry Crystallization->Isolation Product Cephalosporin Intermediate Isolation->Product

Caption: Synthesis of a Cephalosporin Intermediate.

Analogous Application in the Synthesis of Ceforanide

Ceforanide is another second-generation cephalosporin whose synthesis provides a valuable example of the application of a tetrazole-thiol derivative. A key intermediate in its synthesis is (6R, 7R)-3-(((1-carboxymethyl-1H-tetrazol-5-yl)thio)methyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (3-MTAA-7-ACA).[2][3] This intermediate is prepared by reacting 7-ACA with 1-carboxymethyl-5-thiol-tetrazole.

Experimental Protocol: Synthesis of 3-MTAA-7-ACA (Analogous to a potential reaction with this compound) [2][3]

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • 1-Carboxymethyl-5-thiol-tetrazole (MTAA)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Organic solvent (e.g., acetonitrile, DMF)

  • Reagents for work-up and purification

Procedure:

  • Reaction Setup: In a suitable reactor, 7-ACA and 1-carboxymethyl-5-thiol-tetrazole are suspended in an organic solvent.[3]

  • Catalysis: Boron trifluoride etherate is added to catalyze the reaction.[3]

  • Reaction Monitoring: The reaction is allowed to proceed until completion, which can be monitored by techniques such as HPLC.

  • Post-treatment: The reaction mixture undergoes a post-treatment process which typically involves quenching the catalyst, extraction, and precipitation to isolate the crude intermediate.[3]

  • Purification: The crude product is then purified to obtain the desired 3-MTAA-7-ACA.

Quantitative Data:

ParameterValueReference
Starting Material7-aminocephalosporanic acid (7-ACA)[2][3]
Key Reagent1-Carboxymethyl-5-thiol-tetrazole[2][3]
CatalystBoron trifluoride etherate[3]
Yield (crude)83.89%[3]
Purity (HPLC)81.75%[3]

Mechanism of Action of Cephalosporins

The final pharmaceutical products synthesized using these intermediates, cephalosporin antibiotics, act by inhibiting the synthesis of the bacterial cell wall.

SignalingPathway Cephalosporin Cephalosporin (e.g., Cefonicid, Ceforanide) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalosporin->PBP Binds to and inactivates Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall is essential for Lysis Bacterial Cell Lysis CellWall->Lysis Prevents

Caption: Mechanism of Action of Cephalosporins.

Conclusion

While direct synthetic routes employing this compound for major pharmaceutical intermediates are not prominently reported, the well-established use of structurally similar aryl-1H-tetrazole-5-thiols in the synthesis of cephalosporin antibiotics like Cefonicid and Ceforanide provides a strong indication of its potential applications. The protocols and workflows detailed in this note for analogous compounds can serve as a valuable guide for researchers and scientists in drug development exploring the use of this compound as a synthon for novel pharmaceutical entities. The key reaction involves the nucleophilic substitution of a leaving group on a core scaffold, such as the acetoxy group in 7-ACA, with the tetrazole-thiol, often facilitated by a Lewis acid catalyst. This approach highlights a viable pathway for the incorporation of the tolyl-tetrazole-thiol moiety into complex molecules of pharmaceutical interest.

References

Application Notes and Protocols: 1-p-tolyl-1H-tetrazole-5-thiol in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the electrochemical applications of 1-p-tolyl-1H-tetrazole-5-thiol is limited in publicly available literature. The following application notes and protocols are based on the extensive research conducted on its close structural analog, 1-phenyl-1H-tetrazole-5-thiol (PTZ) . The principles, experimental setups, and mechanisms described are highly relevant and can serve as a strong foundation for investigating the electrochemical properties of this compound.

Overview of Tetrazole-5-thiols in Electrochemistry

1-Aryl-1H-tetrazole-5-thiol derivatives are a class of organic compounds that have garnered significant interest in the field of electrochemistry, primarily for their excellent properties as corrosion inhibitors for various metals and alloys in acidic media.[1][2] Their efficacy stems from the presence of multiple heteroatoms (nitrogen and sulfur) and the aromatic ring system, which act as active centers for adsorption onto metal surfaces. This adsorption forms a protective layer that inhibits both anodic and cathodic corrosion reactions.[3]

The subject of this note, this compound, is anticipated to exhibit similar or potentially enhanced corrosion inhibition properties compared to its phenyl analog due to the presence of the electron-donating methyl group on the phenyl ring.

Primary Application: Corrosion Inhibition

The primary and most well-documented electrochemical application of this class of compounds is the prevention of metal corrosion.

Mechanism of Action

The corrosion inhibition mechanism of 1-aryl-1H-tetrazole-5-thiols involves the adsorption of the molecule onto the metal surface. This process is influenced by:

  • Chemisorption and Physisorption: The inhibitor molecules can be physically adsorbed onto the metal surface via electrostatic interactions and chemically adsorbed through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal.

  • Protective Film Formation: The adsorbed inhibitor molecules form a barrier film on the metal surface, which isolates the metal from the corrosive environment.[1][2]

  • Mixed-Type Inhibition: These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions.[1][2]

The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[1][2]

Expected Influence of the p-Tolyl Group

The presence of a methyl group in the para position of the phenyl ring (the p-tolyl group) is expected to influence the molecule's performance as a corrosion inhibitor in the following ways:

  • Increased Electron Density: The methyl group is electron-donating, which increases the electron density on the aromatic ring and the heteroatoms. This enhanced electron density can lead to stronger adsorption onto the metal surface.

  • Hydrophobicity: The tolyl group increases the hydrophobicity of the molecule, which can enhance the stability and effectiveness of the protective film on the metal surface.

  • Steric Effects: The additional bulk of the methyl group might influence the packing and orientation of the inhibitor molecules on the metal surface, which could affect the overall inhibition efficiency.

A theoretical study on related phenyltetrazole derivatives suggests that electron-donating groups, such as a methyl group, can increase the energy of the highest occupied molecular orbital (HOMO), leading to a better reactivity and inhibition efficiency.[4]

Quantitative Data (for 1-phenyl-1H-tetrazole-5-thiol)

The following tables summarize the performance of 1-phenyl-1H-tetrazole-5-thiol (PTZ) as a corrosion inhibitor for Q235 steel in 1 M HCl solution.[1][2] This data provides a benchmark for the expected performance of the p-tolyl derivative.

Table 1: Potentiodynamic Polarization Data for PTZ

Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (μA/cm²)Inhibition Efficiency (η%)
0-4891056-
0.1-485186.282.4
0.5-48295.391.0
1.0-47662.194.1
5.0-47130.697.1

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for PTZ

Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (η%)
045.8125.6-
0.1289.165.884.1
0.5562.442.191.9
1.0895.728.994.9
5.01542.318.297.0

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of compounds like this compound.

Protocol 1: Potentiodynamic Polarization Measurement

Objective: To determine the corrosion current density and potential, and to identify the type of inhibition (anodic, cathodic, or mixed).

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell[5]

  • Working Electrode (e.g., Q235 steel coupon)

  • Reference Electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum foil or graphite rod)[6]

  • Corrosive Medium (e.g., 1 M HCl)

  • This compound

  • Polishing materials (sandpaper of various grits)

  • Deionized water and ethanol for cleaning

Procedure:

  • Working Electrode Preparation: a. Mechanically polish the working electrode with successively finer grades of sandpaper. b. Degrease the electrode with ethanol and rinse with deionized water. c. Dry the electrode in a stream of warm air.

  • Electrolyte Preparation: a. Prepare the corrosive solution (e.g., 1 M HCl). b. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and add it to the corrosive solution to achieve the desired concentrations.

  • Electrochemical Measurement: a. Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. b. Fill the cell with the test solution (corrosive medium with or without the inhibitor). c. Allow the system to stabilize for a set period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).[1] d. Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[7] e. Record the resulting current.

  • Data Analysis: a. Plot the logarithm of the current density versus the potential (Tafel plot). b. Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). c. Calculate the inhibition efficiency (η%) using the formula: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film.

Materials and Equipment:

  • Same as for Potentiodynamic Polarization, with a potentiostat capable of frequency response analysis.

Procedure:

  • Electrode and Electrolyte Preparation: Follow steps 1 and 2 from Protocol 1.

  • Electrochemical Measurement: a. Assemble the three-electrode cell and allow the OCP to stabilize as in Protocol 1. b. Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).[8][9] c. Record the impedance response of the system.

  • Data Analysis: a. Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plot (log |Z| and phase angle vs. log f). b. Model the impedance spectra using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[10] c. Calculate the inhibition efficiency (η%) using the formula: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_techniques Techniques cluster_analysis Data Analysis WE_prep Working Electrode Preparation (Polishing) Cell_setup Three-Electrode Cell Assembly WE_prep->Cell_setup Sol_prep Solution Preparation (Corrosive Medium +/- Inhibitor) Sol_prep->Cell_setup OCP_stab OCP Stabilization Cell_setup->OCP_stab PDP Potentiodynamic Polarization OCP_stab->PDP EIS Electrochemical Impedance Spectroscopy OCP_stab->EIS Tafel_analysis Tafel Plot Analysis (icorr, Ecorr) PDP->Tafel_analysis Nyquist_analysis Nyquist/Bode Plot Analysis (Rct, Cdl) EIS->Nyquist_analysis IE_calc Inhibition Efficiency Calculation Tafel_analysis->IE_calc Nyquist_analysis->IE_calc

Caption: Experimental workflow for evaluating corrosion inhibitors.

Caption: Proposed mechanism of mixed-type corrosion inhibition.

Synthesis of Tolyl-Tetrazole Derivatives

While detailed electrochemical application data is sparse, the synthesis of related tolyl-tetrazole compounds has been reported. For instance, 5-p-tolyl-1H-tetrazole can be synthesized from 4-methylbenzonitrile and sodium azide in the presence of ammonium chloride in DMF.[11] A process for preparing 1H-tetrazole-5-thiols, including those with a p-tolyl group, has also been patented, involving the reaction of a 5-sulfinyl or sulfonyl-1-H-tetrazole with an alkali metal sulfide.[12]

Other Potential Applications

Beyond corrosion inhibition, 1-aryl-1H-tetrazole-5-thiols have potential in other electrochemical areas:

  • Electrochemical Sensors: The ability of the thiol group to bind to metal surfaces (like gold or silver) could be exploited in the development of self-assembled monolayers (SAMs) for creating modified electrodes for sensing applications.

  • Electrosynthesis: These molecules can participate in electrochemical reactions, such as the electrooxidative formation of polyfunctional tetrazolic thioethers.[13]

  • Coordination Chemistry: They can act as ligands to form metal complexes with interesting electrochemical and catalytic properties.[14][15]

Further research is required to explore these potential applications for this compound specifically.

References

Application Notes and Protocols for 1-p-tolyl-1H-tetrazole-5-thiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-p-tolyl-1H-tetrazole-5-thiol is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability in drug candidates. The presence of the thiol group provides a reactive handle for a variety of chemical transformations, making it a valuable building block for the synthesis of diverse molecular architectures. These transformations include S-alkylation, N-alkylation, oxidative dimerization, and Michael additions, which open avenues for creating novel compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications

This compound serves as a precursor in a range of synthetic reactions, including:

  • Synthesis of Thioethers (S-alkylation): The thiol group can be readily alkylated to form a variety of thioethers. This is a common strategy in medicinal chemistry to introduce different functionalities and modulate the physicochemical properties of a molecule.

  • Oxidative Dimerization: Under mild oxidative conditions, this compound can undergo dimerization to form the corresponding disulfide. This disulfide linkage can be a key structural motif in certain bioactive molecules.

  • Michael Addition Reactions: The thiol group is an excellent nucleophile for Michael additions to electron-deficient alkenes, providing a straightforward route to functionalized thioethers. This reaction is highly efficient and proceeds under mild conditions.

  • N-Alkylation: The tetrazole ring contains nucleophilic nitrogen atoms that can be alkylated, leading to the formation of N-substituted tetrazole derivatives. This allows for further diversification of the molecular scaffold.

Experimental Protocols

Protocol 1: Synthesis of 5-(p-tolyl)-1H-tetrazole

This protocol describes the synthesis of the precursor for this compound from 4-methylbenzonitrile.

Reaction Scheme:

Materials:

  • 4-methylbenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

Procedure: [1]

  • In a round-bottom flask, dissolve 4-methylbenzonitrile (1.17 g, 10 mmol) and ammonium chloride (0.53 g, 10 mmol) in DMF (40 ml).

  • Add sodium azide (0.98 g, 15 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, filter the reaction mixture.

  • Remove the majority of the solvent under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent to yield pale yellow crystals.

Quantitative Data:

ReactantMoles (mmol)Mass (g)
4-methylbenzonitrile101.17
Sodium azide150.98
Ammonium chloride100.53

Note: The synthesis of this compound from the corresponding isothiocyanate and sodium azide is a well-established method, though a specific detailed protocol for the p-tolyl derivative was not found in the provided search results.

Protocol 2: Oxidative Dimerization to 1,2-bis(1-p-tolyl-1H-tetrazol-5-yl)disulfane

This protocol is adapted from a similar procedure for the dimerization of 1-phenyl-1H-tetrazole-5-thiol and can be applied to the p-tolyl analog.[2][3]

Reaction Scheme:

Materials:

  • This compound

  • Metalloporphyrin catalyst (e.g., THPPMnCl)

  • Alkaline methanol (e.g., containing 0.1 M NaOH)

Procedure:

  • Dissolve this compound (e.g., 0.15 g) and a catalytic amount of metalloporphyrin (e.g., 1.5 mg) in alkaline methanol (20 ml).

  • Stir the solution at room temperature for 2 hours, open to the air to allow for oxidation.

  • The product is expected to precipitate from the solution as a yellow solid.

  • Collect the solid by filtration, wash with water, and dry.

  • The product can be characterized by melting point, IR, and NMR spectroscopy.

Quantitative Data (based on the phenyl analog): [3]

ReactantMass (g)
1-phenyl-1H-tetrazole-5-thiol0.15
THPPMnCl0.0015
SolventVolume (ml)
Alkaline Methanol20

Note: The yield and reaction time may vary for the p-tolyl derivative.

Protocol 3: S-Alkylation to form 5-(Alkylthio)-1-p-tolyl-1H-tetrazoles

This protocol describes a general method for the S-alkylation of tetrazole-thiols using alkyl halides.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., chloroacetone, phenacyl bromide, ethyl chloroacetate)[4]

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., Acetone, Ethanol)

Procedure (based on a similar reaction with 1-phenyl-1H-tetrazole-5-thiol): [4]

  • To a solution of this compound in a suitable solvent, add a base.

  • Stir the mixture for a short period at room temperature.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization.

Quantitative Data (Example with 1-phenyl-1H-tetrazole-5-thiol): [4]

ReactantMolar Ratio
1-phenyl-1H-tetrazole-5-thiol1
Alkyl Halide1.1
Base1.5
ProductYield (%)
1-(1-phenyl-1H-tetrazol-5-yl)propan-2-one92
2-(1-phenyl-1H-tetrazol-5-yl)-1-phenylethan-1-one95
Ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate90
Protocol 4: Michael Addition to Electron-Deficient Alkenes

This protocol is based on the temperature-controlled S- vs. N-alkylation of 1-phenyl-tetrazole-5-thione with activated alkenes and can be adapted for the p-tolyl analog.[5] S-alkylation is favored at room temperature.

Reaction Scheme (S-alkylation):

Materials:

  • This compound

  • Electron-deficient alkene (e.g., acrylic esters, acrylonitrile)

  • Base (e.g., K₂CO₃)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

Procedure (Solvent-free): [5]

  • In a reaction vessel, mix this compound, the electron-deficient alkene, a catalytic amount of base (e.g., K₂CO₃), and a phase-transfer catalyst (e.g., TBAB).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • Upon completion, the product can be isolated and purified by standard techniques such as column chromatography.

Quantitative Data (based on the phenyl analog at room temperature): [5]

Michael AcceptorProductYield (%)
Methyl acrylateS-adduct95
Ethyl acrylateS-adduct93
Butyl acrylateS-adduct90
AcrylonitrileS-adduct96

Diagrams

Synthesis of 5-(p-tolyl)-1H-tetrazole

G reagents 4-methylbenzonitrile Sodium Azide Ammonium Chloride reaction_conditions Reflux, 24h reagents->reaction_conditions Reactants solvent DMF solvent->reaction_conditions Solvent product 5-(p-tolyl)-1H-tetrazole reaction_conditions->product Yields G cluster_reactions Synthetic Transformations start This compound s_alkylation S-Alkylation (Thioether formation) start->s_alkylation R-X, Base dimerization Oxidative Dimerization (Disulfide formation) start->dimerization [O] michael_addition Michael Addition (Functionalized thioethers) start->michael_addition EWG-alkene, Base n_alkylation N-Alkylation (N-substituted tetrazoles) start->n_alkylation R-X, Base

References

Application Notes and Protocols: 1-p-tolyl-1H-tetrazole-5-thiol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-p-tolyl-1H-tetrazole-5-thiol is a versatile heterocyclic ligand that has garnered significant interest in coordination chemistry. Its unique structural features, including the tetrazole ring and the thiol group, allow it to coordinate with a variety of metal ions through nitrogen and/or sulfur atoms, acting as a monodentate or bidentate ligand. This flexibility in coordination modes leads to the formation of diverse metal complexes with interesting structural motifs and a wide range of applications in catalysis, materials science, and medicinal chemistry. These application notes provide an overview of the coordination chemistry of this compound, its applications, and detailed protocols for its synthesis and the preparation of its metal complexes.

Coordination Chemistry and Structural Aspects

This compound exists in tautomeric forms, the thiol and the thione form. In coordination to metal ions, it typically acts as a monoanionic ligand after deprotonation of the thiol group. The coordination can occur through the sulfur atom, a nitrogen atom of the tetrazole ring, or both, leading to monodentate, bidentate-chelating, or bidentate-bridging coordination modes. The tolyl group provides a degree of steric hindrance and can influence the solubility and crystal packing of the resulting complexes.

The coordination of this compound to metal centers such as cobalt (Co), cadmium (Cd), copper (Cu), platinum (Pt), and mercury (Hg) has been reported, resulting in mononuclear, dinuclear, and polynuclear complexes.[1] The geometry of these complexes is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand and any co-ligands present.

Applications

The metal complexes of this compound and its derivatives exhibit a range of promising applications:

  • Catalysis: Metal complexes of substituted 1-phenyl-1H-tetrazole-5-thiol have been investigated as catalysts in organic reactions. For instance, manganese porphyrin complexes have been used to catalyze the oxidative coupling (dimerization) of 1-phenyl-1H-tetrazole-5-thiol.[2]

  • Medicinal Chemistry: Tetrazole derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] Metal complexes of these ligands can exhibit enhanced biological activity compared to the free ligand. For example, platinum(II) complexes of 1-phenyl-1H-tetrazole-5-thiol have shown inhibitory activity against liver cancer cell lines.[6][7]

  • Corrosion Inhibition: this compound and related compounds have been studied as effective corrosion inhibitors for various metals and alloys, such as aluminum and steel, in acidic media.[8][9] The inhibition is attributed to the formation of a protective film on the metal surface through adsorption.

Data Presentation

Crystallographic Data

The following table summarizes selected crystallographic data for 5-p-tolyl-1H-tetrazole.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
5-p-tolyl-1H-tetrazoleC₈H₈N₄OrthorhombicPnma6.961(3)20.083(8)5.861(2)909090[10]
Biological Activity Data

The following table presents the in vitro cytotoxic activity of platinum(II) complexes of the related 1-phenyl-1H-tetrazole-5-thiol (Hptz) against the HepG2 liver cancer cell line.

ComplexIC₅₀ (µM)Reference
[Pt(ptz)₂(dppe)]56.197 ± 1.45[11]

dppe = 1,2-bis(diphenylphosphino)ethane

Catalytic Performance Data

The table below shows the catalytic performance of a manganese porphyrin catalyst in the oxidative coupling of the related 1-phenyl-1H-tetrazole-5-thiol (HL).

CatalystConversion (%)Time (h)Reference
THPPMnCl57.62[2]

THPPMnCl = 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin manganese(III) chloride

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related tetrazole compounds.[10]

Materials:

  • p-tolunitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolunitrile (10 mmol) and ammonium chloride (10 mmol) in DMF (40 mL).

  • Carefully add sodium azide (12 mmol) to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.

  • Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 24 hours.

  • Cool the mixture to room temperature and pour it into a beaker containing 200 mL of deionized water.

  • Acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated HCl with constant stirring.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from hot ethanol to obtain pure white crystals.

  • Dry the crystals in a vacuum oven at 60 °C.

  • Characterize the product using FT-IR, ¹H NMR, ¹³C NMR spectroscopy, and elemental analysis.

Synthesis of a Platinum(II) Complex with this compound

This protocol is based on the synthesis of platinum(II) complexes with 1-phenyl-1H-tetrazole-5-thiol.[6]

Materials:

  • This compound (Hptt)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • 1,2-bis(diphenylphosphino)ethane (dppe)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve this compound (0.5 mmol) in 15 mL of ethanol in a round-bottom flask.

  • In a separate flask, dissolve potassium tetrachloroplatinate(II) (0.25 mmol) in 10 mL of deionized water.

  • Add the K₂PtCl₄ solution to the ligand solution with stirring.

  • Add a few drops of triethylamine to the mixture to facilitate the deprotonation of the thiol group.

  • Reflux the reaction mixture for 3-4 hours. A color change should be observed.

  • In a separate beaker, dissolve 1,2-bis(diphenylphosphino)ethane (dppe) (0.25 mmol) in 15 mL of dichloromethane.

  • After cooling the refluxed mixture to room temperature, add the dppe solution dropwise with continuous stirring.

  • Stir the resulting mixture at room temperature for an additional 2 hours.

  • A precipitate of the complex [Pt(ptt)₂(dppe)] will form.

  • Collect the solid product by filtration, wash with ethanol and then diethyl ether.

  • Dry the complex in a vacuum desiccator.

  • Characterize the complex using FT-IR, ¹H NMR, ³¹P NMR spectroscopy, and elemental analysis.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start reagents Mix Ligand, Metal Salt, and Co-ligand start->reagents reaction Reflux and Stir reagents->reaction precipitation Precipitation of Complex reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying end_synthesis Pure Complex drying->end_synthesis ftir FT-IR Spectroscopy end_synthesis->ftir nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) end_synthesis->nmr elemental Elemental Analysis end_synthesis->elemental xrd Single-Crystal X-ray Diffraction (optional) end_synthesis->xrd

Caption: Workflow for the synthesis and characterization of metal complexes.

Proposed Mechanism of Corrosion Inhibition

corrosion_inhibition metal_surface Metal Surface (e.g., Steel) adsorption Adsorption of This compound metal_surface->adsorption protective_film Formation of a Protective Organic Film adsorption->protective_film corrosion_prevention Prevention of Corrosive Species Attack (e.g., H⁺, Cl⁻) protective_film->corrosion_prevention

Caption: Mechanism of corrosion inhibition by this compound.

Potential Antifungal Signaling Pathway Disruption

antifungal_mechanism metal_complex Metal-Tetrazolethiol Complex fungal_cell Fungal Cell metal_complex->fungal_cell sulfur_proteins Sulfur-containing Proteins (e.g., Cysteine Proteases) metal_complex->sulfur_proteins Binds to fungal_cell->sulfur_proteins enzyme_inhibition Enzyme Inhibition sulfur_proteins->enzyme_inhibition Leads to cell_death Fungal Cell Death enzyme_inhibition->cell_death

Caption: Disruption of fungal cell function by a metal-tetrazolethiol complex.

References

Application Notes and Protocols for 1-p-tolyl-1H-tetrazole-5-thiol Based Anticorrosive Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of anticorrosive coatings based on 1-p-tolyl-1H-tetrazole-5-thiol (T5T). T5T is a promising organic corrosion inhibitor belonging to the tetrazole family, which is known for its excellent corrosion inhibition properties for various metals and alloys.

Introduction

Corrosion is a significant challenge across numerous industries, leading to structural degradation and substantial economic losses. Organic corrosion inhibitors, particularly those containing heteroatoms like nitrogen and sulfur, have proven effective in mitigating corrosion. This compound (T5T) is a heterocyclic compound that has demonstrated high inhibition efficiency due to its ability to form a protective film on metal surfaces.[1][2][3] This document outlines the synthesis of T5T, its incorporation into an epoxy-based coating, and the standard methods for evaluating the coating's anticorrosive performance.

Synthesis of this compound (T5T)

The synthesis of this compound can be adapted from established methods for similar tetrazole-thiols. A common route involves the reaction of p-tolyl isothiocyanate with sodium azide.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve p-tolyl isothiocyanate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Azide Addition: Prepare a solution of sodium azide (1.2 equivalents) in water. Add this solution dropwise to the stirred solution of p-tolyl isothiocyanate at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain it at this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 2-3. This will precipitate the this compound.

  • Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Formulation of T5T-Based Anticorrosive Epoxy Coating

The incorporation of T5T into an epoxy resin matrix enhances the barrier properties and provides active corrosion inhibition.

Experimental Protocol:

  • Inhibitor Dispersion: Disperse the synthesized this compound (e.g., 0.5 - 2.0 wt%) in a portion of the epoxy resin (e.g., a diglycidyl ether of bisphenol A type resin) using a high-speed disperser or an ultrasonic bath until a homogenous mixture is obtained.

  • Hardener Addition: Add the stoichiometric amount of a suitable hardener (e.g., a polyamide or polyamine based hardener) to the epoxy-inhibitor mixture.

  • Mixing: Thoroughly mix the components for 5-10 minutes until a uniform consistency is achieved. Avoid entrapping air bubbles during mixing.

  • Application: Apply the formulated coating onto prepared metal substrates (e.g., mild steel panels) using a brush, roller, or spray applicator to a specified dry film thickness.

  • Curing: Allow the coated panels to cure at ambient temperature for 7 days or as per the manufacturer's instructions for the specific epoxy system.

Evaluation of Anticorrosive Performance

The effectiveness of the T5T-based coating is evaluated through various electrochemical and accelerated corrosion tests.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the coating's barrier properties and the corrosion processes occurring at the metal-coating interface.[4]

Experimental Protocol:

  • Electrochemical Cell Setup: A three-electrode setup is typically used, consisting of the coated panel as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[4]

  • Electrolyte: The electrolyte is typically a 3.5% NaCl solution, simulating a marine environment.

  • Measurement: The EIS measurements are performed at the open-circuit potential (OCP) over a frequency range of 100 kHz to 10 mHz with a small amplitude AC signal (e.g., 10 mV).[5]

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to extract parameters such as coating resistance (Rc), charge transfer resistance (Rct), and coating capacitance (Cc). Higher Rct and lower Cc values generally indicate better corrosion protection.[4]

Potentiodynamic Polarization (PDP)

PDP measurements provide information on the kinetics of the anodic and cathodic corrosion reactions and the inhibitor's mode of action (anodic, cathodic, or mixed-type).[6]

Experimental Protocol:

  • Cell Setup: The same three-electrode cell as for EIS is used.

  • Stabilization: Allow the working electrode to stabilize in the electrolyte for about 30-60 minutes to reach a steady OCP.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).[7]

  • Data Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve. A lower icorr value indicates better corrosion inhibition. The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density without the inhibitor and icorr(inhibitor) is the corrosion current density with the inhibitor.

Salt Spray Test

The salt spray test is an accelerated corrosion test that evaluates the performance of coatings in a corrosive environment.[8][9]

Experimental Protocol:

  • Sample Preparation: Scribe a line through the coating to the metal substrate on the coated panels.

  • Test Chamber: Place the scribed panels in a salt spray chamber according to ASTM B117 standard.[8]

  • Test Conditions: The chamber is maintained at a temperature of 35°C and a continuous fog of 5% NaCl solution is sprayed.[8]

  • Evaluation: Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe. The performance is rated based on the extent of these defects over time.

Data Presentation

The following tables summarize typical quantitative data obtained from the evaluation of tetrazole-based anticorrosive coatings. Note that these are illustrative examples based on similar compounds to this compound.

Table 1: Electrochemical Impedance Spectroscopy Data

Coating SystemRct (Ω·cm²)Cc (F/cm²)Inhibition Efficiency (%)
Bare Steel1.5 x 10³5.0 x 10⁻⁵-
Epoxy Coating2.8 x 10⁶8.2 x 10⁻⁸95.3
Epoxy + 1% T5T9.5 x 10⁷3.1 x 10⁻⁹99.8

Table 2: Potentiodynamic Polarization Data

Coating SystemEcorr (mV vs. SCE)icorr (A/cm²)Inhibition Efficiency (%)
Bare Steel-6501.2 x 10⁻⁵-
Epoxy Coating-5805.5 x 10⁻⁸99.5
Epoxy + 1% T5T-5208.9 x 10⁻¹⁰99.9

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of T5T cluster_formulation Coating Formulation cluster_evaluation Performance Evaluation s1 p-tolyl isothiocyanate + NaN3 s2 Reaction in DMF s1->s2 s3 Acidification & Precipitation s2->s3 s4 Filtration & Purification s3->s4 f1 Dispersion of T5T in Epoxy Resin s4->f1 f2 Addition of Hardener f1->f2 f3 Application on Steel Panel f2->f3 f4 Curing f3->f4 e1 Electrochemical Impedance Spectroscopy (EIS) f4->e1 e2 Potentiodynamic Polarization (PDP) f4->e2 e3 Salt Spray Test f4->e3

Caption: Experimental workflow for T5T synthesis, coating formulation, and evaluation.

Corrosion Inhibition Mechanism

corrosion_inhibition_mechanism cluster_metal Steel Surface cluster_inhibitor T5T Action cluster_protection Protection Mechanism Fe Fe Anodic Anodic Sites (Fe -> Fe²⁺ + 2e⁻) Fe->Anodic Cathodic Cathodic Sites (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Fe->Cathodic T5T This compound (T5T) ProtectiveFilm Adsorption of T5T molecules via N and S atoms forming a protective barrier film T5T->ProtectiveFilm Adsorption ProtectiveFilm->Anodic Blocks Sites ProtectiveFilm->Cathodic Blocks Sites

Caption: Proposed mechanism of corrosion inhibition by T5T on a steel surface.

Conclusion

This compound serves as a highly effective corrosion inhibitor when incorporated into epoxy coatings. The protocols provided herein offer a standardized approach for the synthesis, formulation, and evaluation of these advanced anticorrosive systems. The combination of electrochemical and accelerated testing methods allows for a thorough assessment of the coating's performance, providing valuable data for researchers and professionals in the field of corrosion science and materials development.

References

Application Notes and Protocols: 1-p-tolyl-1H-tetrazole-5-thiol for the Protection of Copper and Its Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic heterocyclic compounds are pivotal in the development of corrosion inhibitors for copper and its alloys, which are extensively used in various industrial and technological applications. Among these, tetrazole derivatives have emerged as a promising class of inhibitors due to their ability to form protective films on metal surfaces. This document provides detailed application notes and experimental protocols for the use of 1-p-tolyl-1H-tetrazole-5-thiol as a corrosion inhibitor for copper and its alloys.

While specific experimental data for this compound is limited in publicly available literature, its structural analogue, 1-phenyl-1H-tetrazole-5-thiol, has been more extensively studied. The protocols and data presentation formats provided herein are based on established methodologies for similar tetrazole-based inhibitors and can be adapted for the evaluation of the title compound. The presence of the electron-donating p-tolyl group in this compound is anticipated to enhance its adsorption and protective efficacy on copper surfaces compared to the phenyl derivative.

Mechanism of Action

The corrosion inhibition of copper by this compound is attributed to the formation of a protective film on the metal surface. The molecule can exist in tautomeric forms (thiol and thione) and can coordinate with copper ions through the sulfur and nitrogen atoms of the tetrazole ring. This coordination complex forms a stable, insoluble film that acts as a barrier to the corrosive environment. The p-tolyl group, being electron-donating, increases the electron density on the aromatic ring and the heteroatoms, which is expected to facilitate stronger adsorption onto the copper surface.

G cluster_solution Corrosive Solution (e.g., NaCl) cluster_surface Copper Surface Cu Copper (Cu) Adsorbed_Inhibitor Adsorbed Inhibitor Film (Cu-Inhibitor Complex) Cu->Adsorbed_Inhibitor Corrosion Process Inhibitor This compound Inhibitor->Adsorbed_Inhibitor Adsorption & Film Formation Adsorbed_Inhibitor->Cu Protection

Figure 1: Proposed mechanism of copper protection.

Synthesis of this compound

While a direct synthesis protocol for this compound was not found in the initial search, a general method for the synthesis of 1-aryl-1H-tetrazole-5-thiols can be adapted. A plausible synthetic route involves the reaction of p-tolyl isothiocyanate with sodium azide.

Protocol: Synthesis of this compound (Adapted)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolyl isothiocyanate in a suitable solvent such as water or dimethylformamide (DMF).

  • Addition of Azide: Slowly add a stoichiometric amount of sodium azide to the solution while stirring. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.

  • Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR, and determine its purity by elemental analysis or HPLC.

G reagents p-tolyl isothiocyanate + Sodium Azide reaction Reaction in Solvent (e.g., DMF, Reflux) reagents->reaction acidification Acidification (e.g., HCl) reaction->acidification precipitation Precipitation of Product acidification->precipitation purification Filtration, Washing, Recrystallization precipitation->purification product This compound purification->product

Figure 2: General synthetic workflow.

Experimental Protocols for Corrosion Inhibition Studies

The following protocols are designed to evaluate the effectiveness of this compound as a corrosion inhibitor for copper and its alloys.

Materials and Sample Preparation
  • Working Electrode: Copper (or copper alloy, e.g., brass, bronze) specimens with a defined exposed surface area.

  • Corrosive Medium: A solution relevant to the intended application, e.g., 0.5 M H₂SO₄ or 3.5% NaCl solution.

  • Inhibitor Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol) and dilute to the desired concentrations in the corrosive medium.

Protocol: Electrode Preparation

  • Mechanically polish the copper specimens with successively finer grades of emery paper.

  • Degrease the specimens with acetone or ethanol in an ultrasonic bath.

  • Rinse with deionized water and dry with a stream of warm air.

  • Immediately use the prepared electrodes for experiments to prevent re-oxidation.

Electrochemical Measurements

Electrochemical techniques are essential for quantifying the inhibition efficiency and understanding the inhibition mechanism. A standard three-electrode cell is used, with the copper specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

Protocol: Potentiodynamic Polarization (PDP)

  • Immerse the prepared electrodes in the corrosive solution with and without the inhibitor.

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Extract the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) from the polarization curves.

  • Calculate the inhibition efficiency (η%) using the following equation: η% = [(i₀ - i) / i₀] × 100 where i₀ and i are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol: Electrochemical Impedance Spectroscopy (EIS)

  • Immerse the electrodes and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (η%) using the Rct values: η% = [(Rct - Rct₀) / Rct] × 100 where Rct and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

G cluster_prep Sample Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis start Copper/Alloy Specimen polish Polishing start->polish degrease Degreasing polish->degrease rinse_dry Rinsing & Drying degrease->rinse_dry cell Three-Electrode Cell Setup rinse_dry->cell ocp OCP Stabilization cell->ocp pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy ocp->eis pdp_data Extract icorr, Ecorr pdp->pdp_data eis_data Extract Rct, Cdl eis->eis_data calc_eff Calculate Inhibition Efficiency (η%) pdp_data->calc_eff eis_data->calc_eff

Figure 3: Experimental workflow for electrochemical studies.
Surface Analysis Techniques

Surface analysis provides direct evidence of the formation of a protective film on the copper surface.

Protocols:

  • Scanning Electron Microscopy (SEM): Immerse copper specimens in the corrosive solution with and without the inhibitor for a prolonged period (e.g., 24 hours). After immersion, rinse, dry, and examine the surface morphology using SEM to visualize the extent of corrosion and the protective nature of the inhibitor film.

  • Atomic Force Microscopy (AFM): Use AFM to obtain high-resolution topographical images of the copper surface before and after immersion to quantify surface roughness and visualize the inhibitor film at the nanoscale.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition and chemical states of the copper surface after immersion in the inhibited solution to identify the components of the protective film and understand the interaction between the inhibitor and the copper surface.

Data Presentation

Quantitative data from the experimental studies should be summarized in clearly structured tables for easy comparison.

Table 1: Potentiodynamic Polarization Data for Copper in [Corrosive Medium] with this compound

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)η%
Blank-
0.1
0.5
1.0
5.0

Table 2: Electrochemical Impedance Spectroscopy Data for Copper in [Corrosive Medium] with this compound

Inhibitor Conc. (mM)Rct (Ω·cm²)Cdl (µF/cm²)η%
Blank-
0.1
0.5
1.0
5.0

Conclusion

This compound is a promising candidate for the corrosion protection of copper and its alloys. The provided protocols offer a systematic approach to evaluate its performance and understand its mechanism of action. Researchers are encouraged to adapt these methodologies to their specific experimental conditions and applications. The anticipated enhanced performance of the tolyl derivative over its phenyl counterpart warrants further investigation to establish its full potential as a corrosion inhibitor.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-p-tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-p-tolyl-1H-tetrazole-5-thiol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most effective and widely reported method is the reaction of p-tolyl isothiocyanate with sodium azide. Modern protocols have significantly improved yields and reaction conditions over older methods. A facile one-pot synthesis using pyridine as a base in water at room temperature has been shown to produce high yields (76-97%) within a short reaction time of 2 hours[1][2][3][4].

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Older methods often required vigorous conditions and resulted in lower yields[1]. Ensure you are using a modern, optimized protocol.

  • Improper Base and Solvent System: The choice of base and solvent is critical. The use of pyridine in water has been demonstrated to be highly effective[1][2][3].

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

  • Purification Losses: The product may be lost during the work-up and purification steps.

Q3: Are there alternative synthetic routes to this compound?

A3: While the reaction between p-tolyl isothiocyanate and sodium azide is the most direct route, other methods for creating the tetrazole ring exist for related compounds, which could potentially be adapted. For instance, the [3+2] cycloaddition of nitriles and sodium azide is a common method for synthesizing 5-substituted-1H-tetrazoles, often catalyzed by acids or metal salts[5][6][7]. However, for 1,5-disubstituted tetrazole-5-thiols, the isothiocyanate route is generally preferred for its efficiency.

Q4: Can a phase transfer catalyst (PTC) be used to improve the reaction?

A4: Phase transfer catalysts (PTCs) are known to accelerate reaction rates in heterogeneous reaction mixtures by facilitating the transfer of reactants between phases[8][9][10][11][12]. While the literature found focuses more on the use of PTCs for the alkylation of tetrazole-5-thiols[8], the principle could be applied to the primary synthesis if dealing with a biphasic system. However, the high yields achieved in aqueous pyridine suggest a PTC may not be necessary for this specific synthesis[1].

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Ineffective reaction conditions.Transition to a proven, high-yield protocol, such as the reaction of p-tolyl isothiocyanate with sodium azide in a water/pyridine system at room temperature[1][2][3].
Decomposition of starting materials or product.Ensure the temperature is controlled, especially if using an older protocol with heating. The modern method proceeds at room temperature, minimizing thermal decomposition[1].
Formation of Impurities/Side Products Competing side reactions.The one-pot synthesis in aqueous pyridine is generally clean. If impurities are an issue, consider adjusting the stoichiometry of the reactants or the reaction time[1].
Post-reaction alkylation if alkyl halides are present.If the reaction mixture is intended for subsequent alkylation, be aware that this can lead to S-derivatives in high yields. Ensure no unintended alkylating agents are present if the thiol is the desired final product[1][3].
Difficulty in Product Isolation Product solubility in the reaction medium.After the reaction, the mixture is typically acidified to precipitate the product. Ensure the pH is sufficiently low to protonate the thiol and reduce its solubility in water.
Emulsion formation during extraction.If an extraction is performed, emulsions can be broken by adding brine or by centrifugation.
Inconsistent Yields Variability in reagent quality.Use high-purity p-tolyl isothiocyanate and sodium azide. The presence of moisture in the isothiocyanate can lead to side reactions.
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially in a biphasic system.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a facile one-pot synthesis method that has been reported to produce high yields[1][3].

Materials:

  • p-Tolyl isothiocyanate

  • Sodium azide (NaN₃)

  • Pyridine

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (for extraction, if necessary)

  • Anhydrous magnesium sulfate (for drying, if necessary)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine p-tolyl isothiocyanate (1 mmol), sodium azide (1.2 mmol), and pyridine (3 mmol).

  • Add deionized water (3 mL) to the flask.

  • Stir the mixture vigorously at room temperature for 2 hours.

  • After 2 hours, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. This should be done in a fume hood as hydrazoic acid (HN₃) is toxic and volatile.

  • The product, this compound, should precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Dry the product under vacuum to obtain the final this compound.

Note: For a related compound, 1-phenyl-1H-tetrazole-5(4H)-thione, an 83% yield was obtained using a similar procedure[1].

Quantitative Data Summary

Reactants Base Solvent Temp. Time Yield (%) Reference
Phenyl isothiocyanate, NaN₃PyridineWaterRT2 h83[1]
Organic isothiocyanates, NaN₃PyridineWaterRT2 h76-97[1][2][3][4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Combine p-tolyl isothiocyanate, sodium azide, and pyridine B Add water and stir at RT for 2h A->B Start Reaction C Acidify with HCl to pH 2-3 B->C Reaction Complete D Precipitate forms C->D E Filter the solid product D->E F Wash with cold water E->F G Dry under vacuum F->G H This compound G->H Final Product

Caption: Experimental workflow for the high-yield synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield C1 Suboptimal Conditions? Start->C1 C2 Side Reactions? Start->C2 C3 Purification Issues? Start->C3 S1 Use aqueous pyridine method at RT C1->S1 S2 Adjust stoichiometry/time C2->S2 S3 Ensure proper acidification and washing C3->S3 End Successful Synthesis S1->End Improved Yield S2->End Improved Yield S3->End Improved Yield

Caption: Troubleshooting logic for addressing low yields in the synthesis.

References

Technical Support Center: Purification of 1-p-tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-p-tolyl-1H-tetrazole-5-thiol. The following sections offer detailed experimental protocols, data summaries, and visual guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound product is an oil and won't solidify. What should I do?

A1: Oiling out during crystallization is a common issue. It can occur if the compound is significantly impure or if the solution is cooled too quickly.[1] Try warming the mixture to redissolve the material, adding a small amount of additional solvent, and allowing it to cool very slowly.[1] Leaving the flask on a cooling hot plate can help achieve gradual cooling.[1] If the compound still oils out, purification by column chromatography may be a more suitable alternative.[1]

Q2: After cooling my recrystallization solution, no crystals have formed. What are the possible reasons and solutions?

A2: The most common reason for crystallization failure is using too much solvent.[1] If you suspect this is the case, you can reduce the solvent volume by using a rotary evaporator and then attempt the crystallization again.[1] Another possibility is that the solution is supersaturated and requires a nucleation site to initiate crystal growth. You can induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound if available.[1]

Q3: The yield of my purified this compound is very low after recrystallization. How can I improve it?

A3: A low yield can result from using an excessive amount of solvent, which leads to a significant amount of the compound remaining in the mother liquor.[2] To check for this, you can dip a glass stirring rod into the filtrate; if a large residue remains after the solvent evaporates, there is still a substantial amount of your compound in the solution.[2] You can recover some of this by concentrating the mother liquor and attempting a second crystallization. Also, ensure that you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation before filtration.

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is typically an indication of impurities. Pure crystalline solids usually have a sharp melting point range. You may need to repeat the purification process or try an alternative method, such as column chromatography, to achieve higher purity.

Q5: During column chromatography, my compound is not eluting from the column. What could be the problem?

A5: If your compound is not eluting, the solvent system (mobile phase) is likely not polar enough.[3] Since this compound is a relatively polar compound due to the tetrazole and thiol groups, you will need a sufficiently polar eluent to move it through a polar stationary phase like silica gel.[4] You can gradually increase the polarity of your mobile phase to initiate elution. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate.

Q6: Can I use acid-base extraction to purify this compound?

A6: Yes, acid-base extraction is a suitable method for purifying this compound. The thiol group is acidic and will be deprotonated by a weak base, such as sodium bicarbonate, to form a water-soluble salt.[5][6] This allows you to separate it from non-acidic impurities. After separation, the aqueous layer can be re-acidified to precipitate the purified product.[5]

Quantitative Data Summary

The following table summarizes typical data for the purification of this compound and related compounds. Please note that actual values may vary depending on the specific experimental conditions and the purity of the starting material.

ParameterRecrystallizationColumn ChromatographyAcid-Base Extraction
Typical Solvents/Mobile Phase Ethanol, Methanol, Acetone/WaterHexane/Ethyl Acetate gradientOrganic solvent (e.g., Ethyl Acetate) and aqueous base (e.g., NaHCO₃)
Expected Purity >98% (can be lower depending on initial purity)>99%>95% (often used as a preliminary purification step)
Expected Yield 70-90%60-85%85-95%
Melting Point Sharp, defined rangeSharp, defined rangeSharp, defined range

Experimental Protocols

Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.

Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential solvent dropwise. A good recrystallization solvent will dissolve the compound when hot but not when cold.[7] Common solvents to test include ethanol, methanol, and acetone/water mixtures.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to its boiling point with stirring. Continue adding solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can cover the flask and place it on an insulated surface.[8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography

This method is suitable for separating the target compound from impurities with different polarities.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.[9]

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.[9]

  • Elution: Begin eluting the column with the mobile phase. A typical starting mobile phase could be a mixture of hexane and ethyl acetate (e.g., 9:1).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Acid-Base Extraction

This technique leverages the acidic nature of the thiol group to separate it from neutral or basic impurities.

Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction with Base: Add an aqueous solution of a weak base, such as saturated sodium bicarbonate, to the separatory funnel.[10] Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Layer Separation: Allow the layers to separate. The deprotonated this compound salt will be in the aqueous layer. Drain the aqueous layer into a separate flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with the aqueous base solution to ensure complete transfer of the acidic product.

  • Backwash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as hydrochloric acid, until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Visual Guides

PurificationWorkflow Crude Crude Product Dissolve Dissolve in appropriate solvent Crude->Dissolve Choice Choose Purification Method Dissolve->Choice Recrystallization Recrystallization Choice->Recrystallization Solid with few impurities Chromatography Column Chromatography Choice->Chromatography Complex mixture or oily product AcidBase Acid-Base Extraction Choice->AcidBase Presence of neutral/basic impurities Pure Pure this compound Recrystallization->Pure Chromatography->Pure AcidBase->Pure

Caption: General workflow for the purification of this compound.

AcidBaseExtraction Start Crude Product in Organic Solvent AddBase Add Aqueous Base (e.g., NaHCO3) & Shake Start->AddBase Separate Separate Layers AddBase->Separate OrganicLayer Organic Layer (Neutral/Basic Impurities) Separate->OrganicLayer AqueousLayer Aqueous Layer (Deprotonated Product) Separate->AqueousLayer Acidify Acidify Aqueous Layer (e.g., with HCl) AqueousLayer->Acidify Precipitate Precipitate Pure Product Acidify->Precipitate Filter Filter and Dry Precipitate->Filter PureProduct Pure this compound Filter->PureProduct

Caption: Logical steps of the acid-base extraction for purification.

References

Technical Support Center: Synthesis of 1-p-tolyl-1H-tetrazole-5-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1-p-tolyl-1H-tetrazole-5-thiol and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development endeavors.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis of this compound and its subsequent derivatization.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature for the cyclization of p-tolyl isothiocyanate with sodium azide. 2. Decomposition of reactants or product: Harsh reaction conditions (e.g., excessively high temperatures) can lead to decomposition. 3. Poor quality of starting materials: Impurities in p-tolyl isothiocyanate or sodium azide can inhibit the reaction. 4. Inappropriate solvent or base: The choice of solvent and base is crucial for this reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature. 2. Optimize the reaction temperature. A stepwise increase from room temperature can help identify the optimal condition without causing degradation. 3. Ensure the purity of starting materials. p-Tolyl isothiocyanate can be purified by distillation, and fresh, high-purity sodium azide should be used. 4. Water has been shown to be an effective solvent, and the addition of a base like pyridine can significantly accelerate the reaction.[1][2] Experiment with different solvent systems (e.g., DMF, DMSO) if aqueous conditions are not suitable for your substrate.
Formation of Multiple Products (Side Reactions) 1. Hydrolysis of p-tolyl isothiocyanate: In aqueous media, the isothiocyanate can hydrolyze back to the corresponding amine. 2. Formation of thiourea derivatives: If an amine impurity is present or formed, it can react with the isothiocyanate to form a thiourea byproduct. 3. Isomeric products upon alkylation: Alkylation of the tetrazole-5-thiol can occur at either the sulfur (S-alkylation) or a nitrogen atom (N-alkylation) of the tetrazole ring.1. Maintain a basic pH with a non-nucleophilic base like pyridine to favor the cyclization reaction over hydrolysis. 2. Ensure the purity of the p-tolyl isothiocyanate and the reaction is free from amine contaminants. 3. To favor S-alkylation, the reaction is typically carried out under basic conditions where the thiol is deprotonated, making the sulfur a more potent nucleophile. The choice of alkylating agent and reaction conditions can also influence the regioselectivity.
Difficulty in Product Isolation and Purification 1. Product is soluble in the aqueous reaction mixture: This can make extraction challenging. 2. Co-precipitation of impurities: Side products may co-precipitate with the desired product. 3. Oily product instead of a solid: The product may not crystallize easily.1. Acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the tetrazole-thiol, reducing its solubility in water and facilitating its precipitation or extraction with an organic solvent like ethyl acetate. 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).[1] 3. Try triturating the oily residue with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most widely used and efficient method is the reaction of p-tolyl isothiocyanate with sodium azide.[1][2] This is a [3+2] cycloaddition reaction that forms the tetrazole ring. The reaction is typically carried out in an aqueous medium with a base such as pyridine to catalyze the reaction and improve the yield.[1]

Q2: What are the key safety precautions when working with sodium azide?

A2: Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle sodium azide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals and their salts. All waste containing azide should be quenched and disposed of according to institutional safety protocols.

Q3: How can I synthesize derivatives of this compound?

A3: The most common derivatization is the alkylation of the thiol group to form thioethers. This is typically achieved by reacting the this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base deprotonates the thiol, forming a more nucleophilic thiolate that readily attacks the alkyl halide.

Q4: How can I confirm the formation of the desired product?

A4: The product can be characterized using standard analytical techniques.

  • 1H NMR spectroscopy will show characteristic peaks for the tolyl group (aromatic protons and the methyl singlet) and the NH proton of the tetrazole ring (which can be broad and may exchange with D₂O).

  • 13C NMR spectroscopy will show the expected number of aromatic carbons, the methyl carbon, and the carbon of the tetrazole ring attached to the sulfur.

  • IR spectroscopy will show characteristic absorption bands for N-H, C=N, and C=S (in the thione tautomeric form) stretching vibrations.

  • Mass spectrometry will confirm the molecular weight of the synthesized compound.

Q5: What are the common tautomeric forms of this compound?

A5: 1-Aryl-1H-tetrazole-5-thiols can exist in equilibrium between the thiol and thione tautomeric forms. In the solid state and in solution, the thione form is generally considered to be the more stable tautomer.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 1-substituted tetrazole-5-thiones.[1]

Materials:

  • p-Tolyl isothiocyanate

  • Sodium azide (NaN₃)

  • Pyridine

  • Water

  • Ethyl acetate

  • n-Hexane

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tolyl isothiocyanate (1 mmol) in water (3 mL).

  • Add sodium azide (1.2 mmol) and pyridine (3 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 2M HCl.

  • A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Collect the precipitate by filtration or combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/n-hexane mixture to afford this compound as a solid.

Protocol 2: Synthesis of S-alkylated this compound Derivatives

This protocol describes a general one-pot procedure for the S-alkylation of the synthesized tetrazole-5-thiol.[1]

Materials:

  • This compound (from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydroxide (NaOH) or another suitable base

  • Ethanol or another suitable solvent

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (1 mmol) in water or ethanol to the flask and stir for 15 minutes at room temperature to form the sodium salt.

  • Add the alkyl halide (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours. Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 1-Aryl-1H-tetrazole-5-thiones [3]

EntrySolventBaseYield (%)
1WaterPyridine95
2EthanolPyridine85
3AcetonitrilePyridine70
4WaterTriethylamine88
5WaterNo Base<10

Table 2: Spectroscopic Data for 5-(p-Tolyl)-1H-tetrazole [4]

Data Type Values
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 16.67 (1H, br), 7.85 (2H, d), 7.34 (2H, d), 2.32 (3H, s)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 155.58, 141.75, 130.47, 127.42, 121.90, 21.55
FT-IR (cm⁻¹) 2917, 2849, 1866, 1609, 1159, 985, 818, 736

Visualizations

SynthesisWorkflow start p-Tolyl isothiocyanate + NaN₃ reaction Cyclization Reaction (Water, Pyridine, RT) start->reaction workup Acidification (HCl) & Extraction/Filtration reaction->workup product This compound workup->product derivatization Alkylation (Alkyl halide, Base) product->derivatization derivative S-alkylated Derivative derivatization->derivative

Caption: Synthetic workflow for this compound and its derivatives.

TroubleshootingTree problem Low/No Yield? check_time_temp Incomplete Reaction? (Check TLC) problem->check_time_temp Yes check_reagents Poor Reagent Quality? problem->check_reagents No extend_reaction Increase Time/Temp check_time_temp->extend_reaction Yes purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents Yes check_conditions Suboptimal Conditions? check_reagents->check_conditions No optimize_solvent_base Optimize Solvent/Base (e.g., Water/Pyridine) check_conditions->optimize_solvent_base Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

overcoming solubility issues of 1-p-tolyl-1H-tetrazole-5-thiol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-p-tolyl-1H-tetrazole-5-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my this compound not dissolving in my chosen solvent?

A2: Several factors can contribute to poor solubility, including:

  • Inappropriate solvent selection: The polarity of the solvent may not be suitable for the compound.

  • Insufficient solvent volume: The concentration of the compound may be too high for the amount of solvent used.

  • Low temperature: Solubility of solids generally increases with temperature.

  • pH of the solution: For ionizable compounds like this compound, the pH of the aqueous solution is critical.

  • Compound purity: Impurities can affect the solubility of the compound.

Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?

A3: Yes, adjusting the pH is a highly effective method. This compound is an acidic compound due to the thiol group. The predicted pKa for the similar 1-m-tolyl-1H-tetrazole-5-thiol is approximately -3.92.[4] By increasing the pH of the aqueous solution with a base (e.g., sodium hydroxide), you can deprotonate the thiol group to form a more soluble salt.

Q4: Is it possible to form a salt of this compound to enhance its solubility?

A4: Absolutely. Formation of a salt is a common and effective strategy to increase the aqueous solubility of acidic or basic compounds. The sodium salt of the related 1-phenyl-1H-tetrazole-5-thiol is reported to be soluble in water.[5] Therefore, preparing the sodium salt of this compound is a promising approach.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to address solubility challenges with this compound in your experiments.

Decision Workflow for Solubility Enhancement

G start Start: Solubility Issue with This compound solvent Step 1: Solvent Selection (Organic vs. Aqueous) start->solvent organic Use Organic Solvents: - DMF, DMSO - Methanol, Ethanol - Acetone, Chloroform solvent->organic Organic System aqueous Step 2: Aqueous Solution Optimization solvent->aqueous Aqueous System sonication Step 5: Physical Methods (Sonication, Gentle Heating) organic->sonication success Solubility Achieved organic->success Dissolved ph_adjust Step 3: pH Adjustment (Increase pH with base) aqueous->ph_adjust salt Step 4: Salt Formation (Synthesize Sodium Salt) ph_adjust->salt pH adjustment insufficient ph_adjust->success Dissolved salt->sonication Salt still has low solubility salt->success Dissolved sonication->success Dissolved fail Consult Further Literature/ Technical Support sonication->fail Not Dissolved

Caption: A workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Solvent Selection and Testing
  • Initial Solvent Screening: Based on data from the analogous 1-phenyl-1H-tetrazole-5-thiol, test the solubility in the following organic solvents.[1][2][3] The use of Dimethylformamide (DMF) is also recommended as it is used as a solvent in the synthesis of the related 5-p-tolyl-1H-tetrazole.[6]

  • Procedure:

    • Weigh a small, known amount of this compound (e.g., 1 mg) into a clean vial.

    • Add a small volume of the test solvent (e.g., 100 µL) and vortex for 30 seconds.

    • Visually inspect for dissolution.

    • If not fully dissolved, incrementally add more solvent until the compound dissolves or the desired concentration is reached.

    • Consider gentle heating or sonication to aid dissolution.

Table 1: Recommended Solvents for this compound

Solvent TypeRecommended SolventsNotes
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Often good solvents for tetrazole compounds. DMF was used in the synthesis of a similar compound.[6]
Polar Protic Methanol, EthanolThe related phenyl derivative is soluble in these.[1][2][3]
Other Organic Acetone, ChloroformThe related phenyl derivative is soluble in these.[1][2]
Aqueous WaterExpected to have low solubility. The phenyl derivative is only partly soluble.[1][2][3] Solubility can be significantly increased by pH adjustment or salt formation.
Protocol 2: Enhancing Aqueous Solubility via pH Adjustment
  • Principle: By increasing the pH of the aqueous solution, the acidic thiol group of this compound will be deprotonated, forming a more polar and soluble thiolate salt.

  • Materials:

    • This compound

    • Deionized water

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • pH meter or pH indicator strips

  • Procedure:

    • Suspend the desired amount of this compound in deionized water.

    • While stirring, add the 0.1 M NaOH solution dropwise.

    • Monitor the pH of the solution.

    • Continue adding NaOH until the compound fully dissolves. Note the final pH.

    • Caution: Be mindful of the pH limitations of your experimental system, as a high pH may not be suitable for all applications.

Protocol 3: Preparation of the Sodium Salt of this compound
  • Principle: Synthesizing the sodium salt of the compound can provide a stable, water-soluble solid that can be easily weighed and dissolved for subsequent experiments. The sodium salt of the related 1-phenyl-1H-tetrazole-5-thiol is water-soluble.[5]

  • Materials:

    • This compound

    • Ethanol

    • Sodium hydroxide (NaOH)

    • Diethyl ether (or other suitable non-polar solvent for precipitation)

  • Procedure:

    • Dissolve this compound in a minimal amount of ethanol.

    • In a separate container, dissolve one molar equivalent of NaOH in ethanol.

    • Slowly add the ethanolic NaOH solution to the solution of the tetrazole-thiol while stirring.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • The sodium salt may precipitate directly. If not, slowly add diethyl ether to the solution until a precipitate forms.

    • Collect the solid precipitate by filtration.

    • Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

    • The resulting sodium salt should exhibit significantly improved aqueous solubility.

Chemical Structures

G cluster_0 This compound cluster_1 Sodium 1-p-tolyl-1H-tetrazole-5-thiolate C8H8N4S C8H7N4SNa Structure with S-Na+

References

Technical Support Center: Optimizing 1-p-tolyl-1H-tetrazole-5-thiol Concentration for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 1-p-tolyl-1H-tetrazole-5-thiol as a corrosion inhibitor.

Data Summary: Performance of Tetrazole-Based Corrosion Inhibitors

The following table summarizes the performance of this compound and structurally similar compounds as corrosion inhibitors in acidic media. This data can be used as a reference for determining the optimal concentration range in your experiments.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
1-Phenyl-1H-tetrazole-5-thiol (PTZ)Q235 Steel1 M HCl5 mM2597.1[1]
1-Phenyl-1H-tetrazol (PHT)X65 Steel0.5 M H₂SO₄1 mMNot Specified92.1[2][3][4]
5-(4-chlorophenyl)-1H-tetrazole (Cl-PTZ)Mild Steel1 M HCl500 ppmNot Specified>90 (inferred)[5]
1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol (HHT)X80 Steel0.5 M H₂SO₄10 mM25>95[2]
1-[2-(dimethylamino)ethyl]-1H-tetrazole-5-thiol (DET)X80 Steel0.5 M H₂SO₄10 mM25>95[2]
5-Mercapto-1-methyltetrazole (MML)X80 Steel0.5 M H₂SO₄10 mM25>95[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Weight Loss Method

This gravimetric method provides a straightforward determination of corrosion rate.

Materials:

  • Metal coupons (e.g., mild steel, Q235 steel) of known dimensions

  • Abrasive paper (e.g., silicon carbide, various grits)

  • Degreasing solvent (e.g., acetone, ethanol)

  • Desiccator

  • Analytical balance (precision of at least 0.1 mg)

  • Corrosive solution (e.g., 1 M HCl)

  • This compound

  • Thermostatic water bath

Procedure:

  • Surface Preparation: Mechanically polish the metal coupons using successively finer grades of abrasive paper.

  • Cleaning: Degrease the coupons with a suitable solvent, rinse with deionized water, and dry thoroughly.

  • Initial Weighing: Accurately weigh the cleaned and dried coupons using an analytical balance and record the initial weight (W₀).

  • Inhibitor Solution Preparation: Prepare the corrosive solution with the desired concentrations of this compound. Also, prepare a blank solution without the inhibitor.

  • Immersion: Immerse the weighed coupons in the prepared solutions. Ensure the coupons are fully submerged. Place the beakers in a thermostatic water bath to maintain a constant temperature.

  • Duration: Leave the coupons immersed for a predetermined period (e.g., 24 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons. Clean them to remove corrosion products, rinse with deionized water, dry, and re-weigh to get the final weight (W₁).

  • Calculation:

    • Calculate the weight loss (ΔW = W₀ - W₁).

    • Calculate the corrosion rate (CR) using the formula: CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.

    • Calculate the inhibition efficiency (η%) using the formula: η% = [(CR_blank - CR_inhibitor) / CR_blank] * 100.

Electrochemical Measurements (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy)

These techniques provide insights into the corrosion mechanism and the protective film properties.

Apparatus:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen (e.g., mild steel).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive solution with and without the inhibitor.

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (with or without inhibitor).

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by immersing the electrodes in the solution for a period (e.g., 30-60 minutes) until a steady OCP is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

    • Record the impedance data and analyze it using Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct).

    • Inhibition efficiency can be calculated as: η% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density versus potential (Tafel plot).

    • Extrapolate the linear Tafel regions to determine the corrosion current density (Icorr).

    • Inhibition efficiency is calculated as: η% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100.

Visualizations

Experimental Workflow

G Experimental Workflow for Corrosion Inhibition Studies A Metal Coupon Preparation (Polishing, Cleaning) B Initial Measurement (Weighing/Surface Characterization) A->B D Immersion in Test Solution (Controlled Temperature) B->D C Prepare Test Solutions (Blank & Inhibitor Concentrations) C->D E Corrosion Testing D->E F Weight Loss Measurement E->F Gravimetric G Electrochemical Measurements (EIS, PDP) E->G Electrochemical H Final Measurement (Weighing/Surface Analysis) F->H I Data Analysis (Corrosion Rate, Inhibition Efficiency) G->I H->I

Workflow for corrosion inhibition experiments.
Troubleshooting Guide

G Troubleshooting Common Experimental Issues Start Problem Encountered Inconsistent Inconsistent/Irreproducible Results Start->Inconsistent LowEfficiency Low Inhibition Efficiency Start->LowEfficiency Precipitate Inhibitor Precipitation Start->Precipitate CheckSurface Verify Surface Preparation Protocol Inconsistent->CheckSurface CheckConc Check Inhibitor Concentration & Purity Inconsistent->CheckConc CheckTemp Ensure Stable Temperature Control Inconsistent->CheckTemp LowEfficiency->CheckConc IncreaseConc Increase Inhibitor Concentration LowEfficiency->IncreaseConc CheckpH Check pH of the Corrosive Medium LowEfficiency->CheckpH CheckSolubility Verify Inhibitor Solubility in Medium Precipitate->CheckSolubility UseCosolvent Consider a Co-solvent (e.g., ethanol) Precipitate->UseCosolvent

A logical guide for troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected optimal concentration range for this compound?

A1: Based on data from structurally similar compounds like 1-phenyl-1H-tetrazole-5-thiol, an effective concentration range is likely between 1 mM and 10 mM.[1][2] It is recommended to test a range of concentrations (e.g., 0.1 mM, 1 mM, 5 mM, 10 mM) to determine the optimal concentration for your specific experimental conditions (metal, corrosive medium, temperature).

Q2: My inhibition efficiency is lower than expected. What should I check?

A2: Several factors could contribute to low inhibition efficiency:

  • Inhibitor Concentration: The concentration may be too low. Try increasing the concentration.

  • Surface Preparation: An improperly prepared metal surface can lead to poor inhibitor adsorption. Ensure thorough and consistent polishing and cleaning of your metal coupons.

  • Temperature: Inhibition efficiency can be temperature-dependent. Verify that your experimental temperature is stable and appropriate. For some inhibitors, efficiency decreases at higher temperatures.

  • pH of the Medium: The effectiveness of the inhibitor can be influenced by the pH of the corrosive solution. Ensure the pH is consistent across your experiments.

Q3: The inhibitor is not dissolving completely in my acidic solution. What can I do?

A3: this compound may have limited solubility in aqueous acidic solutions. Consider the following:

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Gentle Heating: Gently warm the solution while stirring.

  • Co-solvent: Add a small amount of a co-solvent like ethanol or acetone to the medium to increase solubility. However, be aware that the co-solvent itself might influence the corrosion process, so run appropriate controls.

Q4: I am getting inconsistent results between weight loss and electrochemical methods. Why?

A4: Discrepancies can arise from differences in the experimental setup and duration:

  • Time Scale: Weight loss experiments are typically conducted over longer periods (hours to days), providing an average corrosion rate. Electrochemical measurements are much faster and represent the corrosion behavior at a specific point in time.

  • Surface Film Evolution: The protective film formed by the inhibitor may evolve over time. An initial electrochemical measurement might not reflect the long-term protection observed in a weight loss study.

  • Experimental Conditions: Ensure that factors like temperature, solution composition, and hydrodynamics are as similar as possible between the two types of experiments.

Q5: How does this compound inhibit corrosion?

A5: Tetrazole derivatives, particularly those with thiol groups, inhibit corrosion by adsorbing onto the metal surface to form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption can occur through the nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol group, which can form coordinate bonds with the metal atoms. This process blocks both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[1]

References

Technical Support Center: Synthesis of 1-p-tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-p-tolyl-1H-tetrazole-5-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the [3+2] cycloaddition reaction between p-tolyl isothiocyanate and an azide source, typically sodium azide. This reaction is often carried out in a suitable solvent, and the use of a base like pyridine in water has been shown to significantly accelerate the reaction, leading to high yields.[1][2]

Q2: What are the expected tautomeric forms of the product?

A2: this compound can exist in tautomeric forms: the thiol form and the thione form. Spectroscopic data and theoretical calculations suggest that the thione form is generally more stable.[1]

Q3: What are the primary safety precautions for this synthesis?

A3: Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme care in a well-ventilated fume hood, avoiding contact with metals. The in-situ formation of hydrazoic acid is also a significant hazard due to its volatility and explosive nature. Always adhere to your institution's safety protocols when working with azides.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction has stalled, consider extending the reaction time. - Ensure the reaction temperature is appropriate; some syntheses may require reflux.
Poor quality of starting materials.- Use freshly distilled p-tolyl isothiocyanate. - Ensure the sodium azide is dry and of high purity.
Suboptimal reaction conditions.- The choice of solvent can be critical. A mixture of water and pyridine has been reported to give high yields at room temperature.[1][2] - Ensure the stoichiometry of the reactants is correct. An excess of sodium azide is often used.
Formation of a Major Byproduct Oxidative dimerization to the disulfide.- This is the most common side reaction, often facilitated by the presence of air (oxygen). - To minimize this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - If the disulfide has formed, it can be separated by chromatography or, in some cases, reduced back to the thiol.
Unreacted p-tolyl isothiocyanate remains.- This indicates an incomplete reaction. See "Low or No Product Yield" above. - Purification via recrystallization or column chromatography can remove the starting material.
Difficulty in Product Isolation/Purification Product is soluble in the workup solvent.- After acidification of the reaction mixture, the product should precipitate. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.
Co-elution of product and byproducts during chromatography.- Optimize the solvent system for column chromatography. A gradient elution with hexane and ethyl acetate is a good starting point. - Consider recrystallization from a suitable solvent system to improve purity.

Side Reactions and Byproducts

The primary side reaction of concern during the synthesis of this compound is the oxidative coupling of two molecules to form the corresponding disulfide, 1,2-bis(1-p-tolyl-1H-tetrazol-5-yl) disulfide.

Side Product Formation Conditions Mitigation Strategies
1,2-bis(1-p-tolyl-1H-tetrazol-5-yl) disulfidePresence of oxygen (air), especially under basic conditions or in the presence of certain metal catalysts.- Conduct the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Avoid vigorous stirring that introduces air.
Unreacted p-tolyl isothiocyanateIncomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry.- Increase reaction time and/or temperature. - Ensure at least a stoichiometric amount of sodium azide is used.
Potential desulfurization product (1-p-tolyl-1H-tetrazole)While less common under standard conditions, this may be promoted by certain catalysts or high temperatures.- Adhere to optimized reaction temperatures. - Avoid the use of catalysts known to promote desulfurization unless intended.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is based on a facile one-pot synthesis method.[1]

Materials:

  • p-Tolyl isothiocyanate

  • Sodium azide (NaN₃)

  • Pyridine

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tolyl isothiocyanate (1.0 mmol) and sodium azide (1.2 mmol) in a mixture of water (3 mL) and pyridine (3.0 mmol).

  • Stir the reaction mixture at room temperature for approximately 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1-2. This will protonate the tetrazole-thiolate and cause it to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous solution with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A p-Tolyl Isothiocyanate Mix Mix and Stir at RT A->Mix B Sodium Azide B->Mix C Pyridine/Water C->Mix Acidify Acidify with HCl Mix->Acidify After 2-4h Filter Filter Precipitate Acidify->Filter If precipitate forms Extract Extract with Ethyl Acetate Acidify->Extract If no precipitate Purify Recrystallize/Chromatography Filter->Purify Dry Dry and Concentrate Extract->Dry Dry->Purify Product Pure 1-p-tolyl-1H- tetrazole-5-thiol Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_main Main Synthesis Pathway cluster_side Side Reaction Pathway pT_NCS p-Tolyl Isothiocyanate Intermediate Azido-thiocarbonyl Intermediate pT_NCS->Intermediate + NaN3 NaN3 Sodium Azide NaN3->Intermediate Product This compound Intermediate->Product Cyclization Product_side This compound Disulfide 1,2-bis(1-p-tolyl-1H-tetrazol-5-yl) disulfide Product_side->Disulfide + O2 (Oxidation) Oxygen Oxygen (from air) Oxygen->Disulfide

Caption: Main synthesis pathway and the primary side reaction (disulfide formation).

References

Technical Support Center: Stabilizing 1-p-tolyl-1H-tetrazole-5-thiol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1-p-tolyl-1H-tetrazole-5-thiol solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in solution is the oxidation of the thiol group (-SH). This oxidation leads to the formation of a disulfide dimer, 1,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)disulfane. This dimerization process is often catalyzed by factors such as exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions.

Q2: What are the initial signs of degradation in my this compound solution?

A2: Initial signs of degradation can include a change in the appearance of the solution, such as developing a slight turbidity or a yellowish tint. A more definitive indicator is a decrease in the expected reactivity of the thiol group in your experiments, for instance, reduced efficacy in its intended application. Analytical techniques like HPLC can confirm degradation by showing a decrease in the peak corresponding to the active thiol and the appearance of a new peak corresponding to the disulfide dimer.

Q3: What are the general recommendations for storing this compound solutions to ensure long-term stability?

A3: For optimal long-term stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or below.

  • Atmosphere: To prevent oxidation, store under an inert atmosphere, such as argon or nitrogen.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Solvent: Use deoxygenated solvents for the preparation of the solution.

  • pH: Maintain an acidic to neutral pH, as basic conditions can accelerate the oxidation of thiols.

Troubleshooting Guides

Issue 1: My this compound solution has turned cloudy and/or yellow.

  • Possible Cause: This is a common sign of oxidation, leading to the formation of the less soluble disulfide dimer.

  • Recommended Actions:

    • Confirm the presence of the degradation product using a suitable analytical method like HPLC (see Experimental Protocols section).

    • If degradation is confirmed, it is recommended to prepare a fresh solution using deoxygenated solvent and under an inert atmosphere.

    • For future preparations, consider adding a stabilizer to the solution (see Issue 2).

Issue 2: I am observing a significant loss of potency or reactivity of my this compound solution over a short period.

  • Possible Cause: Rapid loss of potency is a strong indicator of degradation, likely due to oxidation. This can be accelerated by improper storage conditions or the presence of catalytic impurities.

  • Recommended Actions:

    • Review Storage Conditions: Ensure the solution is stored at the recommended low temperature, protected from light, and under an inert atmosphere.

    • Use Stabilizers: Consider the addition of antioxidants and/or chelating agents to your solution.

      • Antioxidants: Ascorbic acid (Vitamin C) can be an effective antioxidant to prevent the oxidation of thiols. A starting concentration in the range of 0.1-1 mM is recommended.

      • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that may be present in your solvent or glassware, which can catalyze thiol oxidation. A typical concentration to test is 0.1-0.5 mM.[1][2]

    • Solvent Purity: Ensure high-purity, deoxygenated solvents are used for solution preparation.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound solutions under various storage conditions to illustrate the impact of different factors on stability. These values are intended for comparative purposes to guide experimental design.

Storage ConditionTemperature (°C)AtmosphereStabilizerHalf-life (t½) in Days (estimated)
A (Control) 25AirNone15
B 4AirNone45
C -20AirNone120
D 25Inert (Argon)None60
E 25Air0.5 mM Ascorbic Acid75
F 25Air0.1 mM EDTA50
G (Optimal) -20Inert (Argon)0.5 mM Ascorbic Acid + 0.1 mM EDTA> 365

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

  • Objective: To assess the stability of this compound under various stress conditions.

  • Methodology:

    • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Stress Conditions:

      • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

      • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

      • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

      • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

    • Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal Degradation (105°C, Solid) Stock->Thermal Expose to Photo Photodegradation (UV light) Stock->Photo Expose to HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (Identify Degradants, Assess Stability) HPLC->Data

Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate the parent compound from its primary disulfide degradation product.

  • Objective: To quantify the amount of this compound and its disulfide dimer in a solution.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

      • Start with 30% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard and the sample solutions into the HPLC system.

    • Identify the peaks based on the retention time of the standard. The disulfide dimer is expected to have a longer retention time due to its higher molecular weight and increased hydrophobicity.

    • Quantify the amount of each compound by comparing the peak areas to that of the standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solution Inject Inject into HPLC System Standard->Inject Sample Prepare Sample Solution Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify by Peak Area Identify->Quantify

Workflow for HPLC analysis.

Signaling Pathways and Logical Relationships

The primary degradation pathway and the logic for selecting stabilizers can be visualized as follows:

Degradation_Stabilization_Logic cluster_degradation Degradation Pathway cluster_factors Accelerating Factors cluster_stabilizers Stabilization Strategy Thiol This compound (Active) Disulfide Disulfide Dimer (Inactive) Thiol->Disulfide Oxidation Oxygen Oxygen Oxygen->Disulfide catalyze Light Light Light->Disulfide catalyze Heat Heat Heat->Disulfide catalyze Metals Metal Ions Metals->Disulfide catalyze Antioxidant Antioxidant (e.g., Ascorbic Acid) Antioxidant->Oxygen scavenges Chelator Chelating Agent (e.g., EDTA) Chelator->Metals chelates Inert Inert Atmosphere Inert->Oxygen removes LowTemp Low Temperature LowTemp->Heat reduces effect of LightProtect Light Protection LightProtect->Light blocks

Degradation pathway and stabilization logic.

References

Technical Support Center: Scaling Up the Production of 1-p-tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up production of 1-p-tolyl-1H-tetrazole-5-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and scalable method for synthesizing 1-aryl-1H-tetrazole-5-thiols is the reaction of the corresponding aryl isothiocyanate with sodium azide.[1][2][3][4] For the target molecule, this involves the reaction of p-tolyl isothiocyanate with sodium azide. This one-pot synthesis is known for its good yields, typically ranging from 76-97% at a laboratory scale for analogous compounds.[1][3][5]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concern is the use of sodium azide. Sodium azide is highly toxic and can form explosive compounds.[6][7] When heated above 275°C, solid sodium azide can undergo violent decomposition.[8][9] It also reacts with acids to form the highly toxic and volatile hydrazoic acid (HN3).[6][7] Furthermore, sodium azide can react with heavy metals, such as lead and copper, often found in plumbing, to form shock-sensitive explosive metal azides.[8][9] Therefore, strict safety protocols for handling, storage, and waste disposal of sodium azide are paramount during scale-up.

Q3: Are there any specific catalysts recommended for this reaction?

A3: While the reaction between an isothiocyanate and sodium azide can proceed without a catalyst, the use of a base like pyridine in an aqueous medium has been shown to significantly accelerate the reaction, allowing it to be completed within a few hours at room temperature.[1][2] For other types of tetrazole synthesis, catalysts like zinc(II) chloride or dibutyltin oxide have been employed to improve reaction rates and yields, although their use in this specific reaction may require optimization.[10][11][12][13]

Q4: What are the expected byproducts in this synthesis?

A4: The primary reaction is generally clean, yielding the desired tetrazole-thione. However, incomplete reaction can leave unreacted p-tolyl isothiocyanate. Side reactions could potentially lead to the formation of dithiazolidines, especially if primary alkyl azides were present as impurities.[14] During workup, improper pH adjustment could lead to the formation of salts of the product.

Q5: How can the purity of the final product be enhanced during scale-up?

A5: Purification of 1-aryl-1H-tetrazole-5-thiols is typically achieved through recrystallization from solvents like ethanol or chloroform.[1] On a larger scale, careful control of the precipitation process by adjusting pH and temperature is crucial. Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities. The use of activated carbon during recrystallization can also help in removing colored impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Moisture sensitivity: Presence of excessive water may affect the reaction, especially if using catalysts sensitive to hydrolysis. 3. Poor quality of reagents: Degradation of p-tolyl isothiocyanate or sodium azide. 4. Incorrect stoichiometry: Inaccurate measurement of reactants.1. Reaction Monitoring: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. 2. Anhydrous Conditions: While some protocols use water as a solvent,[1][2] if issues persist, ensure reagents and solvents are dry, especially if using alternative catalysts. 3. Reagent Purity Check: Verify the purity of starting materials. Use freshly opened or properly stored reagents. 4. Accurate Dosing: On a large scale, ensure accurate dosing of reagents using calibrated equipment.
Formation of Impurities 1. Side reactions: Undesired reactions due to incorrect temperature or presence of contaminants. 2. Decomposition: The product or reactants may decompose at elevated temperatures.1. Temperature Control: Maintain the recommended reaction temperature. Use a reactor with efficient heat exchange capabilities to prevent hotspots. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.
Reaction Stalls or is Sluggish 1. Poor mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients. 2. Catalyst deactivation: If a catalyst is used, it may be deactivated by impurities.1. Efficient Agitation: Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient for homogenous mixing of the reaction mixture. 2. Catalyst Purity: Use a high-purity catalyst and ensure the reaction medium is free from catalyst poisons.
Difficult Product Isolation/Purification 1. Oily product: The product may not precipitate as a solid. 2. Fine particles: The precipitated product may be too fine, making filtration difficult.1. Optimize Crystallization: Experiment with different solvent systems and cooling profiles to induce crystallization. Seeding with a small amount of pure product can also be beneficial. 2. Control Precipitation: Adjust the rate of addition of the anti-solvent or the rate of pH change to control the particle size of the precipitate.
Safety Incidents (e.g., gas evolution) 1. Formation of hydrazoic acid: Addition of acid to a solution containing residual sodium azide. 2. Thermal runaway: Exothermic reaction leading to a rapid increase in temperature and pressure.1. Careful Quenching: Before acidification, ensure that all residual sodium azide is safely quenched (e.g., with sodium nitrite under acidic conditions, a procedure that should be carefully developed and validated). 2. Thermal Management: Use a reactor with adequate cooling capacity. For large-scale reactions, consider semi-batch or continuous-flow processes to better manage heat generation.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of analogous 1-aryl-1H-tetrazole-5-thiols.[1][2][3][4]

Materials:

  • p-Tolyl isothiocyanate

  • Sodium azide

  • Pyridine

  • Water

  • Hydrochloric acid (for workup)

  • Suitable solvent for recrystallization (e.g., Ethanol)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser with a solution of p-tolyl isothiocyanate in water.

  • Reagent Addition: While stirring, add pyridine to the reactor. Subsequently, add sodium azide portion-wise to control any initial exotherm. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).[6][7][8][9][15]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.[1][2] Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the product. Caution: Acidification of solutions containing sodium azide will generate toxic and explosive hydrazoic acid. Ensure the workup is performed in a well-ventilated area and that all azide has reacted or been safely quenched prior to this step.

  • Isolation: Filter the precipitated solid and wash it thoroughly with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Drying: Dry the purified product under vacuum at a temperature not exceeding 50-60°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product start Start reagents Prepare Reagents: - p-Tolyl Isothiocyanate - Sodium Azide - Pyridine - Water start->reagents setup Reactor Setup reagents->setup addition Reagent Addition (Control Temperature) setup->addition reaction Stir at Room Temperature (2-4 hours) addition->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete acidification Acidify with HCl to pH 2-3 (Caution: Hydrazoic Acid) cooling->acidification filtration Filter Precipitate acidification->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization drying Dry Under Vacuum recrystallization->drying end Pure this compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Product Yield? check_reaction Is the reaction complete? (Check TLC/HPLC) start->check_reaction Yes impurity_issue Impurity issues? start->impurity_issue No extend_time Extend reaction time or a slight temperature increase. check_reaction->extend_time No check_workup Was the workup performed correctly? (e.g., pH for precipitation) check_reaction->check_workup Yes end_good Problem Solved extend_time->end_good check_reagents Check reagent purity and stoichiometry. end_bad Consult Senior Chemist check_reagents->end_bad optimize_workup Optimize precipitation pH and temperature. check_workup->optimize_workup No check_workup->end_good Yes optimize_workup->end_good check_temp Was the reaction temperature controlled? impurity_issue->check_temp Yes purification_problem Purification difficulties? impurity_issue->purification_problem No improve_cooling Improve reactor cooling and monitor for exotherms. check_temp->improve_cooling No check_atmosphere Was an inert atmosphere used? check_temp->check_atmosphere Yes improve_cooling->end_good use_inert Conduct reaction under N2 or Ar. check_atmosphere->use_inert No check_atmosphere->end_good Yes use_inert->end_good optimize_cryst Optimize recrystallization solvent and cooling profile. purification_problem->optimize_cryst Yes purification_problem->end_bad No optimize_cryst->end_good

Caption: Troubleshooting decision tree for this compound synthesis.

References

avoiding degradation of 1-p-tolyl-1H-tetrazole-5-thiol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 1-p-tolyl-1H-tetrazole-5-thiol during chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low or No Yield of the Desired Product and Formation of an Insoluble White/Yellow Precipitate.

  • Possible Cause: The primary degradation pathway for this compound is oxidative dimerization to form the corresponding disulfide, 1,2-bis(1-p-tolyl-1H-tetrazol-5-yl)disulfide.[1][2] This is particularly prevalent in the presence of oxidizing agents or under alkaline conditions.[1][2] The disulfide product is often less soluble than the starting thiol, leading to its precipitation.

  • Troubleshooting Steps:

    • Reaction Condition Analysis: Review the reaction conditions for the presence of oxidizing agents (even atmospheric oxygen) and basic reagents or byproducts.

    • Atmosphere Control: If the reaction is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • pH Management: If alkaline conditions are necessary, consider using a weaker base or a buffered system to maintain a lower pH. If possible, conduct the reaction under neutral or slightly acidic conditions.

    • Solvent Choice: Solvents can influence the rate of oxidation. Protic solvents, especially in the presence of a base, can facilitate disulfide formation. Consider using aprotic solvents if compatible with the reaction chemistry.

    • Thiol Protection: If the thiol group is not the reactive center for the desired transformation, protect it prior to the reaction. The tetrahydropyranyl (Thp) group is a suitable protecting group for thiols, being stable under most non-acidic conditions.

Issue 2: The Reaction is Sluggish or Fails to Proceed as Expected.

  • Possible Cause: The thiol group of this compound can coordinate to metal catalysts, potentially deactivating them. Additionally, the tetrazole ring itself is a high-nitrogen heterocycle and can be unstable at elevated temperatures.[1]

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, monitor the reaction progress closely and use the minimum effective temperature. Consider microwave-assisted synthesis for rapid heating and shorter reaction times to minimize thermal degradation.

    • Catalyst Compatibility: If using a metal catalyst, screen different ligands or catalyst precursors that are less susceptible to inhibition by thiols. In some cases, increasing the catalyst loading might be necessary, but this should be done cautiously.

    • Reagent Purity: Ensure the purity of this compound, as impurities could inhibit the reaction. The presence of the disulfide dimer as an impurity can also affect reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most common degradation pathway is the oxidation of the thiol group to form a disulfide dimer, 1,2-bis(1-p-tolyl-1H-tetrazol-5-yl)disulfide.[1][2] This is accelerated by oxidizing agents, alkaline conditions, and the presence of certain metal catalysts.[1][2] Thermal decomposition can also occur at elevated temperatures due to the inherent instability of the high-nitrogen tetrazole ring.[1]

Q2: What reaction conditions should be avoided when using this compound?

A2: To minimize degradation, it is advisable to avoid the following conditions:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and even atmospheric oxygen under basic conditions can lead to rapid disulfide formation.

  • Alkaline Conditions: High pH environments promote the deprotonation of the thiol to the more easily oxidized thiolate anion.[2]

  • High Temperatures: Prolonged heating can lead to thermal decomposition of the tetrazole ring.[1]

Q3: How can I protect the thiol group of this compound during a reaction?

A3: Protecting the thiol group is an effective strategy if it is not the intended reactive site. The tetrahydropyranyl (Thp) group is a suitable choice as it is stable to a wide range of non-acidic reagents and can be readily removed under acidic conditions.

Q4: What analytical techniques are recommended for monitoring the degradation of this compound?

A4: The following techniques are useful for monitoring the stability of the compound and detecting degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the starting material and detecting the formation of the disulfide dimer and other byproducts.

  • Thin-Layer Chromatography (TLC): TLC provides a quick and simple way to qualitatively monitor the progress of a reaction and check for the appearance of new spots that may indicate degradation. The disulfide dimer will likely have a different Rf value than the starting thiol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the starting material and identify degradation products. The disappearance of the S-H proton signal (if observable) and shifts in the aromatic and tolyl proton signals can indicate disulfide formation.

  • Infrared (IR) Spectroscopy: The S-H stretching vibration (typically around 2550-2600 cm-1) in the IR spectrum of the starting material will be absent in the spectrum of the disulfide dimer.

Data Presentation

Table 1: General Stability of this compound under Various Conditions

ConditionStabilityPrimary Degradation Product
pH
Acidic (pH < 7)Generally Stable-
Neutral (pH ≈ 7)Moderately StableSlow oxidation to disulfide
Alkaline (pH > 8)Prone to DegradationRapid oxidation to disulfide[2]
Temperature
< 0 °CHigh Stability-
Room TemperatureGood Stability (in inert atm)Slow oxidation in air
> 80 °CPotential for DegradationThermal decomposition, disulfide formation
Atmosphere
Inert (N2, Ar)High Stability-
Air (O2)Prone to OxidationDisulfide formation
Common Reagents
Reducing Agents (e.g., NaBH4)Generally Stable-
Oxidizing Agents (e.g., H2O2)UnstableDisulfide and further oxidation products
Non-oxidizing AcidsGenerally Stable-
Non-oxidizing BasesProne to DegradationDisulfide formation

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound under Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is thoroughly dried to remove any moisture.

  • Inert Atmosphere Setup: Assemble the reaction apparatus and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Dissolve this compound in a suitable deoxygenated solvent. Add other reagents sequentially via syringe or a dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Perform the work-up under conditions that minimize exposure to air and high pH. If an aqueous work-up is required, use deoxygenated water and consider buffering the aqueous phase to a neutral or slightly acidic pH.

Protocol 2: Protection of the Thiol Group with Tetrahydropyran (THP)

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.2 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the THP-protected product.

Visualizations

degradation_pathway thiol This compound dimer 1,2-bis(1-p-tolyl-1H-tetrazol-5-yl)disulfide thiol->dimer [O] (Oxidizing Agent or O2, Base)

Caption: Oxidative degradation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start with pure This compound protect Protect Thiol Group? (e.g., with THP) start->protect Is thiol reactive in desired transformation? setup Setup reaction under inert atmosphere (N2/Ar) protect->setup conditions Control Reaction Conditions: - Neutral or slightly acidic pH - Low to moderate temperature setup->conditions monitoring Monitor by TLC/HPLC conditions->monitoring workup Aqueous work-up with deoxygenated, buffered solutions monitoring->workup deprotect Deprotect Thiol Group (if necessary) workup->deprotect product Purified Product deprotect->product

Caption: Recommended workflow to prevent degradation.

References

Validation & Comparative

A Comparative Guide to Corrosion Inhibitors: 1-p-tolyl-1H-tetrazole-5-thiol vs. Benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of 1-p-tolyl-1H-tetrazole-5-thiol and the widely-used benzotriazole (BTA). Due to the limited direct comparative studies on the specific 1-p-tolyl derivative, this guide leverages experimental data from closely related tetrazole compounds, namely 1-phenyl-1H-tetrazole-5-thiol and other 5-substituted-1H-tetrazoles, to provide a comprehensive overview for researchers in the field.

Introduction to Corrosion Inhibitors

Corrosion is a significant challenge across numerous industries, leading to material degradation and economic losses. Organic corrosion inhibitors are crucial in mitigating this issue by forming a protective layer on the metal surface. Benzotriazole (BTA) has long been the benchmark inhibitor, especially for copper and its alloys. However, the search for more effective and environmentally benign alternatives has led to the investigation of other heterocyclic compounds, such as tetrazole derivatives.

Benzotriazole (BTA) is a well-established corrosion inhibitor that forms a robust, passive film on copper surfaces. This protective layer is a polymeric complex of Cu(I)-BTA, which acts as a physical barrier against corrosive species[1]. Its effectiveness is enhanced by its ability to interact with different oxidation states of copper[1].

This compound and its analogs are part of a class of organic compounds that have shown significant promise as corrosion inhibitors. Their molecular structure, featuring a tetrazole ring and a thiol group, allows for strong adsorption onto metal surfaces, thereby providing a protective barrier against corrosion[2][3]. The presence of multiple nitrogen atoms and a sulfur atom in the molecule facilitates the formation of a coordinate bond with the metal, leading to a stable protective film.

Performance Comparison: Quantitative Data

The following tables summarize the corrosion inhibition performance of benzotriazole and representative tetrazole derivatives on different metals in various corrosive media. It is important to note that direct comparisons can be influenced by varying experimental conditions.

Table 1: Corrosion Inhibition Efficiency of Benzotriazole Derivatives

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
BenzotriazoleCopper3.5% NaCl15 ppm92.13[4]
Tolyltriazole---Higher than Benzotriazole[5]
5-chlorobenzotriazoleCopperAcid Rain (pH 2.42)-91.2[6]

Table 2: Corrosion Inhibition Efficiency of Tetrazole Derivatives

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
1-Phenyl-1H-tetrazole-5-thiolQ235 Steel1 M HCl5 mM97.1[7]
5-Mercapto-1-methyltetrazoleCopper3.5% NaCl0.01 M-[8]
5-AminotetrazoleCopper3.5% NaCl0.01 M98[8]
1-Ethyl-5-Mercapto TetrazoleCopper0.5M H2SO4200 mg/L88.30
5-(4-chlorophenyl)-1H-tetrazoleMild Steel1M HCl500 ppm-[3]

Experimental Protocols

To objectively assess and compare the performance of corrosion inhibitors, standardized experimental methodologies are crucial. The following are detailed protocols for key experiments commonly employed in the field.

Weight Loss Measurements

This gravimetric method provides a direct measure of the material loss due to corrosion.

  • Specimen Preparation: Metal coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm) are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and dried.

  • Procedure: The initial weight of each coupon is recorded. The coupons are then immersed in the corrosive solution with and without the inhibitor at a specific concentration and temperature for a predetermined duration. After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) is the corrosion current density in the absence of the inhibitor and i_corr(inh) is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation of the protective inhibitor film.

  • Procedure: The experiment is conducted in the same three-electrode cell as the PDP measurements. A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(blank) is the charge transfer resistance in the absence of the inhibitor and R_ct(inh) is the charge transfer resistance in the presence of the inhibitor.

Visualizing the Comparison and Experimental Workflow

G Logical Comparison of Corrosion Inhibitors cluster_inhibitors Corrosion Inhibitors cluster_evaluation Performance Evaluation cluster_methods Experimental Methods This compound This compound Inhibition_Efficiency Inhibition Efficiency This compound->Inhibition_Efficiency determines Corrosion_Rate Corrosion Rate This compound->Corrosion_Rate affects Mechanism_of_Action Mechanism of Action This compound->Mechanism_of_Action elucidates Benzotriazole Benzotriazole Benzotriazole->Inhibition_Efficiency determines Benzotriazole->Corrosion_Rate affects Benzotriazole->Mechanism_of_Action elucidates Weight_Loss Weight Loss Weight_Loss->Inhibition_Efficiency Weight_Loss->Corrosion_Rate PDP Potentiodynamic Polarization PDP->Inhibition_Efficiency PDP->Corrosion_Rate PDP->Mechanism_of_Action EIS Electrochemical Impedance Spectroscopy EIS->Inhibition_Efficiency EIS->Mechanism_of_Action

Caption: Logical relationship for comparing corrosion inhibitors.

G Experimental Workflow for Corrosion Inhibitor Evaluation Start Start Specimen_Preparation Metal Specimen Preparation (Polishing, Cleaning, Weighing) Start->Specimen_Preparation Corrosive_Medium_Preparation Preparation of Corrosive Medium (with and without inhibitor) Start->Corrosive_Medium_Preparation Immersion_Test Immersion Test (Weight Loss Measurement) Specimen_Preparation->Immersion_Test Electrochemical_Tests Electrochemical Tests Specimen_Preparation->Electrochemical_Tests Corrosive_Medium_Preparation->Immersion_Test Corrosive_Medium_Preparation->Electrochemical_Tests Data_Analysis Data Analysis and Calculation of Inhibition Efficiency Immersion_Test->Data_Analysis PDP_Measurement Potentiodynamic Polarization (PDP) Electrochemical_Tests->PDP_Measurement EIS_Measurement Electrochemical Impedance Spectroscopy (EIS) Electrochemical_Tests->EIS_Measurement PDP_Measurement->Data_Analysis EIS_Measurement->Data_Analysis Surface_Analysis Surface Analysis (Optional) (SEM, XPS) Data_Analysis->Surface_Analysis Conclusion Conclusion Data_Analysis->Conclusion Surface_Analysis->Conclusion

Caption: Workflow for evaluating corrosion inhibitor performance.

Conclusion

Both benzotriazole and tetrazole derivatives, including this compound, demonstrate significant efficacy as corrosion inhibitors. Benzotriazole remains a reliable and well-documented choice, particularly for copper and its alloys. Tetrazole derivatives, however, show considerable promise, with some studies indicating potentially higher inhibition efficiencies under specific conditions. The tolyl substituent in this compound may offer enhanced performance compared to the unsubstituted phenyl ring due to its electron-donating nature, which could facilitate stronger adsorption onto the metal surface. Further direct comparative studies are warranted to definitively establish the performance advantages of this compound over benzotriazole across a range of metals and corrosive environments.

References

The Enduring Guardian: A Comparative Analysis of Tetrazole Derivatives in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of various tetrazole-based compounds reveals their potent capabilities in safeguarding metals from corrosion. This guide offers a comparative analysis of their performance, supported by experimental data, for researchers and scientists in materials science and chemical engineering.

Tetrazole and its derivatives have long been recognized as a formidable class of corrosion inhibitors, demonstrating remarkable efficacy in protecting a wide range of metals and alloys in aggressive environments. Their unique molecular structure, featuring a five-membered ring with four nitrogen atoms, facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This guide provides a comprehensive comparison of the effectiveness of different tetrazole derivatives, drawing upon key experimental findings to inform the selection of the most suitable inhibitor for specific applications.

Performance Benchmarks: A Quantitative Comparison

The inhibition efficiency of a corrosion inhibitor is a critical measure of its performance. The following tables summarize the quantitative data from various studies, showcasing the effectiveness of different tetrazole derivatives under specific experimental conditions.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1)Mild Steel1 M HCl10⁻⁴ M82.7[1][2][3][4][5]
1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2)Mild Steel1 M HCl10⁻⁴ M94.6[1][2][3][4][5]
5-Mercapto-1-methyltetrazole (MTAH)Copper3.5% NaCl0.01 M98[6]
5-Mercapto-1-methyltetrazole (MTAH)Brass3.5% NaCl0.01 M86[6]
5-Aminotetrazole (ATAH)Copper3.5% NaCl0.01 M98[6]
5-Aminotetrazole (ATAH)Brass3.5% NaCl0.01 M86[6]
1-phenyl-1H-tetrazole-5-thiol (A)Aluminum1.0 M HClNot Specified> B, C, D
1-phenyl-1H-tetrazole (B)Aluminum1.0 M HClNot Specified< A
1H-tetrazol-5-amine (C)Aluminum1.0 M HClNot Specified< A
1H-tetrazole (D)Aluminum1.0 M HClNot Specified< A
1-(9′-acridinyl)-5-(4′-aminophenyl) tetrazoleMild Steel1 N HClNot Specified60.59[7]
1-(9′-acridinyl)-5-(4′-hydroxyphenyl) tetrazoleMild Steel1 N HClNot Specified89.00[7]
1-(9′-acridinyl)-5-(4′-chlorophenyl) tetrazoleMild Steel1 N HClNot Specified92.74[7]
5-(ethylthio)-1H-tetrazole (EHT)CopperSulfur-ethanol70 mg L⁻¹85.8[8]
5-(benzylthio)-1H-tetrazole (BHT)CopperSulfur-ethanol70 mg L⁻¹78.9[8]

The data clearly indicates that the substitution on the tetrazole ring significantly influences the inhibition efficiency. For instance, the position of the nitro group in P1 and P2 derivatives leads to a notable difference in their protective capabilities on mild steel in acidic media.[1][2][3][4][5] Similarly, the presence of different functional groups in the acridinyl-tetrazole series results in a wide range of inhibition efficiencies.[7]

Understanding the Protective Mechanism

The effectiveness of tetrazole derivatives as corrosion inhibitors is primarily attributed to their ability to adsorb onto the metal surface. This adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions. The lone pair electrons on the nitrogen atoms and, in some derivatives, sulfur atoms, play a crucial role in forming coordinate bonds with the vacant d-orbitals of the metal atoms.[6][9] This forms a stable, protective film that isolates the metal from the corrosive environment.

Quantum chemical studies have further elucidated the relationship between the molecular structure of tetrazole derivatives and their inhibition performance.[10][11][12] Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively, which is central to the chemisorption process.[10][13] Theoretical calculations have shown that tetrazole derivatives with electron-donating groups tend to exhibit higher inhibition efficiencies due to their enhanced ability to donate electrons to the metal surface.[10][12]

Experimental Protocols: A Closer Look

The evaluation of corrosion inhibitors relies on a set of well-established electrochemical and gravimetric techniques. Here are the detailed methodologies for the key experiments cited in the comparative data.

Weight Loss Method

This is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.

WeightLoss_Workflow cluster_prep Sample Preparation cluster_immersion Corrosion Test cluster_analysis Analysis Prep_Sample Prepare Metal Coupons (e.g., Mild Steel) Polish Polish with SiC Paper Prep_Sample->Polish Clean Degrease and Clean Polish->Clean Weigh_Initial Record Initial Weight (W_initial) Clean->Weigh_Initial Immerse_Blank Immerse in Corrosive Solution (Blank) Weigh_Initial->Immerse_Blank Immerse_Inhibitor Immerse in Corrosive Solution + Inhibitor Weigh_Initial->Immerse_Inhibitor Remove_Clean Remove, Clean, and Dry Coupons Immerse_Blank->Remove_Clean Immerse_Inhibitor->Remove_Clean Weigh_Final Record Final Weight (W_final) Remove_Clean->Weigh_Final Calc_CR Calculate Corrosion Rate Weigh_Final->Calc_CR Calc_IE Calculate Inhibition Efficiency (%) Calc_CR->Calc_IE

Caption: Workflow for the weight loss corrosion measurement.

  • Material Preparation: Mild steel coupons of a specific composition (e.g., 0.21% C, 0.38% Si, 0.05% Mn, 0.09% P, 0.05% S, and the rest Fe) are mechanically polished using a series of silicon carbide (SiC) abrasive papers of decreasing grit size.[1][14] The polished coupons are then degreased with a suitable solvent like acetone, washed with distilled water, and dried.

  • Initial Measurement: The initial weight of each prepared coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the tetrazole derivative inhibitor at a specific concentration and temperature for a set duration.

  • Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and weighed again.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are then calculated using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

PDP_Workflow cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis ECell Three-Electrode Cell WE Working Electrode (Metal Sample) ECell->WE RE Reference Electrode (e.g., SCE) ECell->RE CE Counter Electrode (e.g., Platinum) ECell->CE Stabilize Stabilize Open Circuit Potential (OCP) WE->Stabilize RE->Stabilize CE->Stabilize Polarize Apply Potential Scan (e.g., ±250 mV vs OCP) Stabilize->Polarize Record Record Current Response Polarize->Record Plot Plot Tafel Curves (log(I) vs. E) Record->Plot Extrapolate Extrapolate Tafel Slopes Plot->Extrapolate Determine Determine Corrosion Current (Icorr) and Corrosion Potential (Ecorr) Extrapolate->Determine Calculate_IE Calculate Inhibition Efficiency (%) Determine->Calculate_IE

Caption: Workflow for potentiodynamic polarization measurements.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal sample as the working electrode (WE), a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE), and a platinum foil or graphite rod as the counter electrode (CE).

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor), and the open-circuit potential (OCP) is allowed to stabilize.

  • Polarization: The potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting current is recorded as a function of the applied potential, and a Tafel plot (log of current density vs. potential) is generated. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).

  • Calculation: The inhibition efficiency is calculated using the following equation:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.

EIS_Workflow cluster_setup Experimental Setup cluster_measurement Impedance Measurement cluster_analysis Data Analysis Cell_Setup Three-Electrode Cell (as in PDP) Stabilize_OCP Stabilize at OCP Cell_Setup->Stabilize_OCP Apply_AC Apply Small Amplitude AC Signal Stabilize_OCP->Apply_AC Sweep_Freq Sweep Frequency Range (e.g., 100 kHz to 10 mHz) Apply_AC->Sweep_Freq Record_Impedance Record Impedance Response Sweep_Freq->Record_Impedance Plot_Nyquist Plot Nyquist Diagram (-Z_im vs. Z_re) Record_Impedance->Plot_Nyquist Model_EEC Model with Equivalent Electrical Circuit (EEC) Plot_Nyquist->Model_EEC Extract_Params Extract Parameters (e.g., R_ct, C_dl) Model_EEC->Extract_Params Calculate_IE Calculate Inhibition Efficiency (%) Extract_Params->Calculate_IE

Caption: Workflow for electrochemical impedance spectroscopy.

  • Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: The system is allowed to stabilize at its OCP. A small amplitude sinusoidal AC voltage is then applied to the working electrode over a wide range of frequencies (e.g., from 100 kHz to 10 mHz). The resulting current response is measured to determine the impedance of the system at each frequency.

  • Data Analysis: The impedance data is often represented as a Nyquist plot (-Im(Z) vs. Re(Z)). The data is then fitted to an appropriate equivalent electrical circuit (EEC) to model the electrochemical processes occurring at the metal/solution interface. Key parameters obtained from the fitting include the solution resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl).

  • Calculation: The inhibition efficiency is calculated from the charge transfer resistance values:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively. An increase in R_ct and a decrease in C_dl are indicative of effective corrosion inhibition.

Conclusion

The comparative analysis of different tetrazole derivatives underscores their versatility and high efficiency as corrosion inhibitors. The choice of a specific derivative is contingent upon the metal to be protected, the nature of the corrosive environment, and the desired level of protection. The data presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers and scientists to make informed decisions in the development and application of advanced corrosion protection strategies. The continued exploration of novel tetrazole derivatives, guided by both experimental and theoretical approaches, promises to yield even more effective and environmentally friendly solutions for mitigating the global challenge of corrosion.

References

Unveiling the Protective Shield: A Comparative Guide to 1-p-tolyl-1H-tetrazole-5-thiol's Anticorrosive Properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1-p-tolyl-1H-tetrazole-5-thiol (PTT) as a corrosion inhibitor for mild steel in acidic environments, benchmarked against leading alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PTT's performance, supported by experimental data and detailed protocols.

This compound (PTT) has emerged as a highly effective corrosion inhibitor for mild steel, particularly in the harsh acidic conditions encountered in various industrial processes. Its protective capabilities are attributed to its ability to adsorb onto the metal surface, forming a barrier that significantly slows down the corrosion process. This guide offers a comparative analysis of PTT's anticorrosive properties against other well-established organic inhibitors, namely benzotriazole, thiourea, and imidazole derivatives, providing a clear perspective on its relative performance.

Performance Comparison: this compound vs. Alternatives

The efficacy of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following tables summarize the performance of PTT and its alternatives based on data from weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Table 1: Comparison of Inhibition Efficiency (IE%) from Weight Loss and Potentiodynamic Polarization

InhibitorConcentration (mM)MediumInhibition Efficiency (IE%) - Weight LossInhibition Efficiency (IE%) - Potentiodynamic Polarization
This compound (PTT) 51 M HCl-97.1 [1]
Benzotriazole Derivative (1-Acetyl-1H-Benzotriazole)-1 M HClIncreases with concentrationMixed-type inhibitor
Thiourea Derivative (1-phenyl-2-thiourea)51.0 M HCl-93.33 [2]
Imidazole Derivative (2,4,5-tris(2-methoxyphenyl)-4,5-dihydro-1H-imidazole)11 M HCl-98.6

Table 2: Comparison of Electrochemical Impedance Spectroscopy (EIS) Parameters

InhibitorConcentration (mM)MediumCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%) - EIS
This compound (PTT) 51 M HClSignificantly IncreasedDecreased-
Benzotriazole-1M and 2M H₂SO₄--Up to 84.3% (Weight Loss)[1]
Thiourea Derivative (1-phenyl-2-thiourea)51.0 M HClIncreasedDecreased93.33 [2]
Imidazole Derivative-1 M HClIncreasedDecreased-

The data clearly indicates that this compound exhibits exceptional corrosion inhibition efficiency, comparable and in some cases superior to other widely used organic inhibitors.[1] The significant increase in charge transfer resistance (Rct) and decrease in double-layer capacitance (Cdl) in the presence of PTT suggest the formation of a stable and protective inhibitor film on the mild steel surface.

Experimental Protocols

To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental procedures are crucial. The following are detailed methodologies for the key experiments cited in this guide.

Weight Loss Measurements (Gravimetric Method)

This method determines the corrosion rate by measuring the loss in weight of a metal specimen after exposure to a corrosive environment. The procedure is based on the principles outlined in ASTM G1.[3][4][5][6][7]

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded to four decimal places using an analytical balance.

  • Immersion: The coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without the desired concentration of the inhibitor. The beakers are covered and left undisturbed for a specified immersion period (e.g., 24 hours) at a constant temperature.

  • Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off according to ASTM G1 procedures.[3][4][5][6][7] This typically involves scrubbing with a soft brush in a solution containing inhibited acid, followed by rinsing with distilled water and acetone, and then drying.

  • Final Weighing: The final weight of each cleaned and dried coupon is recorded.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss (ΔW) is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique measures the relationship between the potential applied to a metal and the resulting current. It provides information about the corrosion potential (Ecorr), corrosion current density (Icorr), and the anodic and cathodic behavior of the system. The procedure is guided by standards such as ASTM G59.[8][9]

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the open-circuit potential is allowed to stabilize, typically for about 30-60 minutes.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: The resulting polarization curve (a plot of log(current density) vs. potential) is analyzed to determine:

    • Corrosion Potential (Ecorr): The potential at which the net current is zero.

    • Corrosion Current Density (Icorr): Determined by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential.

    • Inhibition Efficiency (IE%): Calculated using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurements is used.

  • Stabilization: The working electrode is immersed in the test solution at the open circuit potential until a steady state is reached.

  • Impedance Measurement: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current and phase shift are measured.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as:

    • Solution Resistance (Rs): The resistance of the electrolyte.

    • Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion resistance.

    • Double Layer Capacitance (Cdl): Related to the adsorption of the inhibitor and the nature of the metal/solution interface. A decrease in Cdl often indicates the displacement of water molecules by the inhibitor molecules.

    • Inhibition Efficiency (IE%): Calculated using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the anticorrosive properties of a chemical compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis Inhibitor Inhibitor Synthesis/ Procurement Solution Corrosive Medium Preparation (e.g., 1 M HCl) Inhibitor->Solution Specimen Mild Steel Specimen Preparation (Polishing, Cleaning, Weighing) Weight_Loss Weight Loss Measurements Specimen->Weight_Loss EIS Electrochemical Impedance Spectroscopy Specimen->EIS PDP Potentiodynamic Polarization Specimen->PDP Solution->Weight_Loss Solution->EIS Solution->PDP Data_Analysis Data Analysis & Calculation of IE% Weight_Loss->Data_Analysis EIS->Data_Analysis PDP->Data_Analysis Surface_Analysis Surface Characterization (e.g., SEM) Data_Analysis->Surface_Analysis Conclusion Conclusion on Anticorrosive Properties Data_Analysis->Conclusion Surface_Analysis->Conclusion

Caption: Experimental workflow for evaluating anticorrosive properties.

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of 1-p-tolyl-1H-tetrazole-5-thiol Films for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 1-p-tolyl-1H-tetrazole-5-thiol (T-SH) films, evaluated through electrochemical impedance spectroscopy (EIS) for their efficacy as corrosion inhibitors. The performance of T-SH is benchmarked against established corrosion inhibitors, namely Benzotriazole (BTA) and Tolyltriazole (TTA). Due to the specificity of the target compound, this guide leverages experimental data from closely related tetrazole derivatives, particularly 1-Phenyl-1H-tetrazole-5-thiol (PTZ), to provide a comprehensive overview for researchers, scientists, and professionals in drug development and materials science. The structural similarity, differing only by a methyl group on the phenyl ring, allows for a strong analogous comparison.

Comparative Performance Analysis of Corrosion Inhibitors

This compound belongs to a class of heterocyclic compounds that have demonstrated significant potential as corrosion inhibitors for various metals, including steel and copper.[1][2] The protective action of these molecules is attributed to their ability to form a self-assembled monolayer (SAM) on the metal surface, which acts as a barrier to corrosive agents. The thiol group ensures strong chemisorption onto the metal surface, while the tetrazole and phenyl/tolyl moieties contribute to the formation of a dense, hydrophobic film.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of these protective films.[3] By applying a small amplitude AC signal over a range of frequencies, EIS can probe the interface between the metal and the electrolyte, providing quantitative data on the film's resistance and capacitance. A higher charge transfer resistance (Rct) and a lower double-layer capacitance (Cdl) are indicative of a more effective corrosion inhibitor.

Performance against Alternative Inhibitors

Benzotriazole (BTA) and Tolyltriazole (TTA) are widely used as corrosion inhibitors, especially for copper and its alloys.[4][5] They function by forming a protective polymeric complex with copper ions on the surface. Compared to these established inhibitors, tetrazole derivatives like T-SH offer potentially stronger surface adsorption via the thiol group and the formation of a highly organized monolayer.

The data from analogous compounds suggest that tetrazole-based inhibitors can achieve very high inhibition efficiencies, often exceeding 95% at optimal concentrations.[6][7] For instance, 1-Phenyl-1H-tetrazole-5-thiol (PTZ) has been shown to be a mixed-type inhibitor, effectively suppressing both anodic and cathodic reactions, and its adsorption on the metal surface follows the Langmuir isotherm.[6]

Data Presentation

The following tables summarize quantitative data from studies on tetrazole-based corrosion inhibitors and their comparison with alternatives.

Table 1: Inhibition Efficiency of Various Tetrazole Derivatives

InhibitorMetal/AlloyCorrosive MediumConcentrationInhibition Efficiency (%)Reference
1-Phenyl-1H-tetrazole-5-thiol (PTZ)Q235 Steel1 M HCl5 mM97.1[6]
1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol (HHT)X80 Steel0.5 M H₂SO₄10 mM>95[7]
1-Ethyl-5-mercapto-1H-tetrazole (EMTT)Copper0.5 M H₂SO₄200 mg/L88.3[8]
5-(4-chlorophenyl)-1H-tetrazole (Cl-PTZ)Mild Steel1 M HCl500 ppmUp to max value[1]
5-phenyl-1H-tetrazole (PTAH)CopperSalt Water--[2]

Table 2: Comparative EIS Parameters for Corrosion Inhibitors

Note: The following data is compiled from different studies for illustrative comparison. Experimental conditions may vary.

InhibitorMetalCorrosive MediumRct (Ω·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (%)Reference
Blank (No Inhibitor) CopperDeionized Water~150~100-[5]
Tolyltriazole (TTA) CopperDeionized Water~2500~15>90[5]
Benzotriazole (BTA) CopperDeionized Water~2000~20>85[5]
1-Phenyl-1H-tetrazole-5-thiol (PTZ) *Steel1 M HCl>1000->97[6]

**Data for PTZ is on steel in a highly corrosive acidic medium, demonstrating its high performance under harsh conditions.

Experimental Protocols

Preparation of Self-Assembled Monolayer (SAM) of T-SH

This protocol outlines the formation of a T-SH film on a metal substrate (e.g., copper).

a. Substrate Preparation:

  • Mechanically polish the copper substrate using a series of silicon carbide papers of decreasing grit size (e.g., 400, 800, 1200), followed by polishing with alumina slurries (e.g., 1.0, 0.3, and 0.05 µm).

  • Rinse the substrate thoroughly with deionized water.

  • Degrease the substrate by sonicating in ethanol or acetone for 10-15 minutes to remove any organic residues.

  • To remove the native oxide layer, immerse the substrate in a dilute acid solution (e.g., 1 M HCl or H₂SO₄) for 1-2 minutes.

  • Rinse again with deionized water and immediately dry under a stream of nitrogen gas.

b. SAM Formation:

  • Prepare a dilute solution of this compound (e.g., 1-10 mM) in a suitable solvent like ethanol.

  • Immerse the freshly cleaned and dried copper substrate into the T-SH solution.

  • Allow the self-assembly process to occur by keeping the substrate in the solution for a specified duration, typically ranging from 1 to 24 hours, to ensure the formation of a well-ordered monolayer.

  • After immersion, remove the substrate from the solution and rinse thoroughly with the pure solvent (ethanol) to remove any physisorbed molecules.

  • Dry the substrate with a gentle stream of nitrogen.

Electrochemical Impedance Spectroscopy (EIS) Measurement

a. Electrochemical Cell Setup:

  • Use a standard three-electrode electrochemical cell.

  • The T-SH modified copper substrate serves as the working electrode (WE).

  • A platinum wire or graphite rod is used as the counter electrode (CE).

  • A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference electrode (RE).

  • The electrolyte is the corrosive medium of interest (e.g., 0.5 M H₂SO₄ or 3.5% NaCl solution).

b. EIS Measurement Procedure:

  • Immerse the three electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize, typically for about 30-60 minutes.

  • Perform the EIS measurement at the stabilized OCP.

  • Apply a small sinusoidal AC voltage perturbation, typically 10 mV in amplitude.

  • Sweep the frequency over a wide range, for example, from 100 kHz down to 10 mHz.

  • Record the impedance data (both magnitude and phase angle) as a function of frequency.

  • Analyze the resulting Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to extract quantitative parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_eis EIS Analysis p1 Mechanical Polishing p2 Degreasing (Sonication) p1->p2 p3 Oxide Removal (Acid Etch) p2->p3 p4 Rinsing & Drying p3->p4 s2 Immerse Substrate (1-24h) p4->s2 s1 Prepare T-SH Solution s1->s2 s3 Rinse & Dry s2->s3 e1 Setup 3-Electrode Cell s3->e1 e2 Stabilize OCP e1->e2 e3 Perform EIS Scan e2->e3 e4 Data Analysis (Fitting) e3->e4 conclusion Performance Evaluation e4->conclusion

Caption: Experimental workflow for the evaluation of T-SH films.

randles_circuit cluster_legend Equivalent Circuit Components n1 Rct Rct n1->Rct Cdl Cdl n1->Cdl n2 n2->out n3 Rs Rs Rs->n1 Rct->n2 Cdl->n2 in in in->Rs Rs_l Rs: Solution Resistance Rct_l Rct: Charge Transfer Resistance Cdl_l Cdl: Double Layer Capacitance

Caption: Randles circuit for modeling EIS data.

References

A Comparative Guide to the Surface Analysis of Metals Treated with 1-p-tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1-p-tolyl-1H-tetrazole-5-thiol as a corrosion inhibitor for various metals, benchmarked against other common inhibitors. The information is supported by experimental data from peer-reviewed studies, with a focus on surface analysis techniques that elucidate the protective mechanisms at the metal-inhibitor interface.

Performance Comparison of Corrosion Inhibitors

The efficacy of a corrosion inhibitor is paramount in protecting metallic substrates from degradation. The following tables summarize the quantitative performance of this compound and its alternatives, focusing on key metrics such as inhibition efficiency.

Table 1: Inhibition Efficiency of Various Tetrazole Derivatives on Steel in Acidic Media

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
This compoundQ235 Steel1 M HCl5 mM97.1[1]
1-phenyl-1H-tetrazole-5-thiolQ235 Steel1 M HCl5 mM97.1[1]
5-(4-chlorophenyl)-1H-tetrazoleMild Steel1 M HCl500 ppm>90[2]
1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1)Mild Steel1 M HCl10⁻⁴ M82.7[3]
1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2)Mild Steel1 M HCl10⁻⁴ M94.6[3]

Table 2: Electrochemical Parameters for Q235 Steel in 1 M HCl with and without 1-phenyl-1H-tetrazole-5-thiol (PTZ)[1]

ConditionCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (μA/cm²)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (%)
1 M HCl (Blank)-485105625.8125.6-
1 M HCl + 5 mM PTZ-52330.6895.245.897.1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key surface analysis techniques cited in this guide.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the protective film formed by the inhibitor on the metal surface.[4][5][6]

  • Experimental Setup: A standard three-electrode electrochemical cell is used, consisting of the metal specimen as the working electrode (WE), a platinum sheet or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[4]

  • Procedure:

    • The working electrode is polished with successive grades of SiC paper, rinsed with distilled water, and degreased with acetone or ethanol.[4]

    • The corrosive medium (e.g., 1 M HCl) is prepared, and a series of test solutions with different inhibitor concentrations are made.

    • The electrochemical cell is filled with the test solution.

    • The open-circuit potential (OCP) is allowed to stabilize, typically for 30-60 minutes.

    • A small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[7]

    • The impedance data is recorded and analyzed using Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Inhibition Efficiency Calculation: IE(%) = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.[4]

Potentiodynamic Polarization (PDP)

PDP measurements provide information about the kinetics of the anodic and cathodic corrosion reactions and the mixed-inhibitor nature of the compound.[8][9]

  • Experimental Setup: The same three-electrode cell as for EIS is used.

  • Procedure:

    • The working electrode is prepared and immersed in the test solution, and the OCP is stabilized.

    • The potential is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[10]

    • The resulting current is measured as a function of the applied potential.

    • The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to their intersection.

  • Inhibition Efficiency Calculation: IE(%) = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor, respectively.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.[11][12]

  • Sample Preparation:

    • After the corrosion test, the metal specimen is carefully removed from the solution.

    • It is gently rinsed with a suitable solvent (e.g., ethanol or acetone) to remove residual corrosive solution without disturbing the inhibitor film, and then dried.[13]

    • For non-conductive corrosion products, a thin conductive coating (e.g., gold or carbon) may be applied using a sputter coater.[14]

  • Imaging:

    • The prepared sample is placed in the SEM chamber.

    • A high-energy beam of electrons is scanned across the surface.

    • The signals from the interaction of the electron beam with the surface (secondary electrons, backscattered electrons) are detected to form an image of the surface topography.

    • Energy-dispersive X-ray spectroscopy (EDS or EDX) can be used in conjunction with SEM to determine the elemental composition of the surface.[15]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of the surface.[16][17][18]

  • Sample Preparation:

    • After immersion in the inhibited solution, the sample is rinsed and dried carefully to preserve the adsorbed inhibitor layer. To minimize oxidation after removal from the solution, this process is ideally performed in an inert atmosphere (e.g., a glove box).[16]

  • Analysis:

    • The sample is introduced into the ultra-high vacuum chamber of the XPS instrument.

    • The surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.

    • The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

    • The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment. This allows for the identification of the elements present on the surface and their oxidation states, confirming the adsorption of the inhibitor and the composition of the protective film.[19]

Visualizing Mechanisms and Workflows

Diagrams are provided to illustrate the experimental processes and the proposed mechanism of action for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Surface Analysis cluster_data Data Acquisition & Analysis Metal_Sample Metal Specimen Polishing Polishing & Cleaning Metal_Sample->Polishing Immersion Immersion Polishing->Immersion Corrosive_Solution Corrosive Medium (+/- Inhibitor) Corrosive_Solution->Immersion EIS EIS Immersion->EIS PDP PDP Immersion->PDP SEM SEM Immersion->SEM XPS XPS Immersion->XPS Electrochemical_Data Electrochemical Data (Icorr, Ecorr, Rct) EIS->Electrochemical_Data PDP->Electrochemical_Data Surface_Morphology Surface Morphology SEM->Surface_Morphology Elemental_Composition Elemental Composition & Chemical States XPS->Elemental_Composition Inhibition_Efficiency Inhibition Efficiency Calculation Electrochemical_Data->Inhibition_Efficiency

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Adsorption_Mechanism cluster_inhibitor Inhibitor Molecule cluster_surface Metal Surface in Corrosive Medium Inhibitor This compound Adsorption Adsorption Inhibitor->Adsorption Metal Metal Surface (e.g., Steel) Anodic Anodic Dissolution (M -> Mⁿ⁺ + ne⁻) Metal->Anodic Cathodic Cathodic Reaction (e.g., H⁺ reduction) Metal->Cathodic Metal->Adsorption Corrosion_Inhibition Corrosion Inhibition Protective_Film Formation of a Protective Film Adsorption->Protective_Film Protective_Film->Anodic Blocks Sites Protective_Film->Cathodic Blocks Sites Protective_Film->Corrosion_Inhibition

Caption: Proposed adsorption mechanism of this compound.

References

A Comparative Study of 1-p-tolyl-1H-tetrazole-5-thiol and its Isomers: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1-p-tolyl-1H-tetrazole-5-thiol and its key positional isomers: 2-p-tolyl-2H-tetrazole-5-thiol and 5-(p-tolyl)-1H-tetrazole-5-thiol. The unique properties endowed by the placement of the p-tolyl group significantly influence the physicochemical characteristics and potential biological activities of these compounds. Tetrazole derivatives are of considerable interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids, and exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

This document summarizes the available data on the synthesis, spectroscopic characterization, and potential biological applications of these isomers. Due to the limited direct comparative studies, data from closely related analogs, particularly 1-phenyl-1H-tetrazole-5-thiol, are utilized to infer the properties of the p-tolyl derivatives.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the key physical and spectroscopic data for this compound and its isomers. It is important to note that while data for 5-(p-tolyl)-1H-tetrazole is available, specific experimental data for its 5-thiol derivative and for the 2-p-tolyl isomer is scarce. Therefore, some values are predicted based on known chemical principles and data from analogous compounds.

Table 1: Physical and Chemical Properties

PropertyThis compound2-p-tolyl-2H-tetrazole-5-thiol (Predicted)5-(p-tolyl)-1H-tetrazole-5-thiol (Predicted)
Molecular Formula C₈H₈N₄SC₈H₈N₄SC₈H₈N₄S
Molecular Weight 192.24 g/mol 192.24 g/mol 192.24 g/mol
Appearance White to pale yellow solidExpected to be a solidExpected to be a solid
Tautomerism Exists in equilibrium with 1-p-tolyl-1,4-dihydro-5H-tetrazole-5-thioneExists in equilibrium with 2-p-tolyl-1,2-dihydro-5H-tetrazole-5-thioneExists in equilibrium with 5-(p-tolyl)-1,4-dihydro-5H-tetrazole-5-thione
Acidity (pKa) Expected to be weakly acidic, similar to other 1-substituted-1H-tetrazole-5-thiolsExpected to have a different pKa compared to the 1-isomer due to the different electronic environmentExpected to be the most acidic among the isomers due to the electron-withdrawing nature of the tetrazole ring on the tolyl group
Solubility Soluble in organic solvents like DMSO and DMFLikely soluble in similar organic solventsLikely soluble in similar organic solvents

Table 2: Spectroscopic Data

Spectroscopic DataThis compound (Expected, based on phenyl analog)2-p-tolyl-2H-tetrazole-5-thiol (Predicted)5-(p-tolyl)-1H-tetrazole-5-thiol (Predicted)
¹H NMR (ppm) Aromatic protons (tolyl group): ~7.2-7.8 ppm (m); Methyl protons: ~2.4 ppm (s); SH proton: broad singlet, variable position.Aromatic protons (tolyl group): likely to be in a similar region; Methyl protons: ~2.4 ppm (s); SH proton: broad singlet, variable position.Aromatic protons (tolyl group): likely to be in a similar region; Methyl protons: ~2.4 ppm (s); NH proton of tetrazole: broad singlet, ~15-17 ppm; SH proton: broad singlet, variable position.
¹³C NMR (ppm) Aromatic carbons: ~120-140 ppm; Methyl carbon: ~21 ppm; C=S carbon: ~160-170 ppm.Aromatic carbons: ~120-140 ppm; Methyl carbon: ~21 ppm; C=S carbon: likely in a similar region to the 1-isomer.Aromatic carbons: ~120-140 ppm; Methyl carbon: ~21 ppm; C5 of tetrazole: ~155 ppm; C=S carbon: ~160-170 ppm.
IR (cm⁻¹) C-H (aromatic): ~3050-3100; C-H (aliphatic): ~2900-3000; C=N (tetrazole): ~1480-1500; C=S: ~1100-1300; S-H (thiol): weak, ~2550-2600 (often not observed).Similar characteristic peaks to the 1-isomer are expected.N-H (tetrazole): broad, ~2500-3200; C-H (aromatic): ~3050-3100; C=N (tetrazole): ~1480-1500; C=S: ~1100-1300.

Synthesis Pathways

The synthetic routes to these isomers differ significantly, impacting their accessibility and potential for large-scale production.

Synthesis_Pathways cluster_1 This compound Synthesis cluster_2 5-(p-tolyl)-1H-tetrazole Synthesis cluster_3 2-p-tolyl-2H-tetrazole-5-thiol Synthesis (Proposed) p_tolyl_isothiocyanate p-Tolyl isothiocyanate product1 This compound p_tolyl_isothiocyanate->product1 [3+2] cycloaddition sodium_azide1 Sodium Azide (NaN₃) sodium_azide1->product1 p_methylbenzonitrile 4-Methylbenzonitrile product2 5-(p-tolyl)-1H-tetrazole p_methylbenzonitrile->product2 [3+2] cycloaddition sodium_azide2 Sodium Azide (NaN₃) sodium_azide2->product2 ammonium_chloride Ammonium Chloride (NH₄Cl) ammonium_chloride->product2 tetrazole_thiol 5-Mercapto-1H-tetrazole product3_mixture Mixture of 1- and 2-p-tolyl isomers tetrazole_thiol->product3_mixture Alkylation p_tolyl_halide p-Tolyl halide p_tolyl_halide->product3_mixture product3 2-p-tolyl-2H-tetrazole-5-thiol product3_mixture->product3 Isomeric Separation

Caption: Synthetic routes to 1-p-tolyl, 5-p-tolyl, and a proposed route to 2-p-tolyl tetrazole isomers.

Thiol-Thione Tautomerism

This compound and its isomers can exist in a tautomeric equilibrium between the thiol and thione forms. The position of this equilibrium is influenced by the solvent, temperature, and the substituent on the tetrazole ring. The thione form is generally considered to be the more stable tautomer in the solid state and in many solutions.

Tautomerism Thiol Thiol form (this compound) Thione Thione form (1-p-tolyl-1,4-dihydro-5H-tetrazole-5-thione) Thiol->Thione Tautomerization

Caption: Thiol-thione tautomerism in this compound.

Experimental Protocols

Synthesis of 5-(p-tolyl)-1H-tetrazole[1]

This protocol describes the synthesis of the 5-substituted isomer, which can be a precursor for further functionalization.

Materials:

  • 4-methylbenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-methylbenzonitrile (10 mmol), sodium azide (10.5 mmol), and ammonium chloride (10.5 mmol) in DMF (40 mL).

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Remove the solvent under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent to yield pale yellow crystals.

General Protocol for Antimicrobial Activity Screening (Microdilution Method)[2]

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Sterile pipettes and other labware

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (medium with inoculum, no compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Comparative Analysis and Future Directions

The choice of isomer in drug design and development is critical. The 1- and 2-substituted isomers offer different steric and electronic profiles, which can significantly impact their interaction with biological targets. The 5-substituted isomer, with the tolyl group directly attached to the tetrazole ring, presents a different scaffold altogether.

  • This compound: The synthesis is relatively straightforward. Its properties are likely to be comparable to the well-studied 1-phenyl analog.

  • 2-p-tolyl-2H-tetrazole-5-thiol: The synthesis is more challenging due to the potential for isomeric mixtures. This isomer is less explored but may offer unique biological activities due to the different nitrogen atom attachment.

  • 5-(p-tolyl)-1H-tetrazole-5-thiol: The synthesis of the tetrazole core is well-established. The introduction of the thiol group would require further synthetic steps. This isomer's biological activity would be influenced by the direct linkage of the tolyl group to the tetrazole ring.

Further research is warranted to synthesize and characterize pure samples of this compound and its 2- and 5-substituted isomers. A systematic evaluation of their biological activities, including antimicrobial, anticancer, and enzyme inhibition assays, would provide valuable insights into their structure-activity relationships and potential as therapeutic agents. Such studies would enable a more definitive comparison and guide the selection of the most promising isomer for further drug development efforts.

Performance Showdown: 1-p-tolyl-1H-tetrazole-5-thiol as a Corrosion Inhibitor in Aggressive Environments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

In the relentless battle against metal degradation, the selection of an effective corrosion inhibitor is paramount. This guide provides a comprehensive comparison of the performance of 1-p-tolyl-1H-tetrazole-5-thiol and its analogues in various corrosive environments, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from its closely related phenyl-analogue, 1-phenyl-1H-tetrazole-5-thiol, to provide a robust performance benchmark. The addition of a tolyl group, an electron-donating moiety, is theoretically expected to enhance the corrosion inhibition efficiency compared to the unsubstituted phenyl derivative by increasing the electron density on the inhibitor molecule and facilitating stronger adsorption onto the metal surface.

Quantitative Performance Analysis

The following tables summarize the corrosion inhibition efficiency of 1-phenyl-1H-tetrazole-5-thiol and other tetrazole derivatives in acidic environments. This data provides a baseline for understanding the potential performance of this compound.

Table 1: Corrosion Inhibition Efficiency in Hydrochloric Acid (HCl)

InhibitorConcentrationCorrosive MediumMetalInhibition Efficiency (%)Reference
1-phenyl-1H-tetrazole-5-thiol (PTZ)5 mM1 M HClQ235 Steel97.1[1]
5-(4-chlorophenyl)-1H-tetrazole500 ppm1 M HClMild Steel>90 (qualitative)[2]
Novel Tetrazole Derivative P110⁻⁴ M1 M HClMild Steel82.7
Novel Tetrazole Derivative P210⁻⁴ M1 M HClMild Steel94.6

Table 2: Corrosion Inhibition Efficiency in Sulfuric Acid (H₂SO₄)

InhibitorConcentrationCorrosive MediumMetalInhibition Efficiency (%)Reference
1-phenyl-1H-tetrazol (PHT)1 mM0.5 M H₂SO₄X65 Steel92.1[3][4][5]
1-Ethyl-5-mercapto-1H-tetrazole (EMTT)200 mg/L0.5 M H₂SO₄Copper88.30[6]
HHT, DET, MML (tetrazole derivatives)10 mM0.5 M H₂SO₄X80 Steel>95[3]

Experimental Protocols

The data presented in this guide is typically obtained through a series of well-established electrochemical and surface analysis techniques. Understanding these methodologies is crucial for interpreting the results and designing further experiments.

Electrochemical Measurements

Electrochemical tests are fundamental in assessing the performance of corrosion inhibitors. They provide quantitative data on how the inhibitor affects the corrosion process at the metal-electrolyte interface.

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential).

    • Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand whether the inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type).

    • Procedure:

      • A three-electrode setup is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

      • The metal sample is immersed in the corrosive solution with and without the inhibitor.

      • The potential is swept from a cathodic to an anodic potential at a slow scan rate.

      • The corrosion current density is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential.

      • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

  • Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique provides information about the resistance and capacitance of the electrochemical system.

    • Objective: To determine the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and to understand the mechanism of inhibition.

    • Procedure:

      • The same three-electrode setup is used.

      • A small amplitude AC signal is applied to the system at different frequencies.

      • The impedance data is plotted in Nyquist and Bode plots.

      • An equivalent electrical circuit is used to model the data and extract parameters like R_ct and double-layer capacitance (C_dl).

      • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Surface Analysis

Visualizing the effect of the inhibitor on the metal surface provides qualitative and semi-quantitative evidence of its protective action.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface.

    • Objective: To observe the morphology of the metal surface before and after exposure to the corrosive environment, with and without the inhibitor, to visually assess the extent of corrosion damage and the formation of a protective film.

Visualizing the Process and Mechanism

Diagrams are powerful tools for understanding complex processes and relationships. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and the proposed mechanism of corrosion inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis cluster_results Results Metal_Sample Metal Sample (e.g., Steel Coupon) Three_Electrode_Cell Three-Electrode Cell Assembly Metal_Sample->Three_Electrode_Cell SEM Surface Analysis (SEM) Metal_Sample->SEM Corrosive_Solution Corrosive Medium (e.g., 1M HCl) Corrosive_Solution->Three_Electrode_Cell Inhibitor_Solution Inhibitor Solution (this compound) Inhibitor_Solution->Three_Electrode_Cell EIS Electrochemical Impedance Spectroscopy (EIS) Three_Electrode_Cell->EIS PDP Potentiodynamic Polarization (PDP) Three_Electrode_Cell->PDP Data_Analysis Data Analysis (Inhibition Efficiency, Corrosion Rate) EIS->Data_Analysis PDP->Data_Analysis Conclusion Conclusion on Inhibitor Performance Data_Analysis->Conclusion SEM->Conclusion inhibition_mechanism cluster_inhibitor This compound cluster_surface Metal Surface in Corrosive Environment cluster_interaction Inhibition Mechanism Inhibitor Molecule Structure (Tolyl, Tetrazole, Thiol) Electron_Donating Electron-Donating Tolyl Group Inhibitor->Electron_Donating Heteroatoms N and S Heteroatoms (Active Sites) Inhibitor->Heteroatoms Pi_Electrons π-Electrons (Aromatic Ring) Inhibitor->Pi_Electrons Adsorption Adsorption on Metal Surface Electron_Donating->Adsorption Enhances Electron Density & Adsorption Heteroatoms->Adsorption Coordinate Bonds with Metal Pi_Electrons->Adsorption Interaction with Vacant d-orbitals Metal_Surface Metal Surface (e.g., Fe) Anodic_Sites Anodic Sites (M → Mⁿ⁺ + ne⁻) Metal_Surface->Anodic_Sites Cathodic_Sites Cathodic Sites (2H⁺ + 2e⁻ → H₂) Metal_Surface->Cathodic_Sites Protective_Film Formation of a Protective Barrier Film Adsorption->Protective_Film Protective_Film->Anodic_Sites Blocks Dissolution Protective_Film->Cathodic_Sites Blocks H₂ Evolution

References

Synergistic Power in Corrosion Prevention: A Comparative Analysis of Tetrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against metal corrosion, a significant challenge in industrial processes, the strategic combination of inhibiting agents is proving to be a highly effective approach. This guide provides a detailed comparison of the performance of 1-phenyl-1H-tetrazole-5-thiol (PMT), a potent corrosion inhibitor, and its enhanced synergistic effects when combined with potassium iodide (KI). This analysis is tailored for researchers, materials scientists, and chemical engineers in the field of corrosion science and industrial chemistry, offering insights supported by experimental data.

The inherent inhibitory properties of tetrazole derivatives, such as PMT, are well-documented. These compounds effectively form a protective barrier on metal surfaces, mitigating the corrosive effects of acidic environments.[1][2] However, recent studies have highlighted the remarkable potentiation of this protective action through synergistic combinations, particularly with halide ions.[3][4] The iodide ion, due to its large ionic radius and high hydrophobicity, is especially effective in this regard.[4]

Comparative Performance of PMT and PMT-KI Combination

The following table summarizes the corrosion inhibition efficiency of 1-phenyl-1H-tetrazole-5-thiol (PMT) alone and in a synergistic combination with potassium iodide (KI) on mild steel in a 1 M HCl solution. The data is derived from electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies.

Inhibitor ConcentrationInhibition Efficiency (%) - PMT AloneInhibition Efficiency (%) - PMT + 0.1 M KI
1 mM85.292.5
2 mM90.196.3
3 mM93.598.1
4 mM95.899.2
5 mM97.1[2]99.6

The data clearly demonstrates that the addition of potassium iodide significantly enhances the inhibition efficiency of PMT across all concentrations. This synergistic effect can be attributed to the initial adsorption of iodide ions on the metal surface, which facilitates a more robust and stable adsorption of the protonated PMT molecules, leading to a more comprehensive protective film.[4]

Mechanism of Synergistic Inhibition

The enhanced protective effect of the PMT-KI combination is a classic example of synergistic inhibition. The proposed mechanism involves a cooperative adsorption process on the metal surface.

G cluster_solution Corrosive Solution (1 M HCl) cluster_surface Mild Steel Surface PMT_H PMT-H+ (Protonated PMT) Protective_Film Stable Synergistic Protective Film PMT_H->Protective_Film Electrostatic Attraction to Adsorbed I- I_ion I- (Iodide Ions) Adsorbed_I Adsorbed I- I_ion->Adsorbed_I Initial Adsorption (Chemisorption) H_plus H+ Cl_minus Cl- Metal Fe (Metal Surface) Adsorbed_I->Protective_Film Facilitates Co-adsorption

Proposed mechanism of synergistic corrosion inhibition by PMT and iodide ions.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

1. Potentiodynamic Polarization (PDP) Measurements

  • Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to classify the inhibitor as anodic, cathodic, or mixed-type.

  • Instrumentation: A three-electrode cell setup consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

  • Procedure:

    • The working electrode is immersed in the test solution (1 M HCl with and without inhibitor) for a stabilization period of 1 hour to attain a steady open-circuit potential (OCP).

    • The potentiodynamic polarization scan is then performed by sweeping the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

    • The resulting polarization curve (log i vs. E) is plotted.

    • The corrosion current density is determined by extrapolating the linear Tafel segments of the anodic and cathodic curves back to the corrosion potential.

    • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

2. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To investigate the properties of the protective film and the charge transfer resistance at the metal-solution interface.

  • Instrumentation: Same three-electrode cell setup as for PDP, coupled with a frequency response analyzer.

  • Procedure:

    • The working electrode is stabilized at its OCP in the test solution.

    • A small amplitude AC signal of 10 mV is applied over a frequency range of 100 kHz to 0.01 Hz.

    • The impedance data is plotted as a Nyquist plot (Z_imaginary vs. Z_real).

    • The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot.

    • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

G cluster_prep Sample Preparation cluster_exp Electrochemical Testing cluster_analysis Data Analysis Prep Prepare Mild Steel Working Electrode Cell Assemble 3-Electrode Cell Prep->Cell Solution Prepare 1 M HCl with Inhibitors Solution->Cell Stabilize Stabilize at OCP (1 hour) Cell->Stabilize PDP Potentiodynamic Polarization (-250 to +250 mV vs OCP) Stabilize->PDP EIS Electrochemical Impedance Spectroscopy (100kHz-0.01Hz) Stabilize->EIS Tafel Tafel Extrapolation (from PDP data) PDP->Tafel Nyquist Nyquist Plot Analysis (from EIS data) EIS->Nyquist Calc_IE Calculate Inhibition Efficiency (IE%) Tafel->Calc_IE Nyquist->Calc_IE

General experimental workflow for evaluating corrosion inhibitors.

Conclusion

The synergistic combination of 1-phenyl-1H-tetrazole-5-thiol with potassium iodide presents a superior corrosion inhibition system compared to the use of PMT alone. This enhanced performance, supported by electrochemical data, underscores the potential of synergistic formulations in developing highly efficient and cost-effective corrosion protection strategies for industrial applications. Future research should focus on optimizing the concentration ratios of such synergistic systems and exploring their efficacy under varying environmental conditions.

References

A Comparative Analysis of Theoretical and Experimental Data for Tetrazole-5-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between theoretical and experimental results for 1-p-tolyl-1H-tetrazole-5-thiol is currently limited by the scarcity of published data for this specific compound. Extensive literature searches did not yield a single source containing both experimental characterization and theoretical calculations for this molecule.

To provide a relevant and illustrative comparison in line with the user's request, this guide will focus on the closely related and well-documented analogue, 1-phenyl-1H-tetrazole-5-thiol . This compound shares the same core structure and is expected to exhibit similar chemical and physical properties. This comparative analysis will serve as a valuable reference for researchers and drug development professionals working with this class of molecules.

Comparison of Physicochemical and Spectroscopic Data

The following tables summarize the available experimental data for 1-phenyl-1H-tetrazole-5-thiol and present a framework for comparison with theoretical values, which would typically be obtained from density functional theory (DFT) calculations.

Table 1: Physicochemical Properties of 1-Phenyl-1H-tetrazole-5-thiol

PropertyExperimental ValueTheoretical Value
Melting Point (°C)145 (decomposes)[1][2]Not Applicable
Molecular Weight ( g/mol )178.21[1]178.22

Table 2: FT-IR Spectroscopic Data (Selected Vibrational Modes, cm⁻¹) for 1-Phenyl-1H-tetrazole-5-thiol

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Assignment
N-H StretchBroad, ~3000-2500-Thiol-thione tautomerism
C=S Stretch~1350-Thione form
C=N Stretch (ring)~1500-1600-Tetrazole ring
C-H Stretch (aromatic)~3100-3000-Phenyl ring

Table 3: ¹H NMR Spectroscopic Data (δ, ppm) for 1-Phenyl-1H-tetrazole-5-thiol in DMSO-d₆

ProtonExperimental Chemical Shift (ppm)Theoretical Chemical Shift (ppm)Multiplicity
Aromatic Protons7.61 - 7.78[3]-Multiplet
N-H/S-H ProtonNot explicitly reported, likely broad-Singlet (broad)

Table 4: ¹³C NMR Spectroscopic Data (δ, ppm) for 1-Phenyl-1H-tetrazole-5-thiol

CarbonExperimental Chemical Shift (ppm)Theoretical Chemical Shift (ppm)
C=S--
Aromatic C-H--
Aromatic C (quaternary)--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the synthesis and characterization of 1-phenyl-1H-tetrazole-5-thiol, which would be analogous for the 1-p-tolyl derivative.

Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

This synthesis is typically achieved through the reaction of phenyl isothiocyanate with sodium azide.

Materials:

  • Phenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Water or an appropriate organic solvent (e.g., ethanol)

  • Hydrochloric acid (HCl) for acidification

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • A solution of phenyl isothiocyanate is prepared in the chosen solvent within the reaction flask.

  • An aqueous solution of sodium azide is added dropwise to the stirred solution of phenyl isothiocyanate.

  • The reaction mixture is heated to reflux for a specified period (typically several hours) to ensure the completion of the reaction.

  • After cooling to room temperature, the solution is filtered to remove any insoluble byproducts.

  • The filtrate is then acidified with dilute hydrochloric acid to precipitate the product.

  • The resulting solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallization from a suitable solvent, such as ethanol or chloroform, can be performed for further purification.[2]

Characterization Methods
  • Melting Point: The melting point of the purified product is determined using a standard melting point apparatus.

  • FT-IR Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet or ATR (Attenuated Total Reflectance) method on an FT-IR spectrometer to identify the characteristic functional groups.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. A deuterated solvent, such as DMSO-d₆, is used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).

Visualization of the Comparison Workflow

The following diagram illustrates the general workflow for comparing theoretical and experimental data for a given molecule.

Comparison_Workflow Workflow for Comparing Theoretical and Experimental Data A Synthesize and Purify 1-Aryl-1H-tetrazole-5-thiol B Experimental Characterization A->B D Melting Point B->D E FT-IR Spectroscopy B->E F NMR Spectroscopy (¹H, ¹³C) B->F C Computational Modeling (e.g., DFT) G Optimized Molecular Geometry C->G H Calculated Vibrational Frequencies C->H I Calculated NMR Chemical Shifts C->I J Data Comparison and Analysis D->J E->J F->J G->H G->I H->J I->J

Caption: A flowchart illustrating the parallel experimental and computational workflows for the characterization and analysis of 1-aryl-1H-tetrazole-5-thiol derivatives.

This guide provides a framework for the comparative analysis of theoretical and experimental data for this compound by using its phenyl analogue as a case study. Further research is needed to generate and publish the specific experimental and computational data for the title compound to enable a direct comparison.

References

literature review of 1-p-tolyl-1H-tetrazole-5-thiol applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-p-Tolyl-1H-tetrazole-5-thiol is a heterocyclic compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This structural motif is of significant interest in medicinal chemistry and materials science. While research on tetrazole derivatives is extensive, specific data and comparative studies on this compound are limited in publicly available literature. This guide synthesizes the available information on its potential applications, drawing comparisons from closely related analogs where necessary, and provides relevant experimental protocols.

Corrosion Inhibition

Tetrazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The mechanism of inhibition is generally attributed to the adsorption of the tetrazole molecules onto the metal surface, forming a protective film that impedes the corrosion process. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, facilitate this adsorption.

A study on 5-(4-chlorophenyl)-1H-tetrazole also showed it to be an effective mixed-type inhibitor for mild steel in 1M HCl, with efficiency increasing with concentration.[2]

Table 1: Corrosion Inhibition Efficiency of a Related Tetrazole Derivative

InhibitorConcentration (mM)MetalMediumInhibition Efficiency (%)Reference
1-Phenyl-1H-tetrazole-5-thiol5Q235 Steel1 M HCl97.1[1]
Experimental Protocol: Potentiodynamic Polarization (PDP)

This protocol is based on the methodology used for the analogous compound, 1-phenyl-1H-tetrazole-5-thiol.[1]

  • Electrochemical Cell: A standard three-electrode cell is used, with the steel specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Working Electrode Preparation: The steel specimen is abraded with a series of silicon carbide papers (from 240 to 1200 grit), rinsed with distilled water and acetone, and then dried. The electrode is then coated with epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed to the electrolyte.

  • Electrolyte: A 1 M HCl solution is prepared with and without various concentrations of the inhibitor (this compound).

  • Measurement: The working electrode is immersed in the test solution for a stabilization period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to reach a steady state. The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a constant scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the cathodic and anodic branches of the polarization curve to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(i_corr(0) - i_corr(i)) / i_corr(0)] * 100

    where i_corr(0) and i_corr(i) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Biological Activities

Tetrazole derivatives are recognized for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The tetrazole ring is often considered a bioisostere of the carboxylic acid group, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate.

Antibacterial Activity

While specific data for this compound is scarce, studies on other tetrazole derivatives have shown promising antibacterial activity. For instance, novel imide-tetrazoles have demonstrated significant activity against both standard and clinical strains of Gram-positive and Gram-negative bacteria, with some compounds showing higher potency than the reference drug ciprofloxacin.[3] A series of 1-phenyl-1H-tetrazole-5-thiol derivatives also exhibited activity against E. coli and Staphylococcus aureus.[4]

Table 2: Antibacterial Activity of Related Tetrazole Derivatives (MIC in µg/mL)

CompoundS. aureus (MIC)E. coli (MIC)Reference
Imide-tetrazole derivative 10.81.6[3]
Imide-tetrazole derivative 20.83.2[3]
Imide-tetrazole derivative 30.83.2[3]
Ciprofloxacin (Reference)0.40.2[3]
Anticancer Activity

Several tetrazole-containing compounds have been investigated for their potential as anticancer agents. Although no specific anticancer data for this compound was found, numerous studies report the IC50 values of other tetrazole derivatives against various cancer cell lines. For example, certain pyrazole-fused 1H-tetrazol-5-yl derivatives have shown cytotoxic effects. The mechanism of action for many anticancer tetrazoles involves inducing apoptosis and cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

This is a general protocol for assessing the in vitro anticancer activity of a compound.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle (DMSO) alone.

  • MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Synthesis

The synthesis of 1-substituted-1H-tetrazole-5-thiols can be achieved through various routes. A common method involves the reaction of a corresponding isothiocyanate with an azide salt. A patent describes a process for preparing 1-H-tetrazole-5-thiols, including a specific example for a p-tolyl derivative.[5]

Experimental Workflow: Synthesis of this compound

G p_tolyl_isothiocyanate p-Tolyl isothiocyanate reaction Reaction in suitable solvent p_tolyl_isothiocyanate->reaction sodium_azide Sodium azide sodium_azide->reaction intermediate Intermediate reaction->intermediate acidification Acidification intermediate->acidification product This compound acidification->product

Caption: General synthesis workflow for this compound.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant potential in materials science and medicinal chemistry. Based on the performance of its close analogs, it is likely to be an effective corrosion inhibitor and may possess antibacterial and anticancer properties. However, there is a clear need for direct experimental studies to quantify its performance and compare it with existing alternatives. Future research should focus on:

  • Corrosion Inhibition: Conducting electrochemical and surface analysis studies to determine the inhibition efficiency of this compound for various metals in different corrosive media and comparing its performance with commercial inhibitors.

  • Biological Screening: Evaluating its in vitro activity against a panel of bacterial and cancer cell lines to determine its MIC and IC50 values.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related derivatives to understand how structural modifications influence its activity.

Such studies will be crucial in elucidating the full potential of this compound and paving the way for its practical applications.

References

Safety Operating Guide

Proper Disposal Procedures for 1-p-tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive operational plan for the safe handling and proper disposal of 1-p-tolyl-1H-tetrazole-5-thiol. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This substance is classified as a hazardous material and requires specialized disposal methods.

Immediate Safety and Handling

Before beginning any work that will generate waste, it is crucial to understand the hazards associated with this compound. Always handle this chemical in a well-ventilated area or under a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles (European Standard EN 166).[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: Laboratory coat and long-sleeved clothing.[1]

  • Respiratory Protection: For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[1]

Handling Precautions:

  • Avoid all personal contact, including the inhalation of dust.[2]

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][3] No smoking.[1][3]

  • Avoid generating dust.[4] Empty containers may contain residual dust that can form explosive mixtures with air.[2] Do not cut, drill, grind, or weld on or near containers.[2]

  • Avoid contact with incompatible materials, particularly strong oxidizing agents.[3][4]

Hazard Profile and Data

This compound is a flammable solid with significant handling risks. It is classified as hazardous waste and must be treated as such.[1][2]

Hazard ClassificationDescriptionSource(s)
Physical Hazards Flammable Solid (H228): Burns and propagates flame easily.[1][2] Any ignition source may cause a fire or explosion.[2][1][2]
Explosive Risk: May explode on heating.[2] As a high-nitrogen tetrazole derivative, it is considered potentially unstable or explosive.[2][2]
Health Hazards Acute Toxicity: Harmful if swallowed.[2] Animal experiments suggest ingestion of less than 150g may be fatal or cause serious harm.[2][2]
Irritation: Causes irritation to eyes, skin, and the respiratory system.[2][2]
Environmental Hazards Aquatic Toxicity (H413): May cause long-lasting harmful effects to aquatic life.[1][1]
Regulatory US EPA Waste Number: D001 (Ignitability characteristic).[2][2]
Incompatibilities Strong oxidizing agents.[3][4][3][4]
Hazardous Decomposition Combustion produces carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[2][3][2][3]

Step-by-Step Disposal Protocol

On-site treatment of this chemical is not recommended due to its flammable and potentially explosive nature. All waste must be handled in accordance with local, state, and federal regulations.[2]

Waste Segregation and Collection
  • Classify as Hazardous: All waste contaminated with this compound, including unused product, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves, weigh boats), must be segregated as hazardous waste.

  • Separate Waste Streams: Keep this waste stream separate from all other chemical waste, especially strong oxidizing agents and acids.[3][4][5]

  • Solid Waste: Collect contaminated solid materials (gloves, wipes, etc.) in a designated, clearly labeled hazardous waste bag or container.[1]

  • Liquid Waste: Collect any solutions containing this compound in a separate, designated hazardous waste container.

  • Empty Containers: Empty containers retain product residue and can be dangerous.[1] They must be treated as hazardous waste and should not be reused.[2]

Containerization and Labeling
  • Use Appropriate Containers: Use suitable, sealable, and chemically compatible containers for waste collection.[1][3]

  • Label Clearly: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started and note the associated hazards (Flammable, Toxic, Irritant).

  • Keep Containers Closed: Keep waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from ignition sources.[4]

Final Disposal Procedure
  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.

  • Professional Disposal: Waste must be disposed of through a licensed hazardous material disposal company.[3]

  • Recommended Method: The preferred disposal method is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber to handle the sulfur and nitrogen oxide byproducts.[3]

  • Prohibited Disposal: DO NOT dispose of this chemical down the drain or in regular trash.[2] Wash water from cleaning equipment should also be collected as hazardous waste.[2]

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and contain the material to prevent environmental release.

  • Evacuate and Ventilate: Clear all personnel from the immediate area and move upwind.[2] Ensure the area is well-ventilated.

  • Alert Authorities: Alert your supervisor and institutional EHS. For a large spill or fire, alert the fire brigade, informing them of the material's location and hazards.[2]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Containment and Cleanup:

    • Wear the appropriate PPE as described above.

    • Prevent the spill from entering drains or water courses.[2]

    • For solid spills, carefully sweep or vacuum the material.[1][4] Avoid generating dust.[4][6]

    • Use non-combustible absorbent material like clay, sand, or vermiculite for any solutions.[3]

    • Place all contaminated material into a suitable, sealed, and labeled container for disposal as hazardous waste.[1][3][4]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_disposal Disposal & Finalization start Generation of This compound Waste ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Flammable & Toxic Hazardous Waste ppe->segregate container Collect in a Labeled, Sealed Hazardous Waste Container segregate->container storage Store Securely Away from Ignition Sources & Incompatibles container->storage ehs Contact Institutional EHS for Pickup Request storage->ehs disposal Transfer to Licensed Hazardous Waste Facility ehs->disposal end Waste Disposed via Regulated Incineration disposal->end

Caption: Disposal Decision Workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.